2-[(1H-benzimidazol-2-ylamino)methyl]phenol
Description
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Properties
IUPAC Name |
2-[(1H-benzimidazol-2-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-13-8-4-1-5-10(13)9-15-14-16-11-6-2-3-7-12(11)17-14/h1-8,18H,9H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDMDLRMBVJKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354945 | |
| Record name | 2-[(1H-benzimidazol-2-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364599-60-0 | |
| Record name | 2-[(1H-benzimidazol-2-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Mechanistic and Methodological Guide to the Synthesis of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, a molecule of significant interest within the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are widely recognized as "privileged structures" in medicinal chemistry due to their diverse pharmacological activities.[1] This document delineates the core reaction mechanism, a classic reductive amination, breaking it down into its two fundamental stages: acid-catalyzed Schiff base formation and subsequent in-situ reduction. We offer a detailed, field-proven experimental protocol, supported by causality-driven explanations for key procedural choices. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this synthesis, from foundational principles to practical laboratory application.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, a fused heterocyclic system composed of benzene and imidazole rings, is a cornerstone pharmacophore in drug discovery.[1] Its structural similarity to naturally occurring purines allows it to interact readily with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The target molecule of this guide, this compound[4], combines the benzimidazole nucleus with a phenol moiety, making it a valuable ligand for coordination chemistry and a promising candidate for further pharmacological investigation.[5][6]
The synthesis of this compound is efficiently achieved through a one-pot reductive amination reaction. This robust and versatile method involves the initial condensation of an amine (2-aminobenzimidazole) with a carbonyl compound (salicylaldehyde) to form an imine, commonly known as a Schiff base, which is then reduced to the corresponding amine without being isolated.[7] This guide will dissect this process, providing both the theoretical mechanism and a practical framework for its successful execution.
The Core Mechanism: A Two-Stage Reductive Amination
The synthesis proceeds via a sequential mechanism involving two primary stages: (I) the formation of a Schiff base intermediate and (II) the reduction of the imine double bond.
Stage I: Acid-Catalyzed Schiff Base Formation
The initial reaction is a condensation between 2-aminobenzimidazole and salicylaldehyde to form the imine intermediate, 2-{[(1H-benzimidazol-2-yl)imino]methyl}phenol. This reaction is reversible and typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde.[8][9]
The mechanism unfolds through several distinct steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., acetic acid) protonates the oxygen atom of the salicylaldehyde carbonyl group. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The primary amino group (-NH₂) of 2-aminobenzimidazole, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[9]
-
Proton Transfer: A proton is transferred from the newly bonded, positively charged nitrogen atom to the oxygen atom, neutralizing the nitrogen and forming a neutral hemiaminal intermediate.
-
Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[9]
-
Imine Formation: The lone pair of electrons on the adjacent nitrogen atom moves to form a double bond with the carbon, expelling a molecule of water. This results in the formation of a protonated imine (Schiff base).
-
Deprotonation: A water molecule or another base removes the proton from the nitrogen atom, yielding the neutral Schiff base and regenerating the acid catalyst.[9]
The disappearance of the carbonyl and amine group peaks in an IR spectrum is a key indicator of successful Schiff base formation.[10]
Stage II: Reduction of the Imine Intermediate
Once the Schiff base is formed in the reaction mixture, it is reduced to the final secondary amine product. This is accomplished by introducing a reducing agent, typically a hydride source like sodium borohydride (NaBH₄).
-
Hydride Attack: The sodium borohydride provides a nucleophilic hydride ion (H⁻). This hydride attacks the electrophilic carbon atom of the C=N double bond in the Schiff base.[7]
-
Protonation: The attack breaks the pi bond of the imine, with the electrons moving to the nitrogen atom to form an anionic intermediate. This nitrogen anion is then protonated by the solvent (e.g., ethanol), yielding the final, stable product: this compound.[7]
This two-stage, one-pot process is highly efficient as it avoids the often difficult isolation of the Schiff base intermediate, which can be sensitive to hydrolysis.[9]
Experimental Protocol and Procedural Rationale
This section provides a detailed, step-by-step methodology for the synthesis. The choices of reagents, solvents, and conditions are grounded in the principles discussed above to ensure a high-yield, reproducible outcome.
Reagents and Materials
Proper selection and handling of reagents are critical for success. All chemicals should be of analytical grade.
| Reagent | Molar Mass ( g/mol ) | CAS No. | Role | Key Consideration |
| 2-Aminobenzimidazole | 133.15 | 934-32-7 | Amine Nucleophile | Starting material; purity is crucial. |
| Salicylaldehyde | 122.12 | 90-02-8 | Carbonyl Electrophile | Starting material; should be fresh to avoid oxidation products. |
| Ethanol (Absolute) | 46.07 | 64-17-5 | Solvent | Good solvent for both reactants and the intermediate.[5] |
| Acetic Acid (Glacial) | 60.05 | 64-19-7 | Acid Catalyst | A few drops are sufficient to catalyze the reaction.[10] |
| Sodium Borohydride (NaBH₄) | 37.83 | 16940-66-2 | Reducing Agent | Added portion-wise to control the reaction rate and temperature. |
Step-by-Step Synthesis Methodology
Stage 1: Schiff Base Formation
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzimidazole (e.g., 0.01 mol) in absolute ethanol (80-100 mL).
-
To this solution, add an equimolar amount of salicylaldehyde (0.01 mol).
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Heat the mixture to reflux and maintain it for 3-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the yellow Schiff base product is often visually apparent.[5]
Stage 2: Reduction and Product Isolation 5. After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. 6. Once cooled, begin adding sodium borohydride (NaBH₄) (e.g., 0.015 mol, a slight excess) to the flask in small portions over 15-20 minutes. Causality Note: Portion-wise addition is a critical safety and control measure. NaBH₄ reacts with the ethanol solvent to produce hydrogen gas; rapid addition can cause excessive foaming and pressure buildup. 7. After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours to ensure the reduction is complete. 8. Slowly pour the reaction mixture into a beaker containing cold distilled water (approx. 200 mL) while stirring. 9. The final product will precipitate as a solid. Collect the solid by vacuum filtration. 10. Wash the collected solid thoroughly with distilled water to remove any inorganic salts. 11. Purify the crude product by recrystallization from ethanol to obtain the final, pure this compound.[10] 12. Dry the purified product in a desiccator.
Product Characterization and Validation
To ensure the integrity of the synthesis, the final product should be characterized using standard analytical techniques. This serves as a self-validating system for the described protocol.
-
Melting Point: A sharp melting point indicates high purity of the synthesized compound.
-
FT-IR Spectroscopy: Confirmation of the structure is achieved by observing the disappearance of the salicylaldehyde C=O stretch (around 1660-1700 cm⁻¹) and the C=N stretch of the Schiff base intermediate (around 1600-1650 cm⁻¹). Key peaks for the final product include the O-H stretch (broad, ~3400 cm⁻¹), N-H stretches (~3300-3400 cm⁻¹), and aromatic C-H stretches.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the specific arrangement of protons. Key signals would include aromatic protons, the methylene bridge protons (-CH₂-), and the exchangeable N-H and O-H protons.[11]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the expected molecular formula of C₁₄H₁₃N₃O.[4]
Conclusion
The synthesis of this compound is a textbook example of reductive amination, a powerful and efficient strategy in modern organic synthesis. By understanding the underlying two-stage mechanism of acid-catalyzed imine formation followed by hydride reduction, researchers can confidently execute and adapt this protocol. The methodology presented herein is robust, scalable, and relies on readily available reagents, making it an accessible route to a valuable molecular scaffold for applications in medicinal chemistry and materials science.
References
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Shrivastava, G. et al. (2018). Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole. International Journal of Pharmaceutical Sciences and Drug Research, 10(4), 293-296. Available at: [Link]
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Letters in Applied NanoBioScience. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro. Letters in Applied NanoBioScience, 10(4), 2843-2850. Available at: [Link]
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Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848. Available at: [Link]
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Al-Azzawi, A. M., et al. (2020). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 8, 563779. Available at: [Link]
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ResearchGate. (n.d.). Proposed reaction mechanism for the formation of 2‐[(1H‐imidazol‐1‐yl)methyl]phenol 9 a. [Image]. ResearchGate. Available at: [Link]
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Duc, D. X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34685-34716. Available at: [Link]
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Rivera, A., et al. (2013). 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o77–o78. Available at: [Link]
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El-Kaoutari, M., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6249. Available at: [Link]
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Al-Masoudi, W. A. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5326. Available at: [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Al-Ostath, R. A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(14), 5488. Available at: [Link]
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Spectroscopic Blueprint of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic signature of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the rationale behind the spectral characteristics, empowering researchers to confidently identify and characterize this and related molecular scaffolds.
Introduction: The Structural Significance of a Benzimidazole Derivative
This compound belongs to the benzimidazole class of heterocyclic compounds, which are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The structural integrity and purity of these derivatives are paramount in the discovery and development of new therapeutic agents. The molecule in focus is a Mannich base, synthesized from 2-aminobenzimidazole, formaldehyde, and phenol. Understanding its spectroscopic properties is fundamental to confirming its synthesis, assessing its purity, and studying its interactions in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its proton and carbon environments.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton environment. The choice of DMSO-d₆ is often strategic for benzimidazole derivatives as it effectively dissolves many of these compounds and allows for the clear observation of exchangeable protons like N-H and O-H.[1]
Predicted ¹H NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 - 12.5 | broad singlet | 1H | Benzimidazole N-H | The acidic proton on the imidazole ring is typically deshielded and appears as a broad signal due to quadrupole broadening from the adjacent nitrogen and chemical exchange.[1] |
| ~9.5 - 10.5 | broad singlet | 1H | Phenolic O-H | The phenolic proton signal is also broad and its chemical shift can be concentration and temperature-dependent due to hydrogen bonding. |
| ~7.10 - 7.60 | multiplet | 4H | Benzimidazole Ar-H | The four protons of the benzimidazole benzene ring typically resonate in this region. The exact splitting pattern depends on the substitution, but for an unsubstituted ring, a complex multiplet is expected. |
| ~6.70 - 7.20 | multiplet | 4H | Phenol Ar-H | The four protons of the phenol ring will appear in the aromatic region, with their chemical shifts influenced by the hydroxyl and the aminomethyl substituents. |
| ~6.0 - 6.5 | broad triplet | 1H | Amino N-H | The proton on the amino linker is expected to show coupling to the adjacent methylene protons. Its broadness is due to exchange and nitrogen's quadrupolar moment. |
| ~4.5 - 4.8 | doublet | 2H | Methylene CH ₂ | These protons are adjacent to the amino N-H and will appear as a doublet. Their downfield shift is due to the proximity of the electronegative nitrogen and the aromatic rings. |
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Logical Workflow for NMR Sample Preparation and Analysis:
Caption: Workflow for NMR sample preparation and data acquisition.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. Due to the presence of several aromatic carbons, the spectrum will be complex in the aromatic region.
Predicted ¹³C NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C=N (imidazole) | The imine-like carbon of the benzimidazole ring is significantly deshielded. |
| ~150 - 155 | Phenolic C-OH | The carbon atom attached to the hydroxyl group is deshielded due to the electronegativity of oxygen. |
| ~110 - 145 | Aromatic Carbons | The twelve aromatic carbons of the benzimidazole and phenol rings will resonate in this range. The specific shifts are influenced by the substituents. Carbons of the benzimidazole ring can show tautomeric effects, sometimes leading to broadened signals.[2][3] |
| ~40 - 45 | Methylene C H₂ | The aliphatic methylene carbon is shielded compared to the aromatic carbons. |
Infrared (IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a powerful technique to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| 3400 - 3200 (broad) | O-H stretch | Phenol | A broad absorption in this region is characteristic of a hydrogen-bonded hydroxyl group.[4] |
| 3300 - 3100 | N-H stretch | Benzimidazole & Amine | These absorptions are typically sharp to moderately broad. The benzimidazole N-H stretch is often observed in this region. |
| 3100 - 3000 | C-H stretch | Aromatic | Characteristic stretching vibrations of C-H bonds on the benzene rings. |
| 2950 - 2850 | C-H stretch | Aliphatic (CH₂) | Stretching vibrations of the methylene C-H bonds.[4] |
| ~1620 | C=N stretch | Imidazole | A strong absorption band corresponding to the stretching of the carbon-nitrogen double bond in the imidazole ring. |
| 1600 - 1450 | C=C stretch | Aromatic | Multiple bands in this region are indicative of the aromatic rings. |
| ~1250 | C-O stretch | Phenol | The stretching vibration of the phenolic C-O bond. |
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular ion peak and characteristic fragment ions are expected.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The expected molecular weight of C₁₄H₁₃N₃O is 239.27 g/mol .[5] The mass spectrum should show a prominent molecular ion peak at m/z = 239.
-
Key Fragmentation Pathways: Electron impact (EI) ionization would likely lead to fragmentation. Common fragmentation patterns for benzimidazole derivatives involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring.[6]
Plausible Fragmentation Scheme:
Caption: A plausible mass fragmentation pathway for the title compound.
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺ at m/z = 240.
Conclusion: A Cohesive Spectroscopic Portrait
The comprehensive analysis of NMR, IR, and MS data provides a detailed and self-validating spectroscopic portrait of this compound. The ¹H and ¹³C NMR spectra reveal the intricate arrangement of protons and carbons, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides unequivocal evidence of the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This guide serves as a foundational reference for researchers working with this important class of compounds, enabling efficient and accurate structural characterization.
References
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Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756–1766. [Link]
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García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
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El kihel, A., & Essassi, E. M. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7492-7496. [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). Synthesis and Spectral Studies of Mannich Bases Derived from 2-Substituted Benzimidazoles. National Journal of Chemistry, 18, 215-220. [Link]
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Hussein, F. A., & Yousif, E. I. (2015). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 31(2), 1015-1022. [Link]
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An In-depth Technical Guide to 2-[(1H-Benzimidazol-2-ylamino)methyl]phenol (CAS 364599-60-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 2-[(1H-Benzimidazol-2-ylamino)methyl]phenol, a notable member of the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological properties. This document serves as a detailed resource for researchers engaged in the discovery and development of novel therapeutic agents, offering insights into the chemical attributes and prospective applications of this compound.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged heterocyclic system in drug discovery. Its structural similarity to naturally occurring purines allows for interaction with a variety of biological macromolecules, leading to a broad range of therapeutic applications.[1] Benzimidazole derivatives have been successfully developed as antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer therapies.[2][3] The versatility of the benzimidazole scaffold lies in the feasibility of substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, incorporates the core benzimidazole structure linked to a phenol moiety via an aminomethyl bridge, suggesting a potential for diverse biological activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 364599-60-0 | |
| Molecular Formula | C₁₄H₁₃N₃O | |
| Molecular Weight | 239.27 g/mol | |
| IUPAC Name | This compound |
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through a Schiff base formation followed by reduction, a common and effective method for preparing N-substituted 2-aminobenzimidazoles.
Proposed Synthesis Workflow
The synthesis is a two-step process starting from readily available precursors: 2-aminobenzimidazole and salicylaldehyde.
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An In-depth Technical Guide to the Solubility of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-[(1H-benzimidazol-2-yl)amino]methyl]phenol, a benzimidazole derivative of significant interest in pharmaceutical research. Due to the limited availability of direct experimental solubility data in peer-reviewed literature, this guide integrates theoretical principles, predicted solubility values, and detailed, field-proven experimental protocols for determining solubility. It is designed to be a practical resource for researchers engaged in the synthesis, formulation, and biological evaluation of this compound and its analogs. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction
2-[(1H-benzimidazol-2-yl)amino]methyl]phenol is a heterocyclic compound featuring a benzimidazole core, a structure renowned for its diverse pharmacological activities.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and efficacy. A thorough understanding of a compound's solubility in various solvents is therefore paramount during all stages of drug discovery and development. This guide will delve into the theoretical and practical aspects of the solubility of 2-[(1H-benzimidazol-2-yl)amino]methyl]phenol, providing a robust framework for its characterization.
Physicochemical Properties of 2-[(1H-benzimidazol-2-yl)amino]methyl]phenol
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key properties of 2-[(1H-benzimidazol-2-yl)amino]methyl]phenol are summarized in the table below, based on computed data from PubChem.[2]
| Property | Value | Source |
| Molecular Formula | C14H13N3O | [2] |
| Molecular Weight | 239.27 g/mol | [2] |
| XLogP3 | 2.9 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Polar Surface Area | 60.9 Ų | [2] |
Theoretical Framework for Solubility
The structure of 2-[(1H-benzimidazol-2-yl)amino]methyl]phenol suggests a nuanced solubility profile. The benzimidazole moiety provides both hydrogen bond donors and acceptors, while the phenol group also contributes a hydroxyl group capable of hydrogen bonding. The overall molecule has a moderate lipophilicity, as indicated by its XLogP3 value of 2.9.[2]
The principle of "like dissolves like" provides a foundational understanding of its solubility.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the amine, imidazole, and hydroxyl groups of the molecule. Therefore, moderate solubility is expected in polar protic solvents. However, the presence of the aromatic rings may limit high solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the polar nature of the benzimidazole and phenol groups, good solubility is anticipated in these solvents.
-
Non-polar Solvents (e.g., hexane, toluene): Due to the significant polarity of the molecule, poor solubility is expected in non-polar solvents.
The pH of the aqueous medium is also expected to have a significant impact on the solubility of this compound. The benzimidazole ring contains basic nitrogen atoms that can be protonated at acidic pH, leading to the formation of a more soluble salt form.[3] Conversely, the phenolic hydroxyl group is weakly acidic and can be deprotonated at alkaline pH, which may also influence solubility.
Predicted Solubility of 2-[(1H-benzimidazol-2-yl)amino]methyl]phenol
In the absence of experimentally determined solubility data in the public domain, computational models can provide valuable estimations. It is crucial to note that these are in silico predictions and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7) | Polar Protic | Low | The presence of multiple polar functional groups is offset by the aromatic rings, leading to poor aqueous solubility at neutral pH. |
| Ethanol | Polar Protic | Moderate to High | The ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the non-polar regions of the molecule. |
| Methanol | Polar Protic | Moderate to High | Similar to ethanol, methanol is a good solvent for polar compounds capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetone | Polar Aprotic | Moderate | Acetone's polarity allows for favorable interactions with the solute. |
| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is a moderately polar solvent that can dissolve a range of organic molecules. |
| Toluene | Non-polar | Low | The non-polar nature of toluene makes it a poor solvent for the polar 2-[(1H-benzimidazol-2-yl)amino]methyl]phenol. |
| Hexane | Non-polar | Very Low | As a non-polar aliphatic hydrocarbon, hexane is not expected to effectively solvate the polar functional groups of the molecule. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The definitive determination of solubility requires experimental measurement. The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[4]
Rationale for the Shake-Flask Method
This method is widely accepted because it allows for the establishment of a true equilibrium between the undissolved solid and the saturated solution, providing a reliable measure of thermodynamic solubility. The extended incubation period ensures that the dissolution process has reached a steady state.
Detailed Experimental Protocol
-
Preparation: Add an excess amount of solid 2-[(1H-benzimidazol-2-yl)amino]methyl]phenol to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed vials in a constant-temperature shaker bath, typically maintained at 25 °C or 37 °C. Agitate the samples for a predetermined period, generally 24 to 48 hours, to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time (e.g., 1-2 hours) to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, taking care not to disturb the sediment.
-
Filtration: Immediately filter the collected supernatant through a chemically compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE or PVDF syringe filter) to remove any remaining undissolved microparticles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Sources
A Comprehensive Guide to the Structural Elucidation of Benzimidazole-Based Compounds: A Case Study of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
Abstract: This technical guide provides a comprehensive walkthrough of the methodologies employed in the complete crystal structure analysis of pharmacologically relevant benzimidazole derivatives. Recognizing that publicly available crystal structure data for the specific target compound, 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, is unavailable, this document adopts a rigorous case-study approach. We will utilize the closely related structural isomer, 2-[(1H-benzimidazol-1-yl)methyl]phenol , for which detailed crystallographic data has been published, to illustrate the complete analytical workflow. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale, thereby ensuring a deep and applicable understanding of the techniques.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets. Consequently, benzimidazole derivatives have been successfully developed as antiulcer, antiviral, anticancer, and antihistaminic agents.[1] The compound of interest, this compound, combines the benzimidazole core with a phenol moiety via an aminomethyl linker. This structure presents multiple sites for hydrogen bonding and potential metal chelation, making its precise three-dimensional characterization critical for understanding its structure-activity relationship (SAR) and for rational drug design.
A thorough crystal structure analysis provides definitive proof of a molecule's constitution, conformation, and the intricate network of intermolecular interactions that govern its packing in the solid state. This information is invaluable for:
-
Validating molecular identity and purity.
-
Understanding conformational preferences.
-
Identifying key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that can inform drug-receptor binding.
-
Guiding computational studies like molecular docking.
This guide will detail the essential experimental and computational techniques required for such an analysis.
Synthesis and Crystal Growth
The foundational step in any crystallographic analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of this compound
While various methods exist for benzimidazole synthesis[2][3], a plausible route to the target compound involves the condensation of a suitable precursor with 2-aminobenzimidazole. The latter is a readily available starting material.[4]
dot
Caption: Proposed synthetic pathway for the target molecule.
Experimental Protocol: Crystal Growth (Case Study of Proxy Compound)
Growing diffraction-quality crystals is often more art than science, requiring careful optimization of parameters like solvent, temperature, and evaporation rate. The crystals for our proxy compound, 2-[(1H-benzimidazol-1-yl)methyl]phenol , were successfully grown using the slow evaporation method.[1]
Protocol: Slow Evaporation Crystallization
-
Dissolution: Dissolve the purified compound (e.g., 25 mg) in a minimal amount of a suitable solvent system. For the proxy compound, a mixture of benzene and ethyl acetate (80:20) was effective.[1] The choice of solvent is critical; it should be one in which the compound is moderately soluble.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals.
-
Evaporation: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of solvent evaporation. A slower evaporation rate allows molecules more time to organize into a well-ordered crystal lattice.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature). Temperature fluctuations can disrupt crystal growth.
-
Harvesting: Monitor the vial over several days to a week. Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a spatula or loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.[5]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[6][7] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[8]
Experimental Workflow
dot
Caption: Standard workflow for Single-Crystal X-ray Diffraction.
Data Collection and Refinement Parameters (Proxy Compound)
The following table summarizes the key crystallographic data collected for the proxy compound, 2-[(1H-benzimidazol-1-yl)methyl]phenol benzene hemisolvate .[1] This data forms the bedrock of the entire structural analysis.
| Parameter | Value | Significance |
| Chemical Formula | C₁₄H₁₂N₂O · 0.5C₆H₆ | Confirms the molecular composition and the presence of a benzene solvent molecule in the crystal lattice. |
| Crystal System | Triclinic | The lowest symmetry system, indicating no rotational symmetry axes. |
| Space Group | P-1 | Indicates inversion centers as the only symmetry elements. |
| a (Å) | 8.9351 (11) | Dimensions of the unit cell, the basic repeating block of the crystal. |
| b (Å) | 9.3268 (10) | |
| c (Å) | 9.9579 (11) | |
| α (°) | 73.098 (8) | Angles of the unit cell. |
| β (°) | 69.124 (8) | |
| γ (°) | 62.148 (8) | |
| Volume (ų) | 677.75 (15) | The volume of the unit cell. |
| Z | 2 | Number of formula units per unit cell. |
| Temperature (K) | 173 | Data was collected at low temperature to minimize thermal vibrations, improving data quality. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |
| R-factor (R1) | 0.040 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR2 | 0.108 | A weighted R-factor based on all reflections. Lower values for R1 and wR2 indicate a better refinement. |
Structural Analysis: Insights from the Proxy Molecule
The refined crystallographic data allows for a detailed examination of the molecule's geometry and the non-covalent interactions that dictate its crystal packing.
Molecular Conformation
In the proxy compound, the dihedral angle between the benzimidazole moiety and the phenol ring is a significant 75.28 (3)°.[1] This twisted conformation is a key structural feature, preventing the molecule from being planar. For the actual target molecule, the presence of the N-H group in the linker could introduce an intramolecular hydrogen bond to the phenoxy oxygen, potentially leading to a different, more planar conformation.
Intermolecular Interactions
The packing of molecules in a crystal is directed by a network of intermolecular forces. In the proxy compound, O—H···N hydrogen bonds are the primary interaction, linking molecules into chains.[1]
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |
| O1–H1···N2 | 0.84(2) | 1.88(2) | 2.7200(16) | 174(2) | x, y, z |
Data derived from the study of the proxy compound.[1]
dot
Caption: O-H···N hydrogen bond linking adjacent molecules.
Additionally, C—H···π interactions involving the benzene solvent molecule further stabilize the crystal lattice.[1] These weaker interactions are crucial for achieving dense packing and are often implicated in the binding of drugs to aromatic residues in protein active sites.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[4] It maps the electron distribution of a molecule within its crystalline environment.
Methodology
-
Generation: The Hirshfeld surface is generated using software like CrystalExplorer based on the refined CIF file.
-
Mapping: The surface is colored according to various properties. A d_norm surface is particularly useful, highlighting intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.
-
Fingerprint Plots: The surface is deconstructed into 2D "fingerprint plots," which summarize all intermolecular contacts. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively.
Predicted Interactions for the Target Molecule
Based on the analysis of related benzimidazole structures, the key interactions for the target molecule would likely be:
-
H···H contacts ( ~45-55%): The most abundant due to the large number of hydrogen atoms on the molecular surface.
-
O···H/H···O contacts ( ~15-25%): Representing the strong N-H···O and O-H···N hydrogen bonds. These would appear as sharp, distinct spikes on the 2D fingerprint plot.
-
C···H/H···C contacts ( ~20-30%): Indicative of C-H···π interactions.
-
N···H/H···N contacts ( ~5-10%): Corresponding to hydrogen bonds involving the benzimidazole nitrogen atoms.
Computational Validation: Density Functional Theory (DFT)
DFT calculations are routinely used to complement experimental crystallographic data. By optimizing the molecular geometry in the gas phase, one can assess the influence of crystal packing forces on the molecule's conformation.
Protocol: DFT Geometry Optimization
-
Input Structure: Use the atomic coordinates from the SC-XRD experiment as the starting geometry.
-
Computational Method: Employ a suitable level of theory, such as the B3LYP functional with a 6-311G(d,p) basis set, which offers a good balance of accuracy and computational cost for organic molecules.
-
Optimization: Perform a full geometry optimization calculation.
-
Comparison: Superimpose the DFT-optimized (gas-phase) structure with the experimental (solid-state) structure. Significant deviations, particularly in torsion angles, highlight the conformational changes induced by intermolecular forces in the crystal. Bond lengths and angles should show very good agreement.
Conclusion and Implications for Drug Development
This guide has outlined the multi-faceted approach required for a complete crystal structure analysis, using a closely related analogue to demonstrate the workflow in the absence of public data for this compound. The case study of 2-[(1H-benzimidazol-1-yl)methyl]phenol reveals a twisted conformation dominated by strong O-H···N hydrogen bonds and weaker C-H···π interactions.
For the target molecule, the presence of an additional N-H donor and the different linkage position (C2 vs. N1) would likely result in a distinct hydrogen-bonding network and potentially a different molecular conformation. Elucidating these specific details through the experimental and computational workflow described herein is a critical step. The resulting three-dimensional model provides an accurate, high-resolution starting point for virtual screening, molecular docking, and other structure-based drug design efforts, ultimately accelerating the development of new and more effective benzimidazole-based therapeutics.
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Rivera, A., et al. (2013). 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o177. Retrieved from [Link]
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El-Emam, A. A., et al. (2024). Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 516–524. Retrieved from [Link]
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Armaghan, M., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1548–1552. Retrieved from [Link]
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Suku, M. R., & Ravindran, R. (2024). Synthesis, crystal structure, and Hirshfeld surface analysis of 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 60–65. Retrieved from [Link]
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Noubactep, C., et al. (2024). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. Retrieved from [Link]
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Chkirate, M., et al. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 551–559. Retrieved from [Link]
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Eltayeb, N. E., et al. (2009). 2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol–2-methyl-6-(5-methyl-1H-benzimidazol-2-yl)phenol (3/1). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3227. Retrieved from [Link]
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Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]
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Ahmad, I., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31238–31253. Retrieved from [Link]
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The Pivotal Physicochemical Properties of 2-Aminobenzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anthelmintic, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The journey of a 2-aminobenzimidazole derivative from a promising hit to a viable drug candidate is profoundly influenced by its physicochemical properties. This technical guide provides an in-depth exploration of the core physicochemical characteristics of 2-aminobenzimidazole derivatives: aqueous solubility, lipophilicity (LogP/LogD), and ionization constant (pKa). As a Senior Application Scientist, this guide aims to deliver not just theoretical knowledge but also actionable, field-proven insights into the experimental determination and strategic modulation of these properties to optimize for desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. We will delve into the causal relationships between chemical structure and physicochemical behavior, provide detailed experimental protocols for their assessment, and present data in a clear, comparative format to aid in rational drug design.
The Strategic Imperative of Physicochemical Profiling in 2-Aminobenzimidazole Drug Discovery
In the contemporary drug discovery paradigm, the early assessment of physicochemical properties is not merely a "check-box" activity but a critical, strategic component to mitigate late-stage attrition of drug candidates.[4][5] For the 2-aminobenzimidazole class, understanding and engineering these properties is paramount. The inherent characteristics of the scaffold, such as its aromatic nature and the presence of ionizable amino and imidazole groups, create a unique interplay that governs how these molecules behave in a biological environment. Poor aqueous solubility can hinder formulation and lead to erratic absorption, while suboptimal lipophilicity can result in poor membrane permeability or, conversely, excessive metabolic liability and off-target toxicity.[6] The ionization state at physiological pH, dictated by the pKa, will directly impact solubility, permeability, and interaction with biological targets.[6] Therefore, a comprehensive understanding and early optimization of these properties are essential for the successful development of 2-aminobenzimidazole-based therapeutics.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability and its suitability for various formulations.[7] For 2-aminobenzimidazole derivatives, the planar, aromatic core can contribute to low aqueous solubility due to strong crystal lattice energy. However, the presence of the 2-amino group and the imidazole nitrogens provides opportunities for salt formation and hydrogen bonding with water, which can enhance solubility.
Structural Impact on the Solubility of 2-Aminobenzimidazole Derivatives
The solubility of 2-aminobenzimidazole derivatives can be modulated through strategic chemical modifications:
-
Introduction of Polar Functional Groups: The addition of polar groups, such as hydroxyls, amides, or small ethers, to the benzimidazole core or its substituents can increase aqueous solubility by enhancing hydrogen bonding with water molecules.[6]
-
Ionizable Groups: Incorporating acidic or basic moieties allows for the formation of salts, which are generally more soluble than the neutral parent compound.
-
Disruption of Crystal Packing: The introduction of non-planar or bulky substituents can disrupt the crystalline structure of the solid-state material, leading to a decrease in the energy required to break the crystal lattice and, consequently, an increase in solubility.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
In early drug discovery, kinetic solubility is often measured as it provides a rapid assessment of a compound's dissolution behavior from a DMSO stock solution, mimicking the conditions of many high-throughput screening assays.[7][8]
Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The formation of a precipitate is monitored over time, typically by nephelometry (light scattering) or by separating the undissolved solid and quantifying the remaining dissolved compound by UV-Vis spectroscopy or LC-MS.[7][9]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the 2-aminobenzimidazole derivative in 100% DMSO.[10]
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.[8]
-
Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.[8]
-
Incubation: Seal the plate and shake for 90 minutes to 2 hours at room temperature to allow for equilibration.[8][10]
-
Precipitate Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a blank indicates the formation of a precipitate.[4]
-
Quantification (Direct UV/LC-MS):
-
Filter the contents of each well through a 96-well filter plate to remove any precipitate.[9]
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Determine the concentration of the dissolved compound by measuring the UV absorbance at a suitable wavelength and comparing it to a standard curve prepared in a 50:50 mixture of acetonitrile and PBS.[10] Alternatively, use LC-MS for more sensitive and specific quantification.
-
Lipophilicity (LogP/LogD): Balancing Permeability and Physicochemical Properties
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing a drug's absorption, distribution, and metabolic stability.[11] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds. For 2-aminobenzimidazole derivatives, which are ionizable, LogD at physiological pH (7.4) is the more relevant parameter.
Structure-Lipophilicity Relationships in 2-Aminobenzimidazole Derivatives
The lipophilicity of this scaffold can be fine-tuned through chemical modifications:
-
Alkyl and Aromatic Substituents: The addition of alkyl chains or aromatic rings to the benzimidazole core generally increases lipophilicity.
-
Halogenation: The introduction of halogens (F, Cl, Br, I) typically increases LogP.
-
Polar Groups: Conversely, the incorporation of polar functional groups will decrease lipophilicity.
-
Ionization: At pH 7.4, the basic 2-aminobenzimidazole core will be partially protonated, which significantly lowers its LogD compared to its LogP (for the neutral form). The degree of this reduction is dependent on the pKa of the molecule.
A focused structure-activity relationship (SAR) program for a series of 2-aminobenzimidazole derivatives targeting leishmaniasis demonstrated that introducing pyrazole and pyridine moieties at the amide fragment improved not only potency and metabolic stability but also lipophilicity.[6] Conversely, adding polar functionalities like amines and ethers often compromised biological activity.[6]
Experimental Protocol: Shake-Flask Method for LogD Determination
The shake-flask method is the "gold standard" for determining LogP and LogD values due to its direct measurement of partitioning.[12][13]
Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4). After equilibration, the concentration of the compound in each phase is measured, and the ratio is used to calculate LogD.[12]
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[12]
-
Compound Addition: Prepare a stock solution of the 2-aminobenzimidazole derivative in the pre-saturated aqueous phase.
-
Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Cap the vial and shake it for a defined period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[14]
-
Calculation: Calculate LogD using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For the 2-aminobenzimidazole scaffold, there are two key ionizable centers: the basic 2-amino group and the imidazole ring, which can act as both a weak acid and a weak base. The basic pKa of the protonated 2-aminobenzimidazole is approximately 7.5.[15] This means that at physiological pH (around 7.4), a significant portion of these molecules will exist in their protonated, charged form.
The Influence of Substituents on the pKa of 2-Aminobenzimidazole Derivatives
The pKa of 2-aminobenzimidazole derivatives can be modulated by the electronic effects of substituents on the benzimidazole ring:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups will decrease the basicity of the molecule (lower the pKa) by withdrawing electron density from the nitrogen atoms.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy (-OCH3) groups will increase the basicity (raise the pKa) by donating electron density to the ring system.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[15][16][17]
Principle: A solution of the 2-aminobenzimidazole derivative is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[15]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the 2-aminobenzimidazole derivative in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary to ensure solubility). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated combination pH electrode and a magnetic stir bar into the solution.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl (for a basic compound). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).[16] More accurate values can be obtained by analyzing the first or second derivative of the titration curve.
Data Summary and Visualization
To facilitate the comparison of physicochemical properties, the following table summarizes available data for the parent 2-aminobenzimidazole and illustrates how these properties might be presented for a series of derivatives.
Table 1: Physicochemical Properties of 2-Aminobenzimidazole and Representative Derivatives
| Compound | Structure | Molecular Weight | pKa | cLogP | Aqueous Solubility (pH 7.4) |
| 2-Aminobenzimidazole | C7H7N3 | 133.15[18] | ~7.5[15] | 1.35 (Predicted) | Low[3] |
| Derivative A | (Hypothetical: 5-NO2) | 178.15 | < 7.5 | Higher | Lower |
| Derivative B | (Hypothetical: N-CH3) | 147.18 | > 7.5 | Higher | Variable |
| Derivative C | (Hypothetical: 5-OH) | 149.15 | Variable | Lower | Higher |
Diagrams
The following diagrams, generated using DOT language, illustrate key concepts discussed in this guide.
Caption: Ionization equilibrium of the 2-aminobenzimidazole scaffold at physiological pH.
Caption: Experimental workflow for physicochemical profiling of 2-aminobenzimidazole derivatives.
Conclusion and Future Perspectives
The 2-aminobenzimidazole scaffold remains a highly fertile ground for the discovery of novel therapeutics.[1] However, the success of any drug discovery program hinges on a deep and early understanding of the candidate molecules' physicochemical properties. This guide has provided a comprehensive overview of the critical importance of aqueous solubility, lipophilicity, and pKa for this class of compounds. By employing the detailed experimental protocols outlined herein and by understanding the fundamental structure-property relationships, researchers and drug development professionals can more effectively navigate the complexities of optimizing 2-aminobenzimidazole derivatives. The integration of high-throughput screening of these properties early in the discovery process will undoubtedly continue to be a key strategy in reducing attrition rates and accelerating the delivery of new, safe, and effective medicines to patients.[1][19]
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A Comprehensive Theoretical Analysis of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol: A Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a detailed theoretical framework for the investigation of the molecular properties of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, a promising scaffold in medicinal chemistry. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document outlines a systematic computational approach, primarily leveraging Density Functional Theory (DFT) and molecular docking, to elucidate the structural, electronic, and spectroscopic characteristics of the title compound. By presenting a robust, self-validating theoretical protocol, this guide aims to empower researchers, scientists, and drug development professionals to explore the therapeutic potential and material science applications of this versatile molecule.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structural motif in drug discovery.[2] Its unique chemical architecture allows for diverse substitutions, leading to a wide array of pharmacological activities.[3] The title compound, this compound, incorporates a phenol group, which can significantly influence its electronic properties and potential for hydrogen bonding, a key interaction in biological systems. Understanding the fundamental properties of this molecule at a quantum mechanical level is paramount for rational drug design and the development of novel functional materials.
This guide will provide a comprehensive theoretical investigation, starting from the molecule's synthesis and moving into a deep dive into its optimized geometry, electronic structure, spectroscopic signatures, and potential biological interactions through molecular docking.
Synthesis and Structural Elucidation
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids.[2][3] For this compound, a plausible synthetic route involves the reaction of 2-aminobenzimidazole with 2-hydroxybenzaldehyde, followed by reduction. The structural integrity of the synthesized compound can be unequivocally confirmed using a combination of spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR, alongside single-crystal X-ray crystallography.[4]
The molecular structure of this compound, with the IUPAC name this compound, is presented below.[5]
Figure 1: 2D structure of this compound.
Theoretical Methodology: A Robust Computational Protocol
To gain deep insights into the properties of this compound, a multi-faceted theoretical approach is proposed. This protocol is designed to be self-validating by correlating theoretical predictions with available or obtainable experimental data.
Figure 2: Workflow for the theoretical investigation.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is particularly well-suited for studying organic molecules of pharmaceutical interest.
Experimental Protocol: DFT Calculations
-
Software: Gaussian 09 or a similar quantum chemistry software package is recommended.[6]
-
Initial Geometry: The initial 3D coordinates of this compound can be obtained from PubChem (CID 787400) or drawn using a molecular editor like GaussView.[5][6]
-
Method and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for organic molecules.[6] The 6-31+G(d,p) basis set provides a good balance between accuracy and computational cost for this system.[6]
-
Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to their most stable values.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also provides the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is extensively used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
Experimental Protocol: Molecular Docking
-
Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.[7] Visualization of the results can be performed using software like Discovery Studio Visualizer or PyMOL.[7]
-
Ligand Preparation: The DFT-optimized structure of this compound is used as the ligand. The structure is saved in a suitable format (e.g., .pdbqt) with appropriate charges and atom types.
-
Receptor Preparation: A relevant protein target is selected from the Protein Data Bank (PDB). For instance, given the anticancer potential of many benzimidazole derivatives, a suitable target could be a protein involved in cancer cell proliferation.[4] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Grid Box Definition: A grid box is defined around the active site of the protein to encompass the potential binding region for the ligand.
-
Docking Simulation: The docking simulation is run to generate a series of possible binding poses of the ligand in the protein's active site, ranked by their predicted binding affinity (in kcal/mol).
-
Analysis of Results: The top-ranked binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
Predicted Properties and Their Implications
The theoretical investigation outlined above will yield a wealth of quantitative data. While a de novo calculation is beyond the scope of this guide, the following tables illustrate the expected outputs and their significance.
Table 1: Predicted Structural and Electronic Properties
| Property | Predicted Value (Illustrative) | Significance |
| Optimized Total Energy | -X Hartrees | Indicates the stability of the molecule at its optimized geometry. |
| Dipole Moment | Y Debye | Provides insight into the overall polarity of the molecule. |
| HOMO Energy | -Z eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -W eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | (Z-W) eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Feature | Predicted Wavenumber/Chemical Shift (Illustrative) | Assignment |
| IR: N-H stretch (imidazole) | ~3400 cm⁻¹ | Confirms the presence of the N-H bond in the benzimidazole ring. |
| IR: O-H stretch (phenol) | ~3300 cm⁻¹ | Confirms the presence of the hydroxyl group. |
| ¹H NMR: Aromatic protons | 7.0-8.0 ppm | Characteristic chemical shifts for protons on the benzene and benzimidazole rings. |
| ¹³C NMR: C=N (imidazole) | ~150 ppm | Identifies the carbon atom in the imidazole ring double-bonded to nitrogen. |
Table 3: Molecular Docking Results (Illustrative)
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Example: A Kinase (e.g., EGFR) | -8.5 | Asp855, Lys745 (Hydrogen Bonds); Leu718 (Hydrophobic) |
| Example: A DNA Gyrase | -7.9 | Arg76, Asp73 (Hydrogen Bonds); Pro79 (Pi-Alkyl) |
The predicted binding affinity provides a quantitative measure of the potential efficacy of the compound as an inhibitor of the target protein. The analysis of interacting residues is crucial for understanding the mechanism of action and for guiding further lead optimization.
Conclusion
The theoretical investigation of this compound through a combined DFT and molecular docking approach provides a powerful and cost-effective strategy to elucidate its fundamental properties. This in-depth technical guide has outlined a robust and scientifically sound protocol for researchers in drug discovery and materials science. The insights gained from such computational studies, including optimized geometry, electronic structure, spectroscopic signatures, and potential protein-ligand interactions, are invaluable for the rational design of novel therapeutic agents and functional materials based on the versatile benzimidazole scaffold. The correlation of theoretical predictions with experimental data is a cornerstone of this approach, ensuring the reliability and predictive power of the computational models.
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Mohapatra, R. K., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure and Dynamics, 40(13), 5869-5887. [Link]
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Anjaneyulu, B. (2023). DFT and Molecular Docking Studies of 1, 2 Disubstituted Benzimidazole Derivatives with COVID-19 Receptors. Letters in Organic Chemistry, 20(9), 818-828. [Link]
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Al-Warhi, T., et al. (2022). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1269, 133801. [Link]
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Kumar, A., et al. (2024). Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives. Journal of Molecular Structure, 1296, 136814. [Link]
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Patel, D. R., & Patel, K. D. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry, 40(1), 1-20. [Link]
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The Architect's Guide to a Privileged Scaffold: A Technical Whitepaper on the Discovery and Isolation of Novel Benzimidazole Compounds
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile. This technical guide provides a comprehensive framework for the discovery and isolation of novel benzimidazole derivatives, moving beyond a mere recitation of methods to delve into the strategic rationale that underpins a successful discovery campaign. We will navigate the intricate landscape of synthetic strategy, traverse the critical path of purification and isolation, and decode the language of structural elucidation. Furthermore, this guide will equip researchers with robust protocols for biological evaluation and offer insights into unraveling the mechanism of action of newly discovered bioactive compounds. This document is designed not as a rigid template, but as a dynamic roadmap, empowering researchers to make informed decisions and navigate the challenges inherent in the quest for novel therapeutics.
The Benzimidazole Scaffold: A Legacy of Therapeutic Success
The fusion of a benzene ring with imidazole gives rise to the benzimidazole core, a structure that has yielded a remarkable array of clinically significant drugs. From the anthelmintic prowess of albendazole to the proton-pump inhibition of omeprazole and the anticancer activity of bendamustine, the therapeutic breadth of this scaffold is undeniable[1]. This success stems from the unique physicochemical properties of the benzimidazole ring system, which allows it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions. Its structural rigidity, combined with the potential for substitution at multiple positions, provides a fertile ground for the design of diverse chemical libraries with a high potential for biological activity.
Strategic Synthesis: Building the Benzimidazole Core
The construction of the benzimidazole scaffold is a well-trodden path in organic synthesis, with the Phillips-Ladenburg reaction—the condensation of an o-phenylenediamine with a carboxylic acid or its derivative—being a foundational method[2][3]. However, modern synthetic chemistry has ushered in a new era of efficiency, milder reaction conditions, and greater substrate scope. The choice of synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, scale of the reaction, and the principles of green chemistry.
The Workhorse: Condensation of o-Phenylenediamines with Aldehydes
One of the most direct and widely employed methods for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes.[1] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. The elegance of this method lies in its operational simplicity and the vast commercial availability of both starting materials.
The choice of catalyst and reaction conditions is paramount to achieving high yields and purity. A diverse array of catalysts has been successfully employed, each with its own set of advantages:
-
Nanomaterial Catalysts: Offer high surface area and catalytic activity, often with the benefit of being recyclable. Examples include ZnO, Fe2O3, and various metal nanoparticles.[1]
-
Acid Catalysts: Brønsted and Lewis acids are effective in promoting the condensation and cyclization steps. p-Toluenesulfonic acid (p-TsOH) and mineral acids are commonly used.[1]
-
Metal Catalysts: A wide range of metal catalysts, including those based on copper, palladium, and iron, have been developed to facilitate this transformation under mild conditions.[1]
Table 1: Comparison of Catalytic Systems for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes
| Catalyst Type | Examples | Advantages | Considerations |
| Nanomaterial | ZnO NPs, Fe₂O₃ NPs | High efficiency, recyclability, mild conditions | Catalyst synthesis and characterization required |
| Acid | p-TsOH, H₂SO₄ | Readily available, cost-effective | Can require harsh conditions, potential for side reactions |
| Metal | CuCl, Pd(OAc)₂ | High yields, broad substrate scope | Cost of catalyst, potential for metal contamination |
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzimidazole libraries. The rapid heating and localized superheating effects of microwaves can dramatically reduce reaction times from hours to minutes, while often improving yields and reducing the formation of byproducts. This is particularly advantageous in a drug discovery setting where the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies is crucial.
Caption: Workflow for Microwave-Assisted Benzimidazole Synthesis.
Isolation and Purification: From Crude Mixture to Pure Compound
The isolation and purification of the target benzimidazole compound from the reaction mixture is a critical step that directly impacts the reliability of subsequent biological and analytical data. The choice of purification strategy depends on the physicochemical properties of the compound, the nature of the impurities, and the desired level of purity.
Column Chromatography: The Purification Mainstay
Column chromatography is the most widely used technique for the purification of benzimidazole derivatives. Silica gel is the most common stationary phase due to its versatility and cost-effectiveness.
Experimental Protocol: Column Chromatography of a Benzimidazole Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Common Chromatography Issues: [4]
-
Poor Separation: Optimize the solvent system by testing different ratios of polar and non-polar solvents. For basic benzimidazoles that may streak on silica, adding a small amount of triethylamine to the mobile phase can improve resolution.
-
Compound Insoluble in Loading Solvent: Choose a solvent that fully dissolves the crude mixture but is as non-polar as possible to ensure a tight band upon loading.
-
Compound Cracks the Silica Gel: This can happen with highly polar compounds. Try a less polar loading solvent or a dry loading technique.
Recrystallization: The Art of Purification
For crystalline benzimidazole derivatives, recrystallization can be a highly effective method for achieving high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
Experimental Protocol: Recrystallization of a Benzimidazole Derivative
-
Solvent Selection: Choose a solvent in which the benzimidazole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Structural Elucidation: Unveiling the Molecular Architecture
Once a novel benzimidazole compound has been isolated in pure form, its chemical structure must be unambiguously determined. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment.
For benzimidazoles, the tautomerism of the N-H proton can sometimes complicate the NMR spectra in solution.[5][6] In such cases, advanced NMR techniques or solid-state NMR may be necessary for complete structural assignment.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.[9] The fragmentation pattern can provide valuable clues about the structure of the molecule.[3][10]
X-ray Crystallography
For crystalline compounds, single-crystal X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice.
Biological Evaluation and Mechanism of Action: From Molecule to Medicine
The discovery of a novel benzimidazole compound is only the beginning. A systematic biological evaluation is necessary to identify its therapeutic potential and understand its mechanism of action.
High-Throughput Screening (HTS) and In Vitro Bioassays
HTS allows for the rapid screening of large libraries of benzimidazole derivatives against a specific biological target or in a phenotypic assay.[11] Following a primary screen, hit compounds are then subjected to more detailed in vitro bioassays to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values).
Experimental Protocol: MTT Assay for Anticancer Activity [1][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzimidazole compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Table 2: Representative In Vitro Bioassays for Benzimidazole Derivatives
| Therapeutic Area | Assay Type | Principle |
| Anticancer | MTT Assay[1][5] | Measures cell viability based on mitochondrial metabolic activity. |
| Kinase Inhibition Assay[6][12][13][14][15] | Measures the ability of a compound to inhibit the activity of a specific kinase enzyme. | |
| Cell Cycle Analysis[10][16][17][18] | Determines the effect of a compound on the progression of the cell cycle using flow cytometry. | |
| Anthelmintic | C. elegans Motility Assay[19][20][21][22][23] | Measures the effect of a compound on the motility of the model organism Caenorhabditis elegans. |
| Antifungal | Broth Microdilution Assay[24][25][26][27][28] | Determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain. |
Unraveling the Mechanism of Action (MoA)
Identifying the molecular target of a bioactive benzimidazole is crucial for understanding its MoA and for further drug development.
Caption: Workflow for Mechanism of Action (MoA) Elucidation.
Methods for Target Identification:
-
Affinity Chromatography: The benzimidazole compound is immobilized on a solid support and used to "fish" for its binding partners from a cell lysate.
-
Computational Modeling and Docking: In silico methods can be used to predict potential binding targets based on the structure of the benzimidazole compound.
-
Genetic Approaches: Techniques such as siRNA or CRISPR can be used to systematically knock down the expression of potential target proteins and observe the effect on the compound's activity.
Conclusion: The Enduring Promise of the Benzimidazole Scaffold
The discovery and isolation of novel benzimidazole compounds remains a vibrant and fruitful area of research. By combining strategic synthetic design with rigorous purification, comprehensive structural elucidation, and systematic biological evaluation, researchers can continue to unlock the therapeutic potential of this privileged scaffold. This guide has provided a framework for navigating this complex process, emphasizing the importance of a rational, evidence-based approach. The journey from a synthetic concept to a potential therapeutic agent is fraught with challenges, but the enduring legacy of the benzimidazole scaffold serves as a powerful testament to the rewards of this endeavor.
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Still, W. C., et al. (1996). Synthesis and screening of small molecule libraries active in binding to DNA. Proceedings of the National Academy of Sciences, 93(24), 13579-13584. [Link]
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Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(2), ofx093. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2015). RSC Advances, 5(104), 85489-85497. [Link]
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A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2020). Antimicrobial Agents and Chemotherapy, 64(5), e02321-19. [Link]
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Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology, 107, 7.31.1-7.31.12. [Link]
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A Technical Guide to the Preliminary Biological Screening of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
This guide provides an in-depth technical overview of the preliminary biological evaluation of the novel benzimidazole derivative, 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, synthetic methodology, and a comprehensive suite of assays to determine its potential as a therapeutic agent. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reliable data.
Introduction: The Rationale for Targeting a Novel Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its structural similarity to purine nucleosides allows it to interact with a wide range of biological macromolecules, leading to diverse pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects[1][2]. The target molecule, this compound, combines the benzimidazole core with a phenol moiety via an aminomethyl linker. This design is deliberate: the phenolic hydroxyl group is a known antioxidant pharmacophore and can participate in hydrogen bonding with biological targets, while the aminomethyl linker provides conformational flexibility. This unique combination suggests a potential for multi-target biological activity.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, beginning with the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A common and effective method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the target compound, a strategic approach involves the initial synthesis of 2-aminobenzimidazole, followed by a Mannich-type reaction with formaldehyde and phenol.
Step-by-Step Protocol:
-
Synthesis of 2-Aminobenzimidazole:
-
Dissolve o-phenylenediamine in an appropriate solvent such as ethanol.
-
Add cyanogen bromide (CNBr) portion-wise at a controlled temperature (e.g., 0-5°C) to form the guanidine intermediate.
-
Stir the reaction mixture at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with a base (e.g., ammonium hydroxide) to facilitate the cyclization to 2-aminobenzimidazole.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-aminobenzimidazole.
-
-
Synthesis of this compound:
-
In a reaction vessel, dissolve 2-aminobenzimidazole and an equimolar amount of phenol in ethanol.
-
Add an aqueous solution of formaldehyde (37%) dropwise to the mixture under stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Filter the crude product, wash with a non-polar solvent like hexane to remove unreacted phenol, and dry.
-
Purify the final compound by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization
The structure of the synthesized compound should be unequivocally confirmed using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the different types of protons and their chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups (e.g., -OH, -NH, C=N, aromatic C-H).
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the molecular formula.
In Vitro Anticancer Activity Screening
Benzimidazole derivatives have shown significant potential as anticancer agents[3][4][5]. The preliminary anticancer activity of the title compound will be assessed using the MTT assay against a panel of human cancer cell lines.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Create serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Replace the medium in the 96-well plates with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Anticancer Activity
| Cell Line | Compound | IC₅₀ (µM) |
| MDA-MB-231 | This compound | Experimental Value |
| (Human Breast Cancer) | Doxorubicin (Positive Control) | Experimental Value |
| A549 | This compound | Experimental Value |
| (Human Lung Cancer) | Doxorubicin (Positive Control) | Experimental Value |
Antimicrobial Activity Screening
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents[6][7][8]. The antimicrobial potential of the title compound will be evaluated against a panel of pathogenic bacteria and fungi.
Antibacterial Susceptibility Testing
The broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Bacterial Strains:
-
Use standard ATCC strains of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
-
-
Inoculum Preparation:
-
Grow the bacterial strains in nutrient broth overnight at 37°C.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
-
Compound Dilution and Inoculation:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with Mueller-Hinton broth.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (e.g., ciprofloxacin), a negative control (broth only), and a growth control (broth with inoculum).
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Antifungal Susceptibility Testing
A similar broth microdilution method will be employed for antifungal testing against clinically relevant fungal strains.
Step-by-Step Protocol:
-
Fungal Strains:
-
Use standard ATCC strains of fungi such as Candida albicans and Aspergillus niger.
-
-
Inoculum Preparation:
-
Grow the fungal strains on Sabouraud Dextrose Agar (SDA) for 2-5 days.
-
Prepare a fungal spore suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
-
Compound Dilution and Inoculation:
-
Perform serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a positive control (e.g., fluconazole), a negative control, and a growth control.
-
-
Incubation and MIC Determination:
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration that inhibits fungal growth.
-
Data Presentation: Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus | This compound | Experimental Value |
| Ciprofloxacin | Experimental Value | |
| E. coli | This compound | Experimental Value |
| Ciprofloxacin | Experimental Value | |
| C. albicans | This compound | Experimental Value |
| Fluconazole | Experimental Value | |
| A. niger | This compound | Experimental Value |
| Fluconazole | Experimental Value |
Antioxidant Activity Screening
The presence of a phenolic hydroxyl group in the target molecule suggests potential antioxidant activity. This will be evaluated using the DPPH free radical scavenging assay.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing the antioxidant capacity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Data Presentation: Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| This compound | Experimental Value |
| Ascorbic Acid (Standard) | Experimental Value |
In Silico Studies: Molecular Docking
To gain insights into the potential mechanism of action, molecular docking studies can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, if the compound shows significant anticancer activity, docking it into the active site of a relevant cancer target like dihydrofolate reductase can provide valuable information about its binding mode and interactions[6].
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Directions
This guide has outlined a comprehensive preliminary biological screening cascade for the novel compound this compound. The data generated from these assays will provide a solid foundation for understanding its therapeutic potential. Positive results in any of these screens, particularly significant anticancer or antimicrobial activity with low cytotoxicity to normal cells, would warrant further investigation, including lead optimization, in vivo efficacy studies, and detailed mechanistic studies. The multi-faceted nature of the benzimidazole scaffold suggests that this compound could be a promising starting point for the development of a new generation of therapeutic agents.
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Al-Ostoot, F. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28267–28281. [Link]
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Arora, R., et al. (2018). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences, 80(4), 739-743. [Link]
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Ayhan-Kilcigil, G., et al. (2015). Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. Marmara Pharmaceutical Journal, 19(2), 119-124. [Link]
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Babu, P. S. S., et al. (2020). Synthesis, characterization and pharmacological screening of some novel benzimidazole derivatives. International Research Journal of Pharmacy, 11(6), 45-51. [Link]
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Ben-Aoun, Z., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 28(17), 6296. [Link]
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Gaba, M., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Journal of the Iranian Chemical Society, 19, 5143–5163. [Link]
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Goveas, L. C., et al. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistryOpen, 13(2), e202500263. [Link]
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Kumar, P. S., et al. (2012). Synthesis and biological screening of benzimidazole derivatives. International Journal of Pharmaceutical Sciences and Research, 3(3), 922-927. [Link]
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Kamal, A., et al. (2019). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Current Drug Targets, 20(1), 1-23. [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o184. [Link]
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Rivera, A., et al. (2014). 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o177. [Link]
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Sedeeg, A. A., et al. (2023). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl). Journal of Pharmaceutical Negative Results, 14(3), 2046-2056. [Link]
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Sharma, D., et al. (2016). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Journal of Chemistry, 2016, 1-8. [Link]
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Sharma, P., et al. (2013). Synthesis and evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Journal of Agricultural and Food Chemistry, 61(10), 2779-2786. [Link]
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Singh, N., et al. (2014). Synthesis and biological evaluation of benzimidazole derivatives as potential anxiolytics. Journal of Young Pharmacists, 6(2), 23-29. [Link]
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Tighadouini, S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5321. [Link]
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Vicini, P., et al. (2019). Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles. Bioorganic Chemistry, 93, 103396. [Link]
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Zafer, A., et al. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(24), 2693-2704. [Link]
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Methodological & Application
Application Notes and Protocols for Antimicrobial Assays of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health.[1][2] The benzimidazole scaffold has been a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties.[3][4][5][6] This document provides detailed application notes and protocols for the comprehensive in vitro evaluation of the antimicrobial properties of a specific benzimidazole derivative, 2-[(1H-benzimidazol-2-ylamino)methyl]phenol . These protocols are designed to be a robust framework for researchers screening novel compounds, offering insights into establishing the compound's spectrum of activity and preliminary mechanism of action.
Introduction to this compound and the Benzimidazole Scaffold
Benzimidazole derivatives are structurally analogous to purine nucleoside bases, which allows for favorable interactions with various biological macromolecules.[1] The antimicrobial efficacy of benzimidazoles is often attributed to their ability to interfere with essential cellular processes.[6] For instance, some derivatives are known to inhibit tubulin polymerization, disrupt cell wall biosynthesis by targeting bacterial transpeptidase enzymes, or inhibit DNA gyrase, an enzyme crucial for DNA replication.[3][6][7]
The compound of interest, this compound, incorporates the core 2-aminobenzimidazole (2-ABI) moiety. 2-ABI derivatives have demonstrated potent activity against bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[8][9] Furthermore, some 2-ABIs act as adjuvants, potentiating the activity of existing antibiotics against Gram-negative bacteria.[10] The phenolic group in the target compound may also contribute to its antimicrobial activity, potentially through membrane disruption or other mechanisms.
This guide will detail the necessary steps to rigorously assess the antimicrobial potential of this compound, from initial screening to more advanced mechanistic studies.
Preliminary Considerations and Compound Handling
2.1. Compound Solubility and Stock Solution Preparation
Prior to initiating any biological assays, it is critical to determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds for antimicrobial testing.
-
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound (e.g., 10 mg).
-
Dissolve the compound in a minimal amount of high-purity DMSO (e.g., 1 mL) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note: The final concentration of DMSO in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
Core Antimicrobial Susceptibility Testing Protocols
The initial evaluation of a novel antimicrobial agent involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.
3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of a compound.[11][12][13]
-
Principle: This assay identifies the lowest concentration of the test compound that inhibits the visible growth of a microorganism in a liquid growth medium.
-
Experimental Workflow:
Caption: Potential Mechanisms of Action and Corresponding Assays.
5.1. Anti-Biofilm Activity
Given the known anti-biofilm properties of 2-ABIs, this is a critical aspect to investigate. [8][9]
-
Biofilm Inhibition Assay:
-
In a 96-well plate, prepare serial dilutions of the test compound.
-
Inoculate the wells with a standardized bacterial suspension known to form biofilms (e.g., P. aeruginosa).
-
Incubate the plate without shaking for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet.
-
Solubilize the stain and measure the absorbance to quantify the biofilm biomass.
-
-
Biofilm Disruption Assay:
-
Allow biofilms to form in a 96-well plate for 24 hours as described above.
-
After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of the test compound.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet method.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro antimicrobial evaluation of this compound. By systematically determining the MIC, MBC/MFC, and time-kill kinetics, and by investigating its effects on biofilm formation, researchers can build a robust profile of this compound's antimicrobial potential. These foundational studies are essential for guiding further preclinical development and for understanding the structure-activity relationships within the promising class of benzimidazole derivatives.
References
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(15), 4429. [Link]
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Bhardwaj, V., Gumber, D., & Abbot, V. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, 15(2), 273-305. [Link]
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Kumar, R., & Singh, P. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2406. [Link]
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Kuneš, J., Pour, M., & Buchta, V. (2000). Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents. Il Farmaco, 55(11-12), 725-729. [Link]
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 15206-15222. [Link]
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Kumar, R., & Singh, P. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2406. [Link]
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Khan, M. F., Alam, M. M., & Verma, G. (2020). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of the Serbian Chemical Society, 85(1), 1-12. [Link]
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Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(1), e23108. [Link]
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Blackledge, M. S., et al. (2010). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Journal of the American Chemical Society, 132(31), 10693–10703. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Caron, D., et al. (2019). Using 2-aminobenzimidazole derivatives to inhibit Mycobacterium smegmatis biofilm formation. Bioorganic & Medicinal Chemistry Letters, 29(17), 2396-2400. [Link]
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Fleming, D., et al. (2023). Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. ACS Infectious Diseases, 9(3), 626–638. [Link]
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Gîrd, C. E., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(11), 3169. [Link]
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Bhardwaj, V., Gumber, D., & Abbot, V. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, 15(2), 273-305. [Link]
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Acar, Ç., & Kaymak, İ. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3372-3392. [Link]
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Singh, N., et al. (2018). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Journal of Pharmaceutical Sciences and Research, 10(7), 1664-1672. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
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2-[(1H-benzimidazol-2-ylamino)methyl]phenol as a fluorescent probe for metal ions
Application Notes & Protocols
Topic: 2-[(1H-benzimidazol-2-ylamino)methyl]phenol as a Fluorescent Probe for Metal Ions: A Methodological Guide Based on the Core Benzimidazole-Phenol Scaffold
Introduction and Scientific Context
The detection of trace metal ions is a critical endeavor in environmental monitoring, clinical diagnostics, and industrial quality control. Fluorescent chemosensors are at the forefront of this field, offering high sensitivity, selectivity, and real-time response. The benzimidazole-phenol scaffold is a particularly privileged structure in the design of such probes. Its rigid, conjugated system provides a stable fluorescent backbone, while the presence of acidic N-H and phenolic O-H protons, along with basic imine-like nitrogen atoms, creates a well-defined coordination pocket for metal ions.
This guide addresses the application of probes based on the topic structure, This compound . It is important to note that while this specific molecule is of interest, the published scientific literature extensively characterizes a closely related and foundational analogue: 2-(1H-benzimidazol-2-yl)phenol , hereafter referred to as HBP . The HBP molecule contains the essential benzimidazole-phenol chelating core responsible for ion recognition and the resulting photophysical changes.
Therefore, this document will use HBP as a scientifically validated model system to provide detailed, field-tested protocols for metal ion detection. The principles and methodologies described herein are fundamentally applicable to the target molecule and its derivatives. We will focus on the well-documented application of HBP as a selective "turn-off" fluorescent sensor for the detection of Iron(III), Fe³⁺.[1]
Principle of Operation: Chelation-Induced Fluorescence Quenching
The HBP probe exhibits native fluorescence in solution, a phenomenon often attributed to an Excited-State Intramolecular Proton Transfer (ESIPT) process.[2] In the excited state, a proton is transferred from the phenolic hydroxyl group to the benzimidazole nitrogen, leading to a large Stokes shift and characteristic emission.
Upon the introduction of certain paramagnetic metal ions, such as Fe³⁺, a rapid quenching of this fluorescence is observed. This "turn-off" response is primarily governed by the chelation of the Fe³⁺ ion by the HBP ligand. The quenching mechanism can be attributed to a combination of factors, including:
-
Photoinduced Electron Transfer (PET): The binding of Fe³⁺ can alter the frontier molecular orbital energies of the HBP probe, enabling a photoinduced electron transfer from the excited fluorophore to the metal ion. This non-radiative decay pathway effectively quenches the fluorescence.
-
Energy Transfer: The proximity of the paramagnetic Fe³⁺ ion can facilitate intersystem crossing, further promoting non-radiative decay.
The result is a highly sensitive and selective signaling mechanism where the presence of the target analyte (Fe³⁺) is transduced into a measurable decrease in fluorescence intensity.
Figure 1: On-Off fluorescence quenching mechanism of HBP with Fe³⁺.
Performance Characteristics
The efficacy of a fluorescent probe is defined by several key parameters. The following table summarizes the typical performance of the HBP probe for Fe³⁺ detection based on available literature.
| Parameter | Typical Value / Characteristic | Rationale & Significance |
| Analyte | Fe³⁺ | High selectivity for ferric iron is crucial for environmental and biological applications. |
| Mechanism | Fluorescence Quenching ("Turn-Off") | The decrease in signal is proportional to the analyte concentration. |
| Solvent System | Ethanol or Methanol/Water mixtures | HBP has good solubility in common organic solvents. Aqueous mixtures are preferred for environmental sample analysis. |
| Excitation (λex) | ~350 nm | Excitation in the near-UV range minimizes background fluorescence from many biological and environmental matrices. |
| Emission (λem) | ~450 nm | Emission in the blue region of the visible spectrum is easily detectable with standard fluorometers. |
| Selectivity | High against common alkali, alkaline earth, and many transition metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺).[1] | The specific electronic properties and coordination geometry of Fe³⁺ lead to a preferential interaction and quenching effect. |
| Response Time | Rapid (< 1 minute) | The chelation process is fast, allowing for near real-time measurements. |
Experimental Methodologies
Part A: Synthesis of 2-(1H-benzimidazol-2-yl)phenol (HBP)
This protocol describes a standard condensation reaction to synthesize the HBP probe.[3][4]
Materials:
-
o-Phenylenediamine
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Ethanol (Reagent Grade)
-
Ammonium Acetate (Optional catalyst)
-
Dichloromethane
-
Silica Gel for column chromatography
-
Hexane & Ethyl Acetate (Chromatography eluents)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (e.g., 1.08 g, 10 mmol) in 20 mL of ethanol.
-
Add salicylaldehyde (e.g., 1.22 g, 10 mmol) to the solution. Optional: Add a catalytic amount of ammonium acetate.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield HBP as a solid.
-
Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Part B: Protocol for Fe³⁺ Detection
1. Preparation of Stock Solutions
-
Probe Stock Solution (1 mM HBP): Accurately weigh the required amount of synthesized HBP and dissolve it in a known volume of ethanol in a volumetric flask. For example, dissolve 2.102 mg of HBP (M.W. = 210.23 g/mol ) in 10.0 mL of ethanol to create a 1 mM solution. Store this solution in the dark at 4°C.
-
Analyte Stock Solution (10 mM Fe³⁺): Use a high-purity salt such as FeCl₃·6H₂O. Dissolve 27.03 mg of FeCl₃·6H₂O (M.W. = 270.30 g/mol ) in 10.0 mL of deionized water to create a 10 mM solution.
-
Interfering Ion Stock Solutions (10 mM): Prepare stock solutions of other metal salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, ZnCl₂, NiCl₂, CoCl₂, CuCl₂) in the same manner to test for selectivity.
2. General Fluorescence Measurement Protocol
-
Causality: The final probe concentration must be low enough to avoid self-quenching and ensure a linear response. A typical final concentration is 10-20 µM.
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for signal stability.
-
Set the excitation wavelength (λex) to ~350 nm and the emission scan range from 370 nm to 600 nm. Set the excitation and emission slit widths (e.g., 5 nm).
-
In a quartz cuvette, prepare a blank solution containing the solvent (e.g., 3 mL of ethanol/water 9:1 v/v). Record its spectrum.
-
Prepare the probe solution by adding the required volume of HBP stock solution to the cuvette to achieve the desired final concentration (e.g., 60 µL of 1 mM HBP into 3 mL total volume for a 20 µM solution). Record the initial fluorescence spectrum (F₀). This is the "ON" state.
3. Protocol for Fe³⁺ Titration
-
Objective: To determine the sensitivity and linear range of the probe for Fe³⁺.
-
To the cuvette containing the 20 µM HBP solution, add incremental amounts of the Fe³⁺ stock solution (e.g., 1-10 µL aliquots of a diluted 100 µM Fe³⁺ working solution).
-
After each addition, gently mix the solution by capping and inverting the cuvette or by gentle pipetting. Wait for 1 minute to ensure the reaction reaches equilibrium.
-
Record the fluorescence emission spectrum (F).
-
Continue this process until the fluorescence signal is completely quenched or reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum (~450 nm) against the concentration of Fe³⁺.
4. Protocol for Selectivity (Interference) Study
-
Objective: To validate that the probe's response is specific to Fe³⁺ in the presence of other common metal ions.
-
Prepare a series of cuvettes, each containing the HBP probe at the working concentration (e.g., 20 µM in 3 mL).
-
To each cuvette, add a significant excess (e.g., 10-100 equivalents) of a single interfering metal ion stock solution. Record the fluorescence spectrum.
-
In a final cuvette, add the same excess amount of interfering ions first, and then add the standard amount of Fe³⁺ (e.g., 2 equivalents). Record the spectrum.
-
Compare the fluorescence quenching. A highly selective probe will show minimal change with interfering ions but significant quenching when Fe³⁺ is added, even in the presence of competitors.
Data Analysis and Interpretation
1. Stern-Volmer Analysis for Quenching
The relationship between fluorescence quenching and analyte concentration is often described by the Stern-Volmer equation: F₀ / F = 1 + Ksv [Q]
Where:
-
F₀ is the fluorescence intensity of the probe in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (Fe³⁺).
A plot of F₀/F versus [Fe³⁺] should be linear at low concentrations. The slope of this line is Ksv, which indicates the quenching efficiency.
2. Calculation of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected. It is calculated from the fluorescence titration data using the following formula:[5][6] LOD = 3σ / k
Where:
-
σ is the standard deviation of the fluorescence intensity of the blank (HBP probe solution measured multiple times, e.g., n=10).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Fe³⁺).
Experimental Workflow Overview
Figure 2: Comprehensive workflow from synthesis to data analysis.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Initial Fluorescence | Probe concentration too low. | Increase final probe concentration to 10-20 µM. |
| Incorrect excitation/emission wavelengths. | Verify spectrometer settings against known values for HBP (~350ex/~450em). | |
| Probe degradation or impurity. | Re-purify the probe by column chromatography. Store stock solution in the dark at 4°C. | |
| Inconsistent Readings | Lamp not stabilized. | Allow spectrometer to warm up for at least 30 minutes. |
| Temperature fluctuations. | Use a temperature-controlled cuvette holder if available. | |
| Photobleaching. | Minimize exposure of the sample to the excitation light. Use the shutter function between measurements. | |
| Poor Selectivity | Interfering ion concentration is too high. | Test with lower, more realistic concentrations of interfering ions. |
| pH of the solution is not optimal. | Buffer the solution (e.g., with HEPES or Tris) to a neutral pH, as extreme pH can affect both the probe and metal ion speciation. |
References
-
A benzimidazole-based 'turn-on' fluorescent probe for highly sensitive detection of Fe3+/2+: synthesis, performance, DFT calculations and applications. Journal of Materials Chemistry C. [Link]
-
The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry. [Link]
-
2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate. National Center for Biotechnology Information (PMC). [Link]
-
A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. National Center for Biotechnology Information (PMC). [Link]
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Preparation of Eu3+-Doped Ca0.8Yb0.2F2.2 as a Fluorescent Probe and Its Application in Detecting Cr O 4 2− and C r 2 O 7 2− Ions. Scientific Research Publishing. [Link]
-
Fluorescence tuning of 2-(1H-Benzimidazol-2-yl)phenol-ESIPT process. ResearchGate. [Link]
-
2-(1H-Benzimidazol-2-yl)phenol. ResearchGate. [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. ResearchGate. [Link]
-
Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. National Center for Biotechnology Information (PMC). [Link]
-
A Novel 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol Derived Fluorescent Sensor for Determination of CN– Ion. ResearchGate. [Link]
-
2-(1H-Benzimidazol-2-yl)phenol. National Center for Biotechnology Information (PMC). [Link]
-
Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. National Center for Biotechnology Information. [Link]
-
Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor. The Royal Society of Chemistry. [Link]
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Application Notes & Protocols: A Framework for Evaluating the Anticancer Activity of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
Authored by: Senior Application Scientist
Introduction
The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines, which allows it to interact with a wide range of biological targets.[1][2][3] Numerous derivatives have been developed as anticancer agents, acting via mechanisms such as microtubule inhibition, kinase inhibition, DNA intercalation, and modulation of epigenetic targets.[1][4][5][6] The compound of interest, 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, uniquely combines the well-established benzimidazole core with a phenol moiety. Phenolic compounds are also known for their diverse biological activities, including antioxidant and, paradoxically, pro-oxidant anticancer effects. This unique structural combination provides a strong rationale for its investigation as a potential anticancer therapeutic.
This document provides a comprehensive, multi-stage protocol for the systematic evaluation of the anticancer activity of this compound. The workflow is designed to first establish cytotoxic activity, then elucidate the underlying mechanism of action through a series of robust in vitro assays, and finally, to validate these findings in a preliminary in vivo model.
Strategic Overview: A Phased Approach
The evaluation of a novel compound requires a logical progression from broad screening to detailed mechanistic studies. This protocol is structured in three phases to ensure a cost-effective and scientifically rigorous investigation.
Caption: High-level workflow for anticancer drug evaluation.
Phase 1: In Vitro Cytotoxicity and Selectivity
The initial objective is to determine if the compound exhibits cytotoxic activity against cancer cells and to quantify its potency.
Rationale for Cell Line Selection
A diverse panel of human cancer cell lines is crucial to assess the breadth of the compound's activity.[7] The selection should ideally include representatives from different tissue origins to identify potential tissue-specific sensitivity. A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.
| Cell Line | Tissue of Origin | Significance |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer. |
| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative, aggressive breast cancer.[3] |
| A549 | Lung Carcinoma | A common model for non-small cell lung cancer.[4] |
| HCT-116 | Colon Carcinoma | Represents colorectal cancer, a major cancer type.[4] |
| HeLa | Cervical Cancer | A robust and widely studied cancer cell line.[4] |
| MRC-5 | Normal Lung Fibroblast | A non-cancerous control to determine selectivity index.[8] |
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9][10] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]
Materials:
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Cell Lines: As listed in the table above.
-
Culture Medium: Appropriate for each cell line (e.g., DMEM or RPMI-1640) with 10% FBS.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7][9]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
96-well microplates.
Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[9][11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO concentration matched to the highest compound dose) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7][9]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability (%) against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%.[9][13]
Phase 2: Elucidation of the Mechanism of Action
If the compound shows potent and selective cytotoxicity, the next phase investigates how it kills cancer cells. Common anticancer mechanisms include inducing apoptosis (programmed cell death) or causing cell cycle arrest.[4][5]
Protocol: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[14][15] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[14][16]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Sensitive cancer cell line(s) identified in Phase 1.
-
6-well plates.
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its determined IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them gently using trypsin. Centrifuge the collected cell suspension at 300 x g for 5 minutes.[15][17]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effect by causing arrest at a specific checkpoint. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[18]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of RNA).[18][19]
-
70% cold ethanol.
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at IC50 concentration for 24 hours.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[18][19] Incubate for at least 1 hour at 4°C. (Cells can be stored at -20°C for weeks at this stage).[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The resulting histogram will show peaks corresponding to cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Mechanistic Insights: Apoptosis Signaling Pathway
The induction of apoptosis is a highly desirable trait for an anticancer agent. It is a controlled process that avoids the inflammatory response associated with necrosis. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Simplified intrinsic apoptosis signaling pathway.
To validate the involvement of this pathway, Western blot analysis can be performed on key proteins such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved Caspase-3 (executioner caspase). A decrease in Bcl-2 and an increase in Bax and cleaved Caspase-3 would strongly support this mechanism.
Phase 3: Preliminary In Vivo Efficacy
Promising in vitro results must be validated in a living system. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for evaluating anticancer agents.[20][21][22]
Protocol: Subcutaneous Xenograft Model
In this model, human cancer cells are injected subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice), where they form a solid tumor.[20][21]
Materials:
-
Immunodeficient mice (e.g., Athymic Nude mice, 6-8 weeks old).
-
Sensitive cancer cell line (e.g., HCT-116 or MDA-MB-231).
-
Matrigel (optional, to improve tumor take rate).
-
Test compound formulated in a suitable vehicle for injection (e.g., saline with 5% DMSO and 5% Tween 80).
Step-by-Step Procedure:
-
Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100 µL. Inject this suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 14 days). The control group receives the vehicle only.
-
Efficacy Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[20] Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Data Analysis:
-
Plot the mean tumor volume over time for both treatment and control groups.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Analyze body weight changes to assess toxicity.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the results.
Conclusion
This comprehensive protocol provides a robust framework for the systematic evaluation of this compound as a potential anticancer agent. By progressing through phased in vitro and in vivo testing, researchers can efficiently determine the compound's efficacy, selectivity, and mechanism of action, providing the critical data necessary to justify further preclinical development.
References
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]
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Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. Available at: [Link]
- DNA Cell Cycle Analysis with PI.
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Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. University College London. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol. Available at: [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]
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Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). PubMed. Available at: [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Annexin V-FITC/PI Apoptosis Kit. Elabscience. Available at: [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. Available at: [Link]
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Assessing Specificity of Anticancer Drugs In Vitro. JoVE. Available at: [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]
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Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PubMed Central. Available at: [Link]
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Application Notes and Protocols: 2-[(1H-benzimidazol-2-ylamino)methyl]phenol for Advanced Metal Ion Sensing
Introduction: The Versatility of Benzimidazole Scaffolds in Chemsensing
Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and materials science. Their structural similarity to naturally occurring purines allows for diverse biological activities.[1] The benzimidazole moiety possesses unique electronic and photophysical properties, making it an excellent building block for chemosensors.[2] The presence of both hydrogen-bond donors and acceptors, along with its ability to coordinate with metal ions, allows for the rational design of highly selective and sensitive fluorescent and colorimetric sensors.[2][3] This application note details the synthesis and application of a specific benzimidazole derivative, 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, as a promising candidate for the selective detection of metal ions.
Principle of Operation: A Proposed Sensing Mechanism
The sensing capability of this compound is predicated on its ability to act as a chelating agent for specific metal ions. The proposed mechanism involves the coordination of a metal ion with the nitrogen atoms of the benzimidazole ring and the phenolic oxygen atom. This binding event is expected to induce a change in the photophysical properties of the molecule, leading to a detectable signal.
Two primary mechanisms are anticipated to be at play:
-
Chelation-Enhanced Fluorescence (CHEF): In its free state, the fluorescence of the molecule may be quenched due to photoinduced electron transfer (PET) from the phenol moiety to the benzimidazole ring. Upon chelation with a metal ion, the molecule's conformational rigidity increases, and the PET process is inhibited. This results in a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response.[4]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the phenolic proton allows for the possibility of ESIPT, where the proton is transferred from the hydroxyl group to the benzimidazole nitrogen in the excited state. This process can be perturbed by the presence of metal ions that coordinate with the phenol and benzimidazole groups, leading to a modulation of the fluorescence signal, potentially resulting in a ratiometric response.[5][6]
The selectivity of the sensor for a particular metal ion will be governed by factors such as the size and charge of the ion, its coordination geometry, and the stability of the resulting complex.
Synthesis of this compound
The synthesis of the title compound is proposed via a Mannich reaction, a three-component condensation involving an active hydrogen compound (phenol), formaldehyde, and an amine (2-aminobenzimidazole). This method is a well-established and efficient way to introduce an aminomethyl group into a phenolic compound.[7][8][9]
Protocol:
-
Reactant Preparation:
-
Dissolve 2-aminobenzimidazole (0.05 mol) in 30 mL of 1,4-dioxane.
-
Prepare an ethanolic solution of phenol (0.05 mol).
-
-
Reaction Setup:
-
To the solution of 2-aminobenzimidazole, add formaldehyde (0.1 mol) and the ethanolic solution of phenol.
-
Stir the reaction mixture at 75°C for 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the solution and reduce the volume by half via rotary evaporation.
-
Allow the concentrated solution to stand at room temperature overnight to facilitate the precipitation of the solid product.
-
Filter the precipitate, wash with cold 1,4-dioxane followed by diethyl ether, and dry the final product.
-
Experimental Protocols for Metal Ion Sensing
The following protocols are designed to evaluate the efficacy of this compound as a fluorescent and colorimetric sensor for various metal ions.
I. Preparation of Stock Solutions
-
Sensor Stock Solution (1 mM): Dissolve an accurately weighed amount of synthesized this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a 1 mM stock solution.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, CdCl₂, HgCl₂, FeCl₃, etc.) in deionized water or a suitable buffer.
-
Buffer Solution: Prepare a buffer solution appropriate for the desired pH range of the experiment (e.g., Tris-HCl for physiological pH).
II. Fluorescence Titration Protocol
This protocol will determine the fluorescence response of the sensor to different metal ions.
-
Instrumentation Setup:
-
Use a spectrofluorometer with appropriate excitation and emission wavelength settings. Based on similar benzimidazole-phenol compounds, an excitation wavelength in the range of 320-360 nm can be initially explored.[10]
-
-
Experimental Procedure:
-
To a series of cuvettes, add a fixed volume of the sensor stock solution to achieve a final concentration of 10 µM in the desired buffer solution (e.g., Tris-HCl in a methanol/water mixture).
-
To each cuvette, add increasing concentrations of the metal ion of interest (from 0 to several equivalents relative to the sensor concentration).
-
Incubate the solutions for a short period to allow for complexation.
-
Record the fluorescence emission spectra for each solution.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Determine the detection limit (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
III. Colorimetric Sensing Protocol
This protocol will assess any visible color changes upon metal ion binding.
-
Experimental Procedure:
-
Prepare a solution of the sensor in a suitable solvent (e.g., 50 µM in a buffered solution).
-
Add a few equivalents of different metal ion solutions to separate vials containing the sensor solution.
-
Visually observe any color changes against a white background.
-
For quantitative analysis, record the UV-Vis absorption spectra of the solutions before and after the addition of the metal ions.
-
-
Data Analysis:
-
Note any new absorption bands that appear or shifts in existing bands.
-
A Job's plot analysis can be performed by varying the mole fraction of the metal ion while keeping the total concentration of the sensor and metal ion constant to determine the stoichiometry of the complex.[11]
-
Data Presentation and Visualization
Performance Characteristics of Benzimidazole-Based Metal Ion Sensors (Illustrative)
| Sensor Moiety | Target Ion | Detection Limit | Response Type | Reference |
| Benzimidazole-quinoline | Zn²⁺ | 1.76 x 10⁻⁷ M | Fluorescence Turn-On | [12] |
| Imidazole-phenol | Cu²⁺ | 0.05 µM | Colorimetric & Fluorescent | [10] |
| Benzimidazole-phenol | Zn²⁺ | 10⁻⁸ M level | Fluorescence Enhancement | [2] |
Note: This table presents data from related benzimidazole and imidazole-based sensors to provide a comparative context for the expected performance of this compound.
Diagrams
Caption: Proposed CHEF mechanism for metal ion sensing.
Conclusion
This compound represents a promising and readily synthesizable chemosensor for metal ion detection. The protocols outlined in this application note provide a comprehensive framework for its synthesis and evaluation as both a fluorescent and colorimetric sensor. The inherent versatility of the benzimidazole scaffold suggests that this compound could exhibit high selectivity and sensitivity for specific metal ions, making it a valuable tool for researchers in environmental monitoring, diagnostics, and drug development. Further studies to optimize the sensing conditions and explore its application in real-world samples are warranted.
References
-
A Novel Benzimidazole-Based Chemosensor for Fluorometric Determination of Zinc Ions. Journal of Fluorescence, 31(6), 1833-1842. (2021). [Link]
-
Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. Journal of Molecular Structure, 1244, 130939. (2021). [Link]
-
Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. American Journal of Chemistry, 4(2), 53-60. (2014). [Link]
-
2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization. Inorganica Chimica Acta, 414, 133-139. (2014). [Link]
-
Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 118-125. (2013). [Link]
-
A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1876-1880. (2011). [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 225, 113795. (2021). [Link]
-
Mannich Bases of 2-Substituted Benzimidazoles - A Review. Journal of Pharmaceutical Technology, Research and Management, 3(2), 97-108. (2015). [Link]
-
Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. Scientific Reports, 12(1), 1-11. (2022). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 8(4), 382-386. (2016). [Link]
-
Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes. Inorganic Chemistry, 48(21), 10226-10235. (2009). [Link]
-
2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o184. (2014). [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. ResearchGate. (2022). [Link]
-
Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives. Journal of the Chinese Chemical Society, 52(4), 759-766. (2005). [Link]
-
2-(1H-Benzimidazol-2-yl)phenol. ResearchGate. (2014). [Link]
-
New imidazole sensors synthesized for copper (II) detection in aqueous solutions. South Eastern European Journal of Public Health. (2024). [Link]
-
Mannich-Benzimidazole Derivatives as Antioxidant and Anticholinesterase Inhibitors: Synthesis, Biological Evaluations, and Molecular Docking Study. Archiv der Pharmazie, 349(1), 30-43. (2016). [Link]
-
Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl}phenol. Journal of Luminescence, 169, 396-404. (2016). [Link]
-
Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 31(2), 1013-1020. (2015). [Link]
-
Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances, 11(59), 37547-37554. (2021). [Link]
-
Keto-enol tautomerism of 2-(1H-benzo[d]imidazol-2-yl)phenol, with the... ResearchGate. (2023). [Link]
-
A Simple Visible Recognition Method for Copper Ions Using Dibenzo[b,j]P[4][13]henanthroline Scaffold as a Colorimetric Sensor. Chemosensors, 9(9), 241. (2021). [Link]
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Application Notes & Protocols: A Researcher's Guide to Characterizing the Biological Activity of 2-Aminobenzimidazoles
Introduction: The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] Its rigid, bicyclic nature and hydrogen bonding capabilities allow it to interact with a wide array of biological targets. Derivatives have demonstrated potent anthelmintic, anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antimalarial properties.[2][3][4][5][6] This guide provides an in-depth framework and detailed protocols for researchers and drug development professionals to systematically investigate and characterize the biological activities of novel 2-aminobenzimidazole derivatives. We will move from broad, initial screening assays to more focused, mechanism-of-action studies, emphasizing the rationale behind experimental choices to ensure robust and reproducible data.
Section 1: General Workflow for Bioactivity Screening
A logical, tiered approach is essential for efficiently screening new chemical entities. The goal is to first identify promising compounds in high-throughput primary assays and then subject these "hits" to more rigorous secondary and mechanistic assays to understand how they work.
Caption: General screening cascade for identifying and characterizing bioactive 2-aminobenzimidazole compounds.
Section 2: Investigating Anticancer Activity
A significant number of 2-aminobenzimidazole derivatives exhibit antiproliferative activity against various cancer cell lines.[7][8] A primary mechanism for this class of compounds is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2][9]
Primary Screening: Cell Viability
The first step is to determine if the compounds have a cytotoxic or cytostatic effect on cancer cells. The MTT or MTS assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung, MCF-7 breast, U-87 MG glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells/well.[10][11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzimidazole compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative A | A549 (Lung) | 5.2 |
| Derivative B | A549 (Lung) | 15.8 |
| Derivative A | MCF-7 (Breast) | 8.1 |
| Derivative B | MCF-7 (Breast) | 22.4 |
| Cisplatin | A549 (Lung) | 2.5 |
Table 1: Example data from a primary cell viability screen.
Mechanistic Study: Tubulin Polymerization Inhibition
Since many benzimidazoles target tubulin, a direct biochemical assay is a crucial mechanistic follow-up.[2] This assay measures the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.[9][12]
Caption: Pathway of anticancer action via tubulin polymerization inhibition by 2-aminobenzimidazoles.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Preparation: Use a fluorescence-based tubulin polymerization assay kit (e.g., Cytoskeleton, Inc., BK011P).[13] Pre-warm a 96-well half-area plate to 37°C.
-
Reaction Setup: On ice, prepare the reaction mixtures. For each well, you will have a final volume of ~50 µL.
-
Tubulin solution (e.g., 2 mg/mL).
-
GTP solution (final concentration ~1 mM).
-
Tubulin polymerization buffer (typically 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[12]
-
Fluorescent reporter dye.
-
Test compound at various concentrations or a vehicle control (DMSO). Include positive (Paclitaxel, a stabilizer) and negative (Nocodazole, an inhibitor) controls.[14]
-
-
Initiation: Pipette the reaction mixtures into the pre-warmed 96-well plate. Polymerization is initiated by the temperature shift from 4°C to 37°C.[12]
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.[14]
-
Analysis: Plot fluorescence intensity versus time. Inhibitors will show a reduced rate and extent of polymerization compared to the DMSO control. Stabilizers will show an increased rate and extent. Calculate the percent inhibition at a specific time point (e.g., 60 minutes) for each compound concentration to determine the IC₅₀.
Mechanistic Study: Cell Cycle Analysis
Disruption of microtubule dynamics should lead to cell cycle arrest, typically at the G2/M phase.[10] This can be quantified using flow cytometry by staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[15]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and allow them to attach overnight.[16] Treat the cells with the 2-aminobenzimidazole compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle control.
-
Harvesting: Harvest both adherent and floating cells. To do this, collect the culture medium (containing floating cells), wash the plate with PBS, and then detach the adherent cells using trypsin.[17] Combine the cells from the medium and the trypsinization step.
-
Fixation: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] This step permeabilizes the cells and prevents clumping.
-
Incubation: Incubate the fixed cells for at least 2 hours at -20°C (or overnight at 4°C).[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to degrade RNA, which PI can also bind to, ensuring the signal is specific to DNA.[15][18]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel, as the difference between G1 and G2/M populations is exactly two-fold.[18]
-
Analysis: Gate on the single-cell population to exclude doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective tubulin inhibitor will cause a significant increase in the percentage of cells in the G2/M phase.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 65.2% | 20.1% | 14.7% |
| Derivative A (IC₅₀) | 20.5% | 15.3% | 64.2% |
| Nocodazole (Positive Control) | 18.9% | 13.8% | 67.3% |
Table 2: Example data showing G2/M arrest induced by a 2-aminobenzimidazole derivative.
Section 3: Investigating Antimicrobial Activity
The 2-aminobenzimidazole core is also found in compounds with activity against bacteria and fungi.[19][20][21] Initial screening involves determining the minimum concentration required to inhibit microbial growth.
Protocol 4: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
-
Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Data Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD₆₀₀) with a plate reader.
-
Advanced Analysis: For promising compounds, a Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) can be determined by sub-culturing from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative C | 8 | >128 | 16 |
| Derivative D | 128 | >128 | 32 |
| Ampicillin | 0.5 | 8 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 3: Example MIC data for 2-aminobenzimidazole derivatives against representative microbes.
Section 4: Investigating Neuroprotective Activity
Certain 2-aminobenzimidazole derivatives have shown potential as neuroprotective agents, for instance, by modulating glutamate receptors or mitigating oxidative stress.[5][22][23]
Protocol 5: In Vitro Oxidative Stress Model and NO Production Assay
This protocol assesses a compound's ability to protect neuronal cells from oxidative stress and to modulate nitric oxide (NO) production, a key mediator in neuroinflammation.[5]
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma or BV-2 microglia) in a 96-well plate. For NO production assays, microglial cells are often stimulated with lipopolysaccharide (LPS).
-
Pre-treatment: Pre-treat the cells with various concentrations of the 2-aminobenzimidazole compounds for 1-2 hours.
-
Induction of Stress/Inflammation:
-
Oxidative Stress: Add an oxidative agent like hydrogen peroxide (H₂O₂) or glutamate to induce cell death.[23]
-
Inflammation (NO Production): Add LPS (e.g., 1 µg/mL) to stimulate the microglial cells.
-
-
Incubation: Incubate for 24 hours.
-
Endpoint Measurement:
-
Neuroprotection: Assess cell viability using the MTT assay (Protocol 1) to determine if the compound protected the cells from the oxidative insult.
-
NO Production: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent System. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound measured at 540 nm. A standard curve using sodium nitrite is used for quantification.[5]
-
-
Analysis:
-
For neuroprotection, calculate the percentage increase in cell viability compared to cells treated with the stressor alone.
-
For the NO assay, calculate the percentage inhibition of nitrite production compared to cells stimulated with LPS alone. Determine the IC₅₀ for NO inhibition.
-
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Wang, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate. Retrieved from [Link]
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Hernández-Chávez, C. A., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 29(19), 4529. Retrieved from [Link]
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Altintop, M. D., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 249, 115160. Retrieved from [Link]
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Stankova, I. G., et al. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 23(1), 199. Retrieved from [Link]
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in vitro cytotoxicity assay of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol on cancer cell lines
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer properties.[1][2][3] These compounds exert their effects through diverse mechanisms such as the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways like PI3K/AKT and MAPK.[1][2] The compound 2-[(1H-benzimidazol-2-ylamino)methyl]phenol belongs to this promising class of molecules. A critical initial step in evaluating its potential as a therapeutic agent is to characterize its cytotoxic effects on cancer cell lines.
These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of this compound. We present a multi-assay strategy to ensure a robust and validated dataset. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for evaluating cell metabolic activity as an indicator of viability.[4][5][6] To complement this and provide a more complete picture of the compound's cytotoxic mechanism, we also describe the Lactate Dehydrogenase (LDH) assay, which measures cell membrane integrity.[7][8]
Scientific Rationale and Assay Selection
No single assay is sufficient to definitively characterize a compound's cytotoxicity. A multi-faceted approach provides a more robust assessment.[9]
-
MTT Assay (Metabolic Activity): This assay quantifies the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][10] The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent indicator of cytostatic or cytotoxic effects that impact cellular metabolism.[5][10]
-
LDH Assay (Membrane Integrity): Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[8] Measuring LDH activity in the supernatant provides a direct assessment of cell lysis and membrane compromise.[7][11]
By employing both assays, researchers can distinguish between cytostatic effects (inhibition of proliferation, which would be detected by MTT) and cytotoxic, membrane-damaging effects (detected by LDH).
Experimental Design and Workflow
A logical workflow is essential for obtaining reliable and reproducible data. The process begins with cell line selection and preparation, followed by compound treatment, execution of the cytotoxicity assays, and finally, data analysis to determine key parameters like the IC50 value.
Figure 2. Data analysis workflow for IC50 determination.
Hypothetical Data Presentation
The results should be summarized in a clear and concise table, allowing for easy comparison of the compound's potency across different cell lines and time points.
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | MTT | 55.2 | 32.8 | 15.1 |
| LDH | > 100 | 85.4 | 45.6 | |
| A549 | MTT | 48.9 | 25.1 | 11.7 |
| LDH | > 100 | 72.3 | 38.2 | |
| HepG2 | MTT | 62.5 | 41.3 | 22.9 |
| LDH | > 100 | 95.1 | 58.4 |
Table 1. Hypothetical IC50 values for this compound.
Conclusion
This document provides a detailed and scientifically grounded protocol for the initial in vitro cytotoxic evaluation of this compound. By employing both metabolic (MTT) and membrane integrity (LDH) assays, researchers can obtain a comprehensive understanding of the compound's cytotoxic profile. Accurate determination of IC50 values across multiple cell lines and time points is a crucial first step in the drug development pipeline, providing the foundational data needed for further mechanistic studies and preclinical evaluation.
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Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Potential of Benzimidazole Derivatives
Introduction: The Rationale for Antioxidant Profiling of Benzimidazole Scaffolds
Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] Their biological activities are vast, encompassing antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others.[1][3][4] A growing body of evidence suggests that many of these therapeutic effects may be linked to the antioxidant capacity of the benzimidazole nucleus, which enables these compounds to mitigate oxidative stress.[1][5][6]
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of many diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[7][8] Antioxidants counteract this damage by neutralizing free radicals, making the evaluation of a compound's antioxidant potential a critical step in drug discovery and development.[6][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the antioxidant potential of novel benzimidazole derivatives. We will delve into the mechanistic underpinnings of the most robust and widely accepted in vitro assays, provide detailed, field-proven protocols, and explain the causality behind experimental choices to ensure data integrity and reproducibility. Relying on a single assay can be misleading; therefore, a multi-assay approach is strongly advocated to build a complete antioxidant profile.[10][11][12]
Foundational Principles: Understanding Antioxidant Mechanisms
The antioxidant activity of a compound can be exerted through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[10][12] Understanding this distinction is crucial for selecting a complementary panel of assays.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•). The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[7][8][12]
-
Electron Transfer (ET): The antioxidant donates an electron to the free radical, reducing it to a more stable form. This process often results in a color change of the radical solution, which can be measured spectrophotometrically.[10][12] Assays such as DPPH, ABTS, and FRAP operate via this mechanism.
The following diagram illustrates the general workflow for assessing the antioxidant potential of newly synthesized benzimidazole derivatives.
Caption: General workflow for antioxidant potential assessment.
Comparative Overview of Key Antioxidant Assays
A judicious selection of assays is paramount for a thorough evaluation. The table below summarizes the key characteristics of the four assays detailed in this guide.
| Assay | Mechanism | Principle | Wavelength | Common Standard | Advantages | Limitations |
| DPPH | Electron Transfer (ET) | Reduction of the stable DPPH radical (purple) to DPPH-H (yellow).[13][14] | ~517 nm[15] | Ascorbic Acid, Trolox, BHT | Simple, rapid, uses a stable radical, inexpensive.[14] | Not applicable to all systems; steric hindrance can be an issue.[10] |
| ABTS | Electron Transfer (ET) | Reduction of the pre-formed ABTS radical cation (blue-green) to its neutral form.[16] | ~734 nm[16][17] | Trolox | Applicable to both hydrophilic and lipophilic compounds; stable radical.[10] | Requires generation of the radical prior to the assay. |
| FRAP | Electron Transfer (ET) | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[9][18] | ~593 nm[19] | Ferrous Sulfate (FeSO₄), Trolox | Simple, fast, cost-effective, high-throughput adaptable.[18] | Measures total reducing power, not specific radical scavenging. |
| ORAC | Hydrogen Atom Transfer (HAT) | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein).[7][8] | Ex: 485 nm Em: 520 nm[20] | Trolox | Uses a biologically relevant radical source; measures both inhibition time and degree.[8][20] | More complex, requires a fluorescence plate reader and precise timing. |
Experimental Protocols
General Preparation: Benzimidazole Derivatives
Causality: The solubility of benzimidazole derivatives can vary significantly. Dimethyl sulfoxide (DMSO) is often the solvent of choice for creating stock solutions due to its ability to dissolve a wide range of organic compounds. Subsequent dilutions should be made in the assay-specific solvent (e.g., methanol, ethanol, or buffer) to minimize solvent effects on the reaction.
-
Stock Solution Preparation: Accurately weigh 5-10 mg of the purified benzimidazole derivative. Dissolve in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10 mg/mL or 20 mM).
-
Working Solutions: Perform serial dilutions of the stock solution with the appropriate solvent (as specified in each protocol below) to create a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol: DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, neutralizing it.[15] The reduction of DPPH is accompanied by a color change from deep purple to pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[13][14][15]
Caption: Principle of the DPPH antioxidant assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Positive Control: Ascorbic Acid or Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be prepared fresh and kept in an aluminum foil-wrapped flask.[15]
-
Plate Setup:
-
Test Wells: Add 100 µL of various concentrations of the benzimidazole derivative working solutions to triplicate wells.
-
Positive Control: Add 100 µL of various concentrations of the positive control to separate triplicate wells.
-
Negative Control: Add 100 µL of methanol to triplicate wells. This represents 0% scavenging.
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[13][15]
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[13] Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100 Where:
-
A_control = Absorbance of the negative control
-
A_sample = Absorbance of the test sample
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity (%) against the different concentrations of the benzimidazole derivative.
Protocol: ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[16] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[16] The pre-formed blue-green radical is reduced by the antioxidant, and the decolorization is measured as a decrease in absorbance at 734 nm.[16][17]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Positive Control: Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS Radical Solution Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[17] This is the ABTS•+ stock solution.
-
-
ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[17]
-
Plate Setup:
-
Test Wells: Add 10 µL of various concentrations of the benzimidazole derivative working solutions to triplicate wells.
-
Positive Control: Prepare a Trolox standard curve (e.g., 0-500 µM). Add 10 µL of each standard to triplicate wells.
-
-
Reaction Initiation: Add 190 µL (or 200 µL, adjust as needed) of the ABTS working solution to all wells.[17]
-
Incubation: Mix and incubate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) .
-
Calculate the percentage inhibition for each Trolox standard and test sample concentration: Inhibition (%) = [(A_control - A_sample) / A_control] × 100
-
Plot the percentage inhibition against the concentration for the Trolox standards to create a standard curve.
-
Use the linear regression equation of the standard curve to determine the TEAC value for your benzimidazole samples. The TEAC is expressed as µmol of Trolox equivalents per gram or µmol of the compound.
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in an acidic environment (pH 3.6).[18] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[19] The FRAP assay provides a direct measure of the total reducing power of a sample.[21]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Standard: Ferrous sulfate (FeSO₄·7H₂O) or Trolox
-
96-well microplate
-
Microplate reader, incubator
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18] Warm this reagent to 37°C before use.[18]
-
Standard Curve: Prepare a series of FeSO₄ standards (e.g., 100-2000 µM) in distilled water.
-
Plate Setup:
-
Test Wells: Add 20 µL of the benzimidazole derivative working solutions to triplicate wells.
-
Standard Wells: Add 20 µL of each FeSO₄ standard to triplicate wells.
-
Blank: Add 20 µL of the solvent to triplicate wells.
-
-
Reaction Initiation: Add 150-180 µL of the pre-warmed FRAP reagent to all wells.[18]
-
Incubation: Mix and incubate the plate at 37°C for 4-6 minutes.[18] Some protocols may extend this to 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
Calculation:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.
-
Use the linear regression equation from the standard curve to calculate the FRAP value of the benzimidazole samples. Results are expressed as µM of Fe²⁺ equivalents or Trolox equivalents.
Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay is a HAT-based method that evaluates the capacity of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals.[7][8] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[20] The antioxidant's presence preserves the fluorescence signal over time. The decay of fluorescence is monitored kinetically, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[22]
Materials:
-
Fluorescein Sodium Salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Standard: Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate (for fluorescence)
-
Fluorescence microplate reader with temperature control and injectors (optional, but recommended)
Procedure:
-
Reagent Preparation: All solutions should be prepared fresh daily.
-
Fluorescein Working Solution: Prepare a stock solution and dilute it in 75 mM phosphate buffer. The final concentration in the well is typically around 70-80 nM.[22]
-
AAPH Solution: Prepare AAPH in 75 mM phosphate buffer.
-
Trolox Standards: Prepare a standard curve of Trolox (e.g., 6.25-100 µM) in phosphate buffer.
-
-
Plate Setup (in a black 96-well plate):
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[7][22][23]
-
Reaction Initiation: Rapidly add 25 µL of the AAPH solution to all wells. Using the plate reader's injectors is highly recommended for consistency.[7][20]
-
Measurement: Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.[7][20]
Calculation:
-
The Area Under the Curve (AUC) for each well is calculated from the fluorescence decay curve.
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank:[22] Net AUC = AUC_sample - AUC_blank
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Use the linear regression equation to determine the antioxidant capacity of the benzimidazole samples, expressed as µmol of Trolox Equivalents (TE) per gram or µmol of the compound.[22]
Conclusion and Best Practices
The evaluation of antioxidant activity is a cornerstone of characterizing the therapeutic potential of benzimidazole derivatives. A multi-assay approach, incorporating both ET (DPPH, ABTS, FRAP) and HAT (ORAC) based methods, is essential for a comprehensive and mechanistically informative assessment.[10][12]
For Trustworthy Results:
-
Always Use Controls: Include a well-characterized standard antioxidant (e.g., Trolox, Ascorbic Acid) as a positive control in every experiment to validate the assay's performance.
-
Validate in Your System: Ensure that the chosen solvents and concentrations of the benzimidazole derivatives do not interfere with the assay chemistry (e.g., by running solvent-only controls).
-
Report IC₅₀ and TEAC: Standardize data reporting using IC₅₀ values for scavenging assays and TEAC for comparison across different assays and compounds.
-
Consider Structure-Activity Relationships: Correlate the observed antioxidant activity with the structural features of the benzimidazole derivatives (e.g., the position and number of hydroxyl or other electron-donating groups) to guide future compound design.[1]
By adhering to these detailed protocols and principles, researchers can generate reliable and comparable data, paving the way for the development of novel benzimidazole-based therapeutics to combat oxidative stress-related diseases.
References
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Vertex AI Search.
- ORAC Assay Protocol. Scribd.
- OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc..
- Preparation and evaluation of some benzimidazole derivatives as antioxidants for local base oil. (2016).
- ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.
- Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzimidazole Derivatives. (2020).
- Antioxidant potential using ORAC assay. (2014). BMG Labtech.
- Optimization and Validation of Two High-Throughput Methods Indic
- Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level.
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024).
- Application Note: DPPH Assay for Determining the Antioxidant Activity of Isoelemicin. Benchchem.
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc..
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI.
- FRAP Antioxidant Assay, C
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
- ABTS Antioxidant Capacity Assay. G-Biosciences.
- DPPH Antioxidant Assay, C
- Abts assay protocol pdf. GM Binder.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- A Researcher's Guide to Cross-Validation of Antioxidant Activity Assays for Phenolic Compounds. Benchchem.
- The ABTS Antioxidant Assay: A Comprehensive Technical Guide. Benchchem.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023).
- Synthesis of Some New Benzimidazole Derivatives with their Antioxidant Activities. (2015).
- Genesis and development of DPPH method of antioxidant assay. PubMed Central (PMC).
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
- FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
- Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. PubMed Central (PMC).
- New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances.
- Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Deriv
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Benzimidazole derivatives with antioxidant activity.
- Synthesis and antioxidant activities of some new triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings. PubMed.
- Technical Support Center: Best Practices for Antioxidant Capacity Assay Valid
- Synthesis and antioxidant properties of new benzimidazole derivatives Yeni benzimidazol türevlerinin sentezi ve antioksidan öz. DergiPark.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Antioxidant and Antifungal Properties of Benzimidazole Derivatives.
- Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole deriv
- Evaluation of Antioxidant Potentials of Benzimidazoles Synthesized from Ortho-Phenylenediamine and Benzaldehyde Derivatives Via Phyllanthus emblica Fruit Extract.
- Asian Journal of Pharmaceutical Research and Development Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzimi. (2020).
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- 23. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices | MDPI [mdpi.com]
Application Notes & Protocols for 2-[(1H-benzimidazol-2-ylamino)methyl]phenol in Coordination Chemistry
These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of metal complexes featuring the versatile N,N,O-tridentate ligand, 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. This document is designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical insight.
Introduction: The Scientific Merit of this compound as a Ligand
The benzimidazole moiety is a privileged scaffold in medicinal chemistry and coordination chemistry. Its structural similarity to purine nucleobases allows for interactions with biological macromolecules, while the nitrogen atoms of the imidazole ring are excellent coordination sites for metal ions.[1][2] The ligand this compound is of particular interest due to its potential to act as a tridentate chelating agent, coordinating through the imine nitrogen of the benzimidazole, the secondary amine nitrogen, and the phenolate oxygen. This N,N,O-donor set provides a stable coordination environment for a variety of transition metal ions, leading to the formation of well-defined complexes with interesting electronic and geometric properties.
The resulting metal complexes have shown significant promise in diverse applications, including as catalysts for organic transformations, as antimicrobial and anticancer agents, and as components in advanced materials.[3][4][5] The inherent bioactivity of the benzimidazole core can be synergistically enhanced upon coordination to a metal center, a phenomenon often attributed to the principles of chelation theory.[6]
Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through a Schiff base condensation reaction between 2-aminomethylbenzimidazole and salicylaldehyde. This reaction is typically straightforward and proceeds with good yield.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from the synthesis of similar benzimidazole-derived Schiff bases.[7]
Materials:
-
2-Aminomethylbenzimidazole dihydrochloride
-
Salicylaldehyde
-
Potassium carbonate
-
Methanol
-
Petroleum ether
-
Deionized water
Procedure:
-
Neutralization of 2-Aminomethylbenzimidazole: In a 100 mL round-bottom flask, dissolve 2-aminomethylbenzimidazole dihydrochloride (1.0 mmol) in a minimal amount of deionized water. To this solution, add an aqueous solution of potassium carbonate (1.2 mmol) dropwise with stirring until the pH of the solution is neutral to slightly basic. This step is crucial to generate the free amine necessary for the condensation reaction.
-
Condensation Reaction: To the neutralized solution of 2-aminomethylbenzimidazole, add a methanolic solution of salicylaldehyde (1.0 mmol).
-
Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The formation of the Schiff base is often indicated by the appearance of a yellow precipitate.
-
Isolation and Purification: Once the reaction is complete, collect the precipitate by filtration. Wash the solid product with deionized water followed by petroleum ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified ligand, this compound, under vacuum.
Characterization: The structure of the synthesized ligand should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
FT-IR: Expect characteristic peaks for N-H stretching, C=N (imine) stretching, and O-H stretching.
-
¹H NMR: Signals corresponding to the aromatic protons of the benzimidazole and phenol rings, the methylene protons, and the amine and hydroxyl protons should be observed.
Synthesis of Metal Complexes
The this compound ligand can be readily complexed with a variety of transition metal salts. The following is a general protocol for the synthesis of its metal(II) complexes.
Protocol 3.1: General Synthesis of Metal(II) Complexes
This general procedure can be adapted for various metal salts (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂).[1]
Materials:
-
This compound
-
Metal(II) salt (e.g., copper(II) chloride dihydrate)
-
Methanol
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask, with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 mmol) in methanol (10 mL).
-
Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux: Reflux the reaction mixture for 2-4 hours. The formation of a colored precipitate often indicates the formation of the complex.
-
Isolation: After cooling to room temperature, collect the precipitate by filtration.
-
Washing and Drying: Wash the complex with cold methanol to remove any unreacted starting materials and then dry it under vacuum.
Characterization of Metal Complexes:
-
FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=N stretching frequency and the disappearance of the O-H stretching band are indicative of coordination of the imine nitrogen and the deprotonated phenolic oxygen to the metal center. The appearance of new bands at lower frequencies can be attributed to M-N and M-O vibrations.[1]
-
UV-Vis Spectroscopy: The electronic spectra of the complexes will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the geometry of the metal center.
-
Molar Conductivity: Measurements in a suitable solvent (e.g., DMF or DMSO) can help determine the electrolytic nature of the complexes.
-
Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons and thus the oxidation state and geometry of the metal ion.
Applications and Protocols
The metal complexes of this compound are promising candidates for various applications, particularly in the biomedical field due to the inherent bioactivity of the benzimidazole scaffold.
Anticancer Applications: DNA Binding Studies
Many metal complexes with planar aromatic ligands, such as benzimidazoles, can interact with DNA, leading to cytotoxic effects in cancer cells.[8][9] The mode of interaction can be investigated using spectroscopic techniques.
This protocol is used to determine the binding affinity of the metal complex to Calf Thymus DNA (CT-DNA).[10]
Materials:
-
Synthesized metal complex
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.2)
-
DMSO (spectroscopic grade)
Procedure:
-
Stock Solutions: Prepare a stock solution of the metal complex in DMSO. Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the CT-DNA solution should be determined spectrophotometrically using the known molar extinction coefficient at 260 nm.
-
Titration: In a quartz cuvette, place a fixed concentration of the metal complex in Tris-HCl buffer.
-
Data Acquisition: Record the UV-Vis spectrum of the complex.
-
Incremental Addition of DNA: Add small aliquots of the CT-DNA stock solution to the cuvette and record the spectrum after each addition.
-
Analysis: Monitor the changes in the absorption intensity (hyperchromism or hypochromism) and the wavelength of maximum absorption (red or blue shift). The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
Antimicrobial Applications
The coordination of benzimidazole-based ligands to metal ions often enhances their antimicrobial activity.[4]
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
Synthesized metal complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drug (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the metal complex in the appropriate broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no complex) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the complex at which no visible growth of the microorganism is observed.
Catalytic Applications
Copper complexes of ligands containing phenol and benzimidazole moieties have shown catalytic activity in oxidation reactions.[5]
This protocol provides a method to evaluate the catalytic activity of a synthesized copper complex for the oxidation of phenol.[5]
Materials:
-
Synthesized copper(II) complex
-
Phenol
-
Hydrogen peroxide (30%)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the copper complex (catalyst) and phenol (substrate) in acetonitrile.
-
Initiation of Reaction: Add hydrogen peroxide (oxidant) to the mixture to start the reaction.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature. Take aliquots of the reaction mixture at different time intervals.
-
Product Analysis: Analyze the aliquots using gas chromatography to determine the conversion of phenol and the selectivity for oxidation products (e.g., catechol, hydroquinone).
Data Presentation
Table 1: Summary of Expected Spectroscopic Data for this compound and its Cu(II) Complex
| Compound | FT-IR (cm⁻¹) | UV-Vis λ_max (nm) (in DMSO) |
| Ligand | ~3400 (O-H), ~3200 (N-H), ~1630 (C=N) | ~275, ~315 (π→π* transitions) |
| [Cu(L)Cl] (Hypothetical) | Absence of O-H band, Shift in C=N band (~1610), New bands ~450 (M-N), ~550 (M-O) | ~350-400 (LMCT), ~600-700 (d-d transitions) |
Visualizations
Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the ligand.
Metal Complexation Workflow
Caption: General workflow for metal complex synthesis.
Proposed Coordination Mode
Caption: Tridentate coordination of the ligand.
References
-
Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. Dalton Transactions, [Link][9][10][11]
-
Copper Methacrylate Complexes with Benzimidazole Derivatives: Structural Characterization and Antimicrobial Assays. Molecules, [Link][6]
-
Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Pharmaceuticals, [Link][8]
-
DNA binding Studies of mixed-ligand Nickel (II) complexes with benzimidazole. ResearchGate, [Link][12]
-
Cobalt(II), Copper(II) and Zinc (II) complexes of 2-methyl benzimidazole encapsulated in zeolite as catalysts for the hydroxylation of phenol. Journal of Porous Materials, [Link]
-
Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Journal of Molecular Structure, [Link][3]
-
Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. International Journal of Molecular Sciences, [Link][4]
-
Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Journal of the Iranian Chemical Society, [Link][1]
-
Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Molecules, [Link][7]
-
The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Heliyon, [Link][5]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, [Link][2]
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- 3. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
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- 7. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Multi-Faceted Biophysical Protocol for Evaluating the DNA Binding Affinity and Mode of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
An Application Note for Drug Development Professionals
Abstract
The interaction of small molecules with deoxyribonucleic acid (DNA) is a cornerstone of modern pharmacology, particularly in the development of novel anticancer and antimicrobial agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activity through DNA binding.[1][2] This application note presents a detailed, multi-technique protocol for the comprehensive characterization of the DNA binding properties of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol (hereafter referred to as BAMP). We move beyond a single-method analysis to provide a holistic workflow, integrating spectroscopic and calorimetric techniques to elucidate the binding affinity, determine the binding mode, and define the thermodynamic profile of the BAMP-DNA interaction. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for characterizing DNA-interactive compounds.
Introduction: The Rationale for Studying BAMP-DNA Interactions
DNA is the primary pharmacological target for a wide array of therapeutic agents.[3] The ability of a small molecule to bind to DNA, and the specific nature of that interaction, can trigger cellular pathways leading to apoptosis or cell cycle arrest. Benzimidazole derivatives, in particular, are well-established as potent DNA binders, capable of interacting with the minor groove or intercalating between base pairs.[1][4]
The subject of this protocol, BAMP, possesses a planar benzimidazole moiety connected to a phenol group, a structure suggestive of potential DNA interactivity.[5] An initial electrochemical investigation of this compound (referred to as 2-Bip) determined a binding constant (K) of 5x10⁵ M⁻¹ and proposed a non-covalent interaction with both single-stranded and double-stranded DNA.[3][6]
To build upon this finding and create a complete biophysical profile, a multi-technique approach is essential. A single experiment can be misleading, but by combining several orthogonal methods, we can cross-validate our findings and build a high-confidence model of the molecular interaction. This protocol details the use of UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, Viscometry, and Isothermal Titration Calorimetry to provide a comprehensive answer to three critical questions:
-
Affinity: How strongly does BAMP bind to DNA?
-
Mode: How does BAMP orient itself with the DNA double helix (intercalation, groove binding, or electrostatic interaction)?
-
Thermodynamics: What are the energetic driving forces (enthalpy and entropy) of the binding event?
The Strategic Workflow: An Integrated Approach
No single technique can definitively characterize a DNA-ligand interaction. We employ a strategic workflow where each method provides a unique piece of the puzzle. The results from initial, rapid screening techniques like UV-Vis spectroscopy inform the setup of more complex experiments like Isothermal Titration Calorimetry (ITC).
Caption: Integrated workflow for characterizing BAMP-DNA interactions.
Core Protocols and Methodologies
This section provides the detailed, step-by-step protocols. For all experiments, Calf Thymus DNA (ct-DNA) is recommended as a standard model.
3.1. Essential Preparations: Buffers and Stock Solutions
Scientific integrity starts with meticulous preparation. The choice of buffer is critical, as buffer ions can interact with DNA and influence binding events.
| Reagent/Buffer | Composition | Rationale & Scientist's Note |
| Tris Buffer (pH 7.4) | 5 mM Tris-HCl, 50 mM NaCl | Tris is a common biological buffer that maintains physiological pH. The low concentration of NaCl mimics cellular ionic strength. Crucially for ITC , Tris has a low ionization enthalpy, minimizing buffer-related heat effects. |
| ct-DNA Stock Solution | ~1-2 mg/mL in Tris Buffer | Highly polymerized ct-DNA is dissolved overnight at 4°C with gentle stirring. Concentration is determined spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[7] The A₂₆₀/A₂₈₀ ratio must be 1.8-1.9, indicating protein-free DNA. |
| BAMP Stock Solution | 1-5 mM in DMSO or Ethanol | BAMP is dissolved in a minimal amount of organic solvent before dilution in Tris buffer. The final concentration of the organic solvent in the experiment should be kept below 1-2% to avoid artifacts. A drug-only control is mandatory. |
3.2. Protocol 1: UV-Visible Absorption Spectroscopy
This is the primary screening method to confirm an interaction and calculate the intrinsic binding constant (Kₑ).[8] Binding of a small molecule to DNA can perturb the electronic states of the DNA bases, leading to observable spectral changes.
-
Principle: Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) of the ligand's absorption peak due to the stabilization of the π-π stacking interactions. Groove binding and electrostatic interactions cause less pronounced changes.[8]
-
Instrumentation: Dual-beam UV-Visible Spectrophotometer.
-
Methodology:
-
Set the spectrophotometer to scan from 230 nm to 400 nm.
-
Use two matched quartz cuvettes (1 cm path length). Fill both the sample and reference cuvettes with 2.5 mL of Tris buffer and auto-zero the baseline.
-
To the sample cuvette, add a fixed concentration of BAMP (e.g., 50 µM). Add an identical volume of buffer to the reference cuvette. Record the initial spectrum.
-
Perform a titration by making successive additions of the ct-DNA stock solution (e.g., 5-10 µL aliquots) to both the sample and reference cuvettes. This ensures the absorbance changes are due to the complex formation, not the DNA itself.
-
Gently mix and allow the solution to equilibrate for 5 minutes after each addition.
-
Record the absorption spectrum after each titration point until no further significant changes are observed.
-
-
Data Analysis: The binding constant (Kₑ) can be calculated using the Wolfe-Shimer equation: [DNA]/(εₐ - εf) = [DNA]/(εb - εf) + 1/(Kₑ * (εb - εf)) Where:
-
[DNA] is the concentration of ct-DNA.
-
εₐ is the apparent extinction coefficient (Aₒₑₛ/[BAMP]).
-
εf and εb are the extinction coefficients of the free and fully bound ligand, respectively. A plot of [DNA]/(εₐ - εf) versus [DNA] should be linear, and Kₑ is the ratio of the slope to the intercept.
-
3.2. Protocol 2: Fluorescence Spectroscopy & Ethidium Bromide Displacement
Fluorescence spectroscopy offers high sensitivity for studying binding events. This protocol has two parts: investigating the intrinsic fluorescence of BAMP and performing a competitive binding assay with ethidium bromide (EtBr).
-
Principle:
-
Fluorescence Quenching: The fluorescence of a molecule can be quenched (decreased) upon interaction with a quencher (like DNA). This can be static (due to complex formation) or dynamic (due to collisions). The quenching data can be used to calculate a binding constant.[9][10]
-
EtBr Displacement: EtBr is a classic DNA intercalator that fluoresces brightly when bound to DNA but weakly in solution. A compound that can displace EtBr from its intercalation site will cause a decrease in the solution's fluorescence.[11][12] This is a strong indicator of an intercalative binding mode.
-
-
Instrumentation: Spectrofluorometer.
-
Methodology (EtBr Displacement):
-
Prepare a solution of ct-DNA (e.g., 50 µM) and EtBr (e.g., 10 µM) in Tris buffer. Allow it to incubate for 30 minutes.
-
Place 2.5 mL of the DNA-EtBr solution into a quartz cuvette.
-
Set the excitation wavelength to 520 nm and record the emission spectrum from 540 nm to 700 nm. The peak fluorescence intensity should be around 590-600 nm.
-
Titrate the DNA-EtBr solution with successive additions of the BAMP stock solution (e.g., 2-5 µL aliquots).
-
Mix, equilibrate for 2-3 minutes, and record the emission spectrum after each addition.
-
-
Data Analysis: The quenching of fluorescence can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q] Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher (BAMP), respectively.
-
[Q] is the concentration of the quencher (BAMP).
-
Kₛᵥ is the Stern-Volmer quenching constant. The apparent binding constant (Kₐₚₚ) can be determined from the concentration of BAMP that causes a 50% reduction in fluorescence (IC₅₀) using the equation: Kₑₜₑᵣ[EtBr] = Kₐₚₚ[BAMP]₅₀ (Assuming a known binding constant for EtBr, Kₑₜₑᵣ, which is ~1.0 x 10⁷ M⁻¹).
-
3.3. Protocol 3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring conformational changes in chiral macromolecules like DNA.[13] The B-form of DNA has a characteristic CD spectrum, which will be perturbed upon ligand binding.
-
Principle: The CD spectrum of B-DNA shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity). Intercalation typically increases the intensity of both bands and may induce a shift in the crossover point. Groove binding causes less significant changes to the intrinsic DNA bands but may result in an induced CD signal if the bound ligand becomes optically active.[14][15]
-
Instrumentation: CD Spectropolarimeter.
-
Methodology:
-
Set up the experiment in a 1 cm path length quartz cuvette.
-
Record the spectrum of the Tris buffer alone and subtract it from all subsequent scans.
-
Record the spectrum of a ct-DNA solution (e.g., 100 µM) from 220 nm to 320 nm.
-
Prepare several samples with a fixed concentration of ct-DNA and increasing concentrations of BAMP. The r ratio ([BAMP]/[DNA]) is typically varied from 0.1 to 2.0.
-
Incubate each sample for 10-15 minutes before recording the CD spectrum.
-
-
Data Analysis: Analysis is primarily qualitative. Observe changes in the positive and negative bands' molar ellipticity and any shifts in the zero-crossover wavelength. Significant changes are indicative of structural perturbations to the DNA helix.
3.4. Protocol 4: Viscometry
This hydrodynamic method is a definitive tool for distinguishing between intercalative and non-intercalative binding modes.[16]
-
Principle: DNA in solution forms a relatively rigid rod-like structure, resulting in high viscosity. Classical intercalators must lengthen and unwind the DNA helix to insert between base pairs, which increases the overall length and rigidity of the DNA, leading to a significant increase in the solution's viscosity.[17][18] In contrast, groove binders or electrostatic binders cause little to no change, or even a slight decrease in viscosity, as they may bend or compact the DNA helix.[18]
-
Instrumentation: Ubbelohde or Cannon-Manning semi-micro viscometer, thermostated water bath.
-
Methodology:
-
Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) using the water bath.
-
Measure the flow time of the buffer (t₀) and a series of solutions with a fixed DNA concentration (e.g., 0.5 mM) and increasing concentrations of BAMP (t).
-
Ensure at least three consistent readings for each sample.
-
-
Data Analysis: Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA with and without the ligand. Plot (η/η₀)¹/³ versus the binding ratio r ([BAMP]/[DNA]). A sharp increase in relative viscosity with increasing r is strong evidence for intercalation.
Caption: Differentiating binding modes via experimental signatures.
3.5. Protocol 5: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile from a single experiment.[19][20]
-
Principle: Aliquots of a ligand (BAMP) are titrated into a solution of a macromolecule (DNA) in the sample cell of a calorimeter. The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell. Exothermic reactions release heat, resulting in negative peaks, while endothermic reactions absorb heat, causing positive peaks.[21]
-
Instrumentation: Isothermal Titration Calorimeter.
-
Methodology:
-
Crucial: Dialyze both the BAMP and DNA solutions against the same batch of Tris buffer to minimize heat of dilution effects.
-
Thoroughly degas all solutions before loading.
-
Load the sample cell (typically ~200-1400 µL) with ct-DNA (e.g., 50-100 µM).
-
Load the injection syringe (typically ~40-250 µL) with BAMP (e.g., 0.5-1.5 mM). The ligand concentration should be 10-20 times that of the macromolecule.
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one 0.5 µL initial injection followed by 20-30 injections of 2-3 µL).
-
Perform a control experiment by titrating BAMP into buffer alone to measure the heat of dilution, which must be subtracted from the binding data.
-
-
Data Analysis: The raw data (power vs. time) is integrated to yield a plot of heat change per injection (kcal/mol) versus the molar ratio ([BAMP]/[DNA]). This binding isotherm is then fitted to a suitable binding model (e.g., a one-site independent model) using the manufacturer's software. The fit directly yields:
-
Kₐ (Association Constant): 1/Kₐ = Kₔ (Dissociation Constant), a direct measure of affinity.
-
ΔH (Enthalpy Change): The change in enthalpy upon binding.
-
n (Stoichiometry): The number of BAMP molecules bound per DNA binding site (often defined as base pairs). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated: ΔG = -RTln(Kₐ) ΔG = ΔH - TΔS
-
Data Interpretation: Building a Cohesive Picture
| Technique | Parameter Measured | Interpretation for BAMP-DNA Interaction |
| UV-Vis | Binding Constant (Kₑ) | Quantifies binding strength. Hypochromism suggests intercalation/groove binding. |
| Fluorescence | Quenching (Kₛᵥ), IC₅₀ | Confirms binding and provides an independent measure of affinity. |
| EtBr Assay | % Fluorescence Decrease | A significant decrease (>50%) is strong evidence for an intercalative mode. |
| CD Spec | Change in Molar Ellipticity | Indicates perturbation of DNA secondary structure. |
| Viscometry | Relative Viscosity | A sharp increase confirms intercalation; little change suggests groove binding. |
| ITC | Kₔ, ΔH, ΔS, n | Provides definitive affinity and the thermodynamic drivers. A negative ΔH suggests H-bonds/van der Waals forces, while a positive ΔS indicates solvent release is a major driver. |
References
-
Topkaya, S. N., Ozsoz, M. (2019). Determination of Electrochemical Interaction Between 2‐(1H‐benzimidazol‐2‐yl) Phenol and DNA Sequences. Electroanalysis, 31(7), 1279-1286. [Link][3][6]
-
ResearchGate. (n.d.). Determination of Electrochemical Interaction Between 2‐(1H‐benzimidazol‐2‐yl) Phenol and DNA Sequences. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-Benzimidazol-2-yl)phenol. Retrieved from [Link][5]
-
Semantic Scholar. (n.d.). Viscosity measurements of DNA solutions with and without condensing agents. Retrieved from [Link][16]
-
Nafees, S., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Scientific Reports, 9(1), 5624. [Link][8]
-
Antony, S., et al. (2021). Benzimidazole-1,2,3-triazole hybrid molecules: synthesis and study of their interaction with G-quadruplex DNA. Scientific Reports, 11(1), 4333. [Link][1]
-
Akhtar, M. N., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances, 13(18), 12041-12054. [Link][2]
-
Lohman, T. M., et al. (2011). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 745, 245-268. [Link][19]
-
Lohman, T. M., et al. (2011). SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. Methods in Molecular Biology, 745, 269-295. [Link][9]
-
Gräslund, A., et al. (2019). Monitoring DNA–Ligand Interactions in Living Human Cells Using NMR Spectroscopy. Journal of the American Chemical Society, 141(34), 13506-13514. [Link]
-
ResearchGate. (n.d.). Ethidium bromide (EtBr) displacement assay. Retrieved from [Link][11]
-
PNA Bio. (n.d.). Conformational changes in DNA upon ligand binding monitored by circular dichroism. Retrieved from [Link][13]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link][20]
-
Boggs, J., et al. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2751-2757. [Link]
-
Boger, D. L., et al. (2001). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society, 123(25), 5878-5891. [Link]
-
Laesecke, A., Perkins, R. A. (2010). Viscosity measurements of DNA solutions with and without condensing agents. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 143-149. [Link]
-
Boylan, K., et al. (1995). Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections. Journal of Medicinal Chemistry, 38(10), 1689-1701. [Link][4]
-
Wozniak, D., et al. (2016). DNA Interaction Studies of Selected Polyamine Conjugates. Molecules, 21(9), 1229. [Link][12]
-
Laesecke, A., Perkins, R. A. (2010). Viscosity measurements of DNA solutions with and without condensing agents. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 143-149. [Link][17]
-
BMG LABTECH. (n.d.). UV absorbance DNA quantitation. Retrieved from [Link][7]
-
ResearchGate. (n.d.). The DNA threat probing of some chromophores using UV/VIS spectroscopy. Retrieved from [Link][22]
-
Chen, X., et al. (2004). DNA Analysis by Fluorescence Quenching Detection. Genome Research, 14(3), 517-523. [Link][10]
-
RheoSense. (2022). DNA Condensation and Viscosity. Retrieved from [Link][18]
-
Paketurytė, V., et al. (2017). Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Biophysical Journal, 112(3), 433-442. [Link][21]
-
Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713-1725. [Link][14]
-
Applied Photophysics. (n.d.). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Retrieved from [Link][15]
Sources
- 1. Benzimidazole-1,2,3-triazole hybrid molecules: synthesis and study of their interaction with G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 4. Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(1H-Benzimidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Analysis by Fluorescence Quenching Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA Interaction Studies of Selected Polyamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circular dichroism and conformational polymorphism of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. researchgate.net [researchgate.net]
- 17. Viscosity measurements of DNA solutions with and without condensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.rheosense.com [blog.rheosense.com]
- 19. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 21. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
Welcome to the dedicated technical support guide for the synthesis and purification of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring high yield and purity. Here, we combine established chemical principles with practical, field-tested advice to support your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis and purification of this compound.
1. What is the most common and efficient method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is a variation of the Mannich reaction. This is a one-pot, three-component condensation reaction involving 2-aminobenzimidazole, formaldehyde, and phenol. This approach is favored for its atom economy and straightforward procedure.
2. My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this synthesis can often be attributed to several factors:
-
Sub-optimal pH: The Mannich reaction is pH-sensitive. An acidic catalyst is often required to facilitate the formation of the electrophilic iminium ion from 2-aminobenzimidazole and formaldehyde. However, excessively low pH can lead to unwanted side reactions. It is recommended to maintain a mildly acidic to neutral pH.
-
Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can lead to the formation of polymeric byproducts and decomposition of the reactants. A moderate temperature, typically in the range of 60-80 °C, is usually optimal.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can increase the formation of byproducts. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent is critical. A solvent that can dissolve all three reactants and is stable at the reaction temperature is necessary. Ethanol or methanol are commonly used and have been shown to be effective.
3. I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
The formation of multiple byproducts is a common issue. The most likely side-products are:
-
Bis-substituted products: Where a second molecule of the iminium ion reacts with the phenol.
-
Self-polymerization of formaldehyde: This can occur under certain conditions, leading to a complex mixture.
-
Side reactions of 2-aminobenzimidazole: This reactant can undergo other reactions if the conditions are not carefully controlled.
To minimize these byproducts, consider the following:
-
Stoichiometry: Use a precise 1:1:1 molar ratio of the reactants. An excess of any one reactant can favor the formation of side products.
-
Order of Addition: Adding the formaldehyde solution slowly to a mixture of the 2-aminobenzimidazole and phenol can help to control the reaction rate and minimize unwanted side reactions.
4. What is the best method for purifying the crude product?
The choice of purification method depends on the nature and quantity of the impurities. A combination of techniques is often most effective:
-
Recrystallization: This is the most common and often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol-water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used.
5. How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of the final compound.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no product formation on TLC) | - Inactive catalyst- Low reaction temperature- Incorrect pH | - Use a fresh, active catalyst.- Gradually increase the reaction temperature, monitoring for product formation.- Adjust the pH to a mildly acidic range. |
| Formation of an insoluble precipitate during the reaction | - Polymerization of reactants- Product crashing out of solution | - Ensure efficient stirring.- Consider a different solvent or a solvent mixture to improve solubility.- If the precipitate is the product, the reaction may be complete. |
| Difficulty in isolating the product from the reaction mixture | - Product is too soluble in the reaction solvent.- Emulsion formation during workup. | - Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.- Break emulsions by adding a saturated brine solution. |
| Product is an oil and will not crystallize | - Presence of impurities- Residual solvent | - Purify the oil using column chromatography.- Ensure all solvent is removed under high vacuum. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. |
| Final product has a low melting point or a broad melting range | - Presence of impurities | - Recrystallize the product again from a different solvent system.- Perform column chromatography. |
III. Detailed Experimental Protocols
A. Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
2-Aminobenzimidazole (1.0 eq)
-
Phenol (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzimidazole and phenol in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Slowly add the formaldehyde solution dropwise to the stirred mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent).
-
Once the reaction is complete (disappearance of the starting materials), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the concentrated mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
B. Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
IV. Visualized Workflows and Relationships
A. Synthetic Pathway
Caption: Mannich reaction pathway for the synthesis.
B. Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the synthesis.
V. References
-
Title: Mannich Reaction: A review Source: Science of Synthesis URL: [Link]
-
Title: A Novel and Efficient Synthesis of 2-Substituted Benzimidazoles using Nickel Nanoparticles as a Reusable Catalyst Source: Organic Preparations and Procedures International URL: [Link]
-
Title: Synthesis and biological evaluation of novel benzimidazole derivatives as potential antimicrobial agents Source: Journal of Chemical Sciences URL: [Link]
-
Title: Recent advances in the synthesis of benzimidazole derivatives Source: RSC Advances URL: [Link]
-
Title: Green Synthesis of Benzimidazole Derivatives and their Pharmacological Activities Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
-
Title: Synthesis and characterization of new benzimidazole derivatives Source: Der Pharma Chemica URL: [Link]
-
Title: Synthesis and antimicrobial activity of some new benzimidazole derivatives Source: Acta Pharmaceutica URL: [Link]
-
Title: A review on the synthesis of benzimidazole derivatives and its pharmacological activities Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Novel Benzimidazole Derivatives as Potential Anticancer Agents Source: Molecules URL: [Link]
-
Title: A review on recent advances in the synthesis of benzimidazoles Source: Journal of the Iranian Chemical Society URL: [Link]
Technical Support Center: Navigating Common Challenges in Benzimidazole Derivative Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzimidazole derivatives. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis, purification, and biological evaluation of this important class of compounds. My goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to troubleshoot effectively and ensure the integrity of your results.
Table of Contents
Part 1: Synthesis & Purification Challenges
The journey from starting materials to a pure, well-characterized benzimidazole derivative is often fraught with obstacles. Low yields, persistent impurities, and purification difficulties are common complaints. This section addresses the root causes of these issues and provides robust solutions.
Frequently Asked Questions (FAQs)
Question 1: My benzimidazole synthesis is resulting in a very low yield. What are the most likely causes and how can I improve it?
Answer: Low yields in benzimidazole synthesis are a frequent issue, often stemming from suboptimal reaction conditions or competing side reactions.[1] The classical Phillips-Ladenburg and Weidenhagen reactions, for instance, can require high temperatures that lead to degradation.[1][2] Let's break down the key factors to investigate:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critically codependent. A reaction that yields only 20% under solvent-free conditions might increase to 40% in a solvent like chloroform.[1] It is crucial to monitor reaction progress diligently using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4]
-
Inappropriate Catalyst: The choice and loading of a catalyst are vital. Some reactions see yields jump from as low as 32% without a catalyst to over 95% with an optimized catalyst.[1] A wide array of catalysts, from Brønsted/Lewis acids to metal catalysts, can be employed, and their effectiveness is highly substrate-dependent.[3][5]
-
Purity of Starting Materials: Impurities in your starting materials, particularly the o-phenylenediamine, can significantly hinder the reaction.[1][3][6] o-Phenylenediamines are notoriously susceptible to oxidation, which can introduce colored impurities and interfere with cyclization.[6]
-
Steric and Electronic Effects: The electronic nature of substituents on your aldehyde or carboxylic acid can influence reactivity. Electron-withdrawing groups on the aldehyde, for example, can sometimes enhance yields.[1]
Troubleshooting Workflow for Low Yields:
Caption: Systematic workflow for troubleshooting low yields in benzimidazole synthesis.
Question 2: My purified benzimidazole derivative is persistently yellow or brown. How can I remove these colored impurities?
Answer: Colored impurities typically arise from the oxidation of the o-phenylenediamine starting material or from side reactions during synthesis.[6][7] These impurities can be stubborn, but several methods can be effective for their removal.
-
Activated Carbon (Charcoal) Treatment: This is a classic and highly effective method. During recrystallization, a small amount of activated carbon is added to the hot solution. The carbon adsorbs the large, flat, colored aromatic molecules. It is critical not to add too much, as it can also adsorb your product. The charcoal is then removed by hot filtration through a pad of Celite®.[6][7]
-
Acid-Base Extraction: Leveraging the basic nitrogen atom in the benzimidazole ring is a powerful purification strategy. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer, leaving non-basic, colored impurities behind. The aqueous layer is then collected, and the pH is carefully neutralized with a base (e.g., NaOH) to precipitate the purified product, which can be collected by filtration.[6]
-
Potassium Permanganate (KMnO₄) Treatment: For very persistent discoloration, a more aggressive oxidative treatment can be used. A solution of KMnO₄ is added to a boiling aqueous solution of the benzimidazole until the color persists. The precipitated manganese dioxide (MnO₂) and other impurities are then removed by adding sodium bisulfite until the solution becomes clear, followed by cooling to crystallize the purified product.[7] This method should be used cautiously as it can potentially degrade sensitive functional groups on your desired molecule.
| Purification Method | Principle | Best For | Key Consideration |
| Activated Carbon | Adsorption of large, conjugated impurities | Removing moderate levels of colored impurities | Can reduce yield if too much is used; requires hot filtration.[7] |
| Acid-Base Extraction | Separation based on basicity | Separating from neutral or acidic impurities | Compound must be stable to acid and base.[6] |
| KMnO₄ Treatment | Oxidation of impurities | Stubborn, highly colored impurities | Can potentially degrade the target compound; requires careful control.[7] |
Part 2: Solubility & Stability Issues
A pure compound is only useful if it can be reliably formulated for biological assays. Benzimidazoles are notoriously challenging due to their poor aqueous solubility and potential for instability.
Frequently Asked Questions (FAQs)
Question 3: My benzimidazole compound precipitates when I add my DMSO stock to aqueous assay buffer. How can I prevent this "solvent shock" and improve solubility?
Answer: This is a classic problem known as "solvent shock."[8] Benzimidazole derivatives are often highly hydrophobic, requiring a solvent like DMSO for initial dissolution.[8][9] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound's local environment changes drastically, causing it to crash out of solution before it can be properly solvated by the aqueous medium.
Strategies to Enhance Aqueous Solubility:
-
Optimize Dilution Strategy: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution into the aqueous buffer.[8]
-
pH Adjustment: The solubility of many benzimidazoles is highly pH-dependent due to the basic nitrogen atom in the imidazole ring.[8] At a pH below its pKa, the compound will be protonated and often significantly more water-soluble. It is essential to determine the pH-solubility profile of your compound. However, be aware that altering the pH can affect the compound's ionization state and biological activity, as well as the stability of proteins or cells in your assay.[8]
-
Use of Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic compounds like benzimidazoles, forming inclusion complexes that dramatically increase aqueous solubility.[8] For example, the solubility of albendazole can be increased over 1000-fold with the use of hydroxypropyl-β-cyclodextrin (HPβCD).[8]
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[8]
-
-
Salt Formation: For drug development applications, forming a salt of the benzimidazole with a pharmaceutically acceptable acid is a common and effective strategy to improve aqueous solubility and bioavailability.[8]
Protocol 1: Determining the pH-Solubility Profile
-
Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).[8]
-
Add an excess amount of your benzimidazole compound to separate vials containing each buffer.
-
Seal the vials and agitate them on an orbital shaker at a constant temperature for 24-72 hours to ensure equilibrium is reached.[8]
-
After equilibration, filter each suspension using a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility (y-axis) against the final measured pH (x-axis) to generate the profile.[8]
Question 4: I'm concerned about the stability of my benzimidazole derivative in my DMSO stock solution and during my experiments. How should I assess and ensure stability?
Answer: Compound stability is a critical parameter that is too often overlooked. Degradation can lead to a loss of potency, the appearance of new, potentially active or toxic species, and ultimately, irreproducible data. Stability should be assessed in both stock solutions and the final assay matrix.[10][11]
Key Stability Concerns:
-
Long-Term Storage: How stable is the compound in DMSO at various temperatures (-20°C, -80°C, 4°C)?[11] Studies have shown that for many benzimidazoles, storage at -20°C or -80°C is suitable for long-term stability (e.g., up to 6 months), and monthly preparation of fresh working solutions is advisable.[10][11]
-
Freeze-Thaw Stability: Does the compound degrade after multiple freeze-thaw cycles? This is crucial if you plan to use the same stock tube multiple times. Some benzimidazoles have shown instability after repeated freeze-thaw cycles.[10][11]
-
Short-Term/Autosampler Stability: Is the compound stable in the assay buffer at the incubation temperature (e.g., 37°C) or in an HPLC autosampler (e.g., 4°C) over the course of an experiment?[10][11]
Protocol 2: Basic Freeze-Thaw Stability Assessment (via HPLC)
-
Prepare a stock solution of your compound in DMSO at a known concentration.
-
Analyze an aliquot of the freshly prepared solution by HPLC to obtain an initial peak area (Time 0).
-
Freeze the stock solution at your standard storage temperature (e.g., -20°C) for at least 12 hours.
-
Thaw the solution completely at room temperature. This constitutes one freeze-thaw cycle.
-
Analyze an aliquot by HPLC.
-
Repeat steps 3-5 for a total of 3-5 cycles.
-
Compare the peak area of your compound at each cycle to the Time 0 sample. A significant decrease (>10-15%) in the parent peak area or the appearance of new peaks indicates instability.
Part 3: Biological Assay & Data Interpretation Pitfalls
Interpreting biological data from benzimidazole experiments requires a healthy dose of skepticism and rigorous controls. These compounds are known for several behaviors that can lead to misleading results.
Frequently Asked Questions (FAQs)
Question 5: I have a potent hit from my high-throughput screen (HTS), but I'm worried it might be a false positive. Could my benzimidazole be a Pan-Assay Interference Compound (PAIN)?
Answer: Yes, this is a significant concern. Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms, rather than by specific binding to a biological target.[12] Certain structural motifs within the broader benzimidazole class can be flagged as potential PAINS.[13] These compounds can interfere with assays in various ways, including chemical reactivity, compound aggregation, or interference with the assay technology itself (e.g., fluorescence).[14][15]
How to Investigate a Potential PAIN:
-
Substructure Filtering: Use computational tools or online servers to check if your compound's structure contains known PAINS motifs. This is a good first-pass filter but should not be used to automatically discard a compound without further evidence.[16]
-
Assay Orthogonality: Test your compound in a different assay format that measures the same biological endpoint but uses a different detection technology. A true hit should be active in both assays, while a PAIN might only be active in one.
-
Counter-Screening: Screen your compound against an unrelated target to check for non-specific activity.
-
Detergent Sensitivity: Compound aggregation is a common mechanism of non-specific inhibition. Re-run your assay in the presence of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency significantly decreases, it suggests the original activity was due to aggregation.
Workflow for Investigating Assay Hits:
Caption: A validation workflow to distinguish true hits from assay artifacts.
Question 6: My dose-response curve is irregular or shows poor reproducibility. Could this be related to compound aggregation?
Answer: Absolutely. Beyond acting as PAINS, the inherent hydrophobicity of many benzimidazoles can cause them to form aggregates in aqueous buffers, especially at higher concentrations.[17][18] These aggregates can physically sequester and inhibit enzymes non-specifically, leading to steep, irregular, or irreproducible dose-response curves.
This phenomenon is often concentration-dependent and can be exacerbated by the "solvent shock" discussed earlier. The detergent sensitivity test described in the PAINS section is the primary method for diagnosing this issue. If aggregation is confirmed, you must revisit the solubility enhancement strategies (pH adjustment, excipients) to ensure your compound remains monomeric and well-behaved at the tested concentrations.
References
- Technical Support Center: Purification of Benzimidazole Deriv
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem.
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays - Benchchem.
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem.
- Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis - MDPI.
- troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem.
- Pan-assay interference compounds (PAINS)
- Preparation of benzimidazole derivatives. Benzimidazole was synthesized...
- Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes - Organic & Biomolecular Chemistry (RSC Publishing).
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - Taylor & Francis Online.
- Overcoming solubility issues of 5-Benzoyl-2-benzimidazolinone in aqueous buffers - Benchchem.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed.
- Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PMC.
- Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- Benzimidazole synthesis - Organic Chemistry Portal.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Pan-assay interference compounds - Wikipedia.
- Pan-assay interference compounds – Knowledge and References - Taylor & Francis.
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- 16. researchgate.net [researchgate.net]
- 17. Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antimicrobial Assays with 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during antimicrobial susceptibility testing. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.
I. Compound Overview: Understanding this compound
This compound is a heterocyclic compound belonging to the benzimidazole class. Benzimidazoles are a well-established group of molecules with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The antimicrobial potential of benzimidazole derivatives is often attributed to their structural similarity to purines, allowing them to interfere with essential bacterial processes like DNA synthesis.[1] Specifically, some benzimidazoles are known to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication.[1]
The structure of this compound, featuring both a benzimidazole core and a phenol group, suggests potential for diverse biological interactions. The phenol moiety can contribute to the compound's antioxidant and antimicrobial properties.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N₃O | [3] |
| Molecular Weight | 239.27 g/mol | [3] |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
The XLogP3 value of 2.9 indicates that this compound is relatively hydrophobic, which can present challenges with aqueous solubility during antimicrobial assays. This is a critical factor to consider in your experimental design.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
A. Compound Solubility and Stability
Question 1: I'm having trouble dissolving this compound in my aqueous assay medium. What should I do?
Answer: This is a common issue with benzimidazole derivatives due to their often hydrophobic nature.[4] Here's a systematic approach to troubleshooting solubility:
-
Start with an Organic Solvent Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as it dissolves a wide range of organic compounds.[5]
-
Mind the Final Solvent Concentration: When diluting your stock solution into the aqueous assay medium, ensure the final concentration of the organic solvent is low enough to not affect the microorganisms. For DMSO, a final concentration of ≤1% is generally recommended.[6]
-
Perform Serial Dilutions Carefully: To avoid precipitation, perform serial dilutions of your stock solution in the assay medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous medium, as this can cause the compound to "crash out" of solution.
-
Consider pH Adjustment: The solubility of benzimidazoles can be pH-dependent. If your experimental setup allows, you could investigate the effect of slight pH adjustments of your medium on the compound's solubility. However, be mindful that pH changes can also affect microbial growth and the activity of the compound itself.[7]
Question 2: How can I be sure my compound is stable in the stock solution and during the assay?
-
Freshly Prepared Solutions are Best: Ideally, prepare fresh stock solutions for each experiment.
-
Storage Conditions: If you need to store stock solutions, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light.
-
Include Controls: Always include a "compound-only" control in your assay (medium with the compound but no microbes) to check for any signs of precipitation or color change over the incubation period, which might indicate instability.
B. Inconsistent MIC/MBC Results
Question 3: My Minimum Inhibitory Concentration (MIC) values for this compound are not reproducible between experiments. What could be the cause?
Answer: Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing.[8][9] Several factors can contribute to this variability. The following diagram illustrates a troubleshooting workflow to identify the potential source of the issue.
Caption: Troubleshooting workflow for inconsistent MIC results.
Detailed Explanations:
-
Compound Preparation:
-
Solubility/Precipitation: Visually inspect your microplate wells before and after incubation for any signs of compound precipitation. If observed, revisit the solubilization methods described in Question 1.
-
Compound Stability: If you suspect degradation, prepare fresh stock solutions for each experiment and compare the results.
-
Pipetting Accuracy: Ensure your pipettes are calibrated regularly. Inaccurate serial dilutions can lead to significant variations in the final compound concentrations.
-
-
Inoculum Preparation:
-
Inoculum Density: The final concentration of the microbial inoculum is critical. Standardize your inoculum to a 0.5 McFarland standard to ensure a consistent starting cell number.[6][10]
-
Growth Phase: Use a fresh overnight culture in the logarithmic growth phase for your inoculum preparation. Cells from the stationary phase may exhibit different susceptibility profiles.[6]
-
-
Assay Setup and Incubation:
-
Media Consistency: Use the same batch of growth medium for all related experiments. Variations in media composition can affect both microbial growth and compound activity.[8]
-
Incubation Conditions: Strictly control the incubation temperature and duration as specified in standard protocols (e.g., CLSI guidelines).[11][12]
-
Evaporation: In 96-well plates, wells on the outer edges are prone to evaporation, which can concentrate the compound and affect results. Consider not using the outer wells or filling them with sterile medium. Using plate sealers can also minimize evaporation.
-
-
Result Interpretation:
-
Subjectivity in Visual Reading: Visual determination of growth inhibition can be subjective. Consider using a microplate reader to measure optical density (OD) at 600 nm for a more quantitative assessment.
-
Trailing Growth: Some compounds may not completely inhibit growth but rather cause a gradual decrease in turbidity across a range of concentrations. This "trailing" effect can make it difficult to determine a clear MIC endpoint. In such cases, the MIC is often defined as the concentration that causes a certain percentage of growth inhibition (e.g., 80%) compared to the growth control.
-
Question 4: I'm not seeing any antimicrobial activity with this compound. Does this mean it's inactive?
Answer: Not necessarily. Before concluding that the compound is inactive, consider the following possibilities:
-
Solubility Issues: The compound may have precipitated out of the solution, meaning the microbes were not exposed to the intended concentration. Re-evaluate your solubilization strategy.
-
Inappropriate Test Organism: The selected microbial strains may be inherently resistant to this class of compounds. Consider testing against a broader panel of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Mechanism of Action: The compound might have a bacteriostatic (inhibits growth) rather than a bactericidal (kills bacteria) effect. Ensure you are incubating for a sufficient period to observe growth inhibition. Also, consider that the compound may have a narrow spectrum of activity.
-
Compound Purity: Verify the purity of your compound. Impurities could interfere with its activity.
III. Standardized Protocols
Adhering to standardized protocols is paramount for generating reproducible and comparable data. The following are detailed, step-by-step protocols for key antimicrobial assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][10][13][14]
A. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal strains of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
DMSO (or other suitable solvent)
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Perform an intermediate dilution of the stock solution in the appropriate sterile broth to achieve a starting concentration that is twice the highest concentration to be tested.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the intermediate compound dilution to the first column of wells.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: Wells containing 100 µL of broth and 100 µL of inoculum (no compound).
-
Sterility Control: Wells containing 200 µL of broth only.
-
Solvent Control: Wells containing the highest concentration of the solvent used (e.g., 1% DMSO) in broth with the inoculum.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be determined by visual inspection or by measuring the OD at 600 nm.
-
B. Protocol: Minimum Bactericidal Concentration (MBC) Determination
This assay is performed after the MIC test to determine if the compound is bactericidal or bacteriostatic.
Procedure:
-
Following the MIC reading, select the wells that show no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10 µL) from each of these wells onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
IV. Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A: While the specific mechanism for this compound has not been elucidated, based on related benzimidazole structures, potential mechanisms include the inhibition of bacterial DNA gyrase or interference with other essential enzymes due to its structural similarity to purines.[1][15] The phenol group may also contribute to its antimicrobial activity by disrupting microbial cell membranes.
Q2: Should I test this compound against Gram-positive or Gram-negative bacteria?
A: It is advisable to test against both. Benzimidazole derivatives have shown activity against a wide range of bacteria, and the spectrum of activity can be compound-specific.[16][17]
Q3: Can I use a different growth medium for my assays?
A: While standard media like Mueller-Hinton Broth are recommended for consistency and comparability, you can use other media if your specific strains require it. However, be aware that media components can interact with your compound and affect the results. Always report the medium used in your experiments.[6]
Q4: What are some examples of MIC values for other benzimidazole derivatives?
A: The antimicrobial activity of benzimidazole derivatives can vary significantly based on their substitutions. For instance, some 2-substituted benzimidazoles have shown MIC values against MRSA as low as 8 µg/mL.[13] Other derivatives have demonstrated potent activity against various bacterial and fungal strains with MICs in the low µg/mL range.[16]
V. References
-
PubChem. (n.d.). 2-[(E)-{[2-(1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds.
-
Rashdan, H. R., Abdel-Megeed, R. M., & El-Hady, H. A. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances.
-
International Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.
-
Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
-
Patil, S., et al. (2021). Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. Journal of Molecular Structure.
-
Padalkar, V. S., et al. (2013). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Bioinorganic Chemistry and Applications.
-
Nayak, S. K., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
-
Popa, M., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules.
-
Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
-
BenchChem. (2025). Developing Antimicrobial Compounds Using 2-bromo-6-methyl-1H-benzo[d]imidazole.
-
Tavman, A. (2016). Chemical structure of 2-(1H-benzimidazol-2-yl) phenol. ResearchGate.
-
Al-Azzawi, A. M., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences.
-
Topkaya, S. N. (2019). Determination of Electrochemical Interaction Between 2‐(1H‐benzimidazol‐2‐yl) Phenol and DNA Sequences. Electroanalysis.
-
Boberek, M., et al. (2022). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju.
-
Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
-
Reddy, C. S., et al. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. ResearchGate.
-
Abdel-Wahab, B. F., et al. (2005). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules.
-
Microbe Investigations. (2024). MIC and MBC testing tips to ensure reproducibility of results.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing.
-
Yildiz, S., et al. (2006). Antimicrobial activity of a new series of benzimidazole derivatives. Arzneimittelforschung.
-
Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
-
Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online.
-
Topkaya, S. N. (2019). Determination of Electrochemical Interaction Between 2‐(1H‐benzimidazol‐2‐yl) Phenol and DNA Sequences. ResearchGate.
-
Topkaya, S. N. (2019). Determination of Electrochemical Interaction between 2‐(1H‐benzimidazol‐2‐yl) Phenol and DNA Sequences. Electroanalysis.
-
Rivera, A., et al. (2015). Intermolecular interactions in a phenol-substituted benzimidazole. Acta Crystallographica Section C: Structural Chemistry.
-
Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. ResearchGate.
-
Rivera, A., et al. (2014). 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate. Acta Crystallographica Section E: Structure Reports Online.
-
Rashdan, H. R., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing.
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
National Committee for Clinical Laboratory Standards. (2003). Manual on Antimicrobial Susceptibility Testing.
-
Rashdan, H. R., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances.
-
World Health Organization. (2003). Manual for the Laboratory Identification and Antimicrobial Susceptibility Testing of Bacterial Pathogens of Public Health Importance.
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Technical Support Center: Improving the Solubility of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol for Biological Assays
Introduction
Welcome to the technical support guide for 2-[(1H-benzimidazol-2-ylamino)methyl]phenol (PubChem CID: 787400).[1] This benzimidazole derivative and similar scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[2][3] However, like many aromatic heterocyclic compounds, this compound presents a significant challenge for researchers due to its poor aqueous solubility.[4][5]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to overcome solubility hurdles. We will explore the physicochemical properties of this compound and provide a series of troubleshooting steps and detailed protocols to ensure successful preparation for various biological assays.
Physicochemical Profile
Understanding the inherent properties of the molecule is the first step in developing a robust solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N₃O | PubChem[1] |
| Molecular Weight | 239.27 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Nature | Amphoteric | Inferred from structure |
The structure contains a weakly acidic phenol group and basic benzimidazole and amino groups, making it an amphoteric compound. Its solubility is therefore expected to be highly pH-dependent.[5][6][7] The positive XLogP3 value indicates a preference for lipid environments over aqueous ones, predicting low water solubility.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound.
Q1: What is the best starting solvent for this compound?
For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[8] Benzimidazole compounds are often hydrophobic and show good solubility in polar aprotic solvents like DMSO.[4][9] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted into your aqueous assay buffer or cell culture medium.
Q2: My compound precipitates when I add my DMSO stock to my aqueous buffer or cell media. What's happening?
This common issue is known as "solvent shock" or "precipitation upon dilution".[4] It occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous system where its solubility is much lower. The organic solvent disperses, leaving the compound to crash out of the solution.
To mitigate this:
-
Decrease the final concentration: Your target concentration may exceed the compound's aqueous solubility limit.
-
Use serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can sometimes help keep the compound in solution.
-
Add stock solution slowly: Add the DMSO stock dropwise to your aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and dispersion.[10]
-
Warm the aqueous medium: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility of the compound, though this should be tested for its effect on compound stability.[5]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
The tolerance to DMSO is highly cell-line dependent.[11]
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[10] Some robust cell lines may tolerate 1%, but this should be validated.
-
Sensitive Cells: Primary cells and stem cells are often much more sensitive, and DMSO concentrations should be kept below 0.1%.[10][12]
-
Critical Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your treated samples to account for any effects of the solvent itself.[11][13]
Q4: Can I use pH adjustment to increase the solubility of this compound?
Yes. As an amphoteric compound, its solubility is highly dependent on pH.[7][14]
-
In Acidic Conditions (low pH): The basic nitrogen atoms in the benzimidazole and amino groups will become protonated (positively charged), forming a salt. This charged species will be significantly more soluble in aqueous media.
-
In Basic Conditions (high pH): The acidic phenol group will be deprotonated (negatively charged), also increasing aqueous solubility.
There will be a pH at which the compound has no net charge, known as the isoelectric point (pI). At or near this pH, the compound will exhibit its minimum solubility. Adjusting the pH away from the pI will increase solubility.[15]
Caution: Ensure the pH required for solubilization is compatible with your biological assay. Extreme pH values can denature proteins or harm cells.[16]
Q5: Are there alternatives to DMSO?
Other water-miscible organic co-solvents can be used, such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[17][] The choice of solvent depends on the specific assay and tolerance of the biological system. As with DMSO, it is crucial to run a vehicle control for any co-solvent used.
Troubleshooting Guide & Protocols
This section provides a systematic approach to achieving a stable solution of this compound for your experiments.
Workflow for Solubility Optimization
This decision tree illustrates a logical workflow for troubleshooting solubility issues.
Caption: A decision tree for optimizing compound solubility.
Protocol 1: Preparation of a Stock Solution in DMSO
This is the standard starting procedure for solubilizing the compound.
-
Weigh Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube or glass vial.
-
Add DMSO: Calculate the volume of 100% DMSO required to achieve the desired stock concentration (e.g., for 1 mg of a 239.27 g/mol compound to make a 10 mM stock, add 418 µL of DMSO).
-
Dissolve: Add the calculated volume of DMSO to the vial. Vortex vigorously for 1-2 minutes. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[10]
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubilization Method
Use this method if the compound precipitates in your neutral pH assay buffer. This protocol helps determine an appropriate pH for solubilization.
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 4.0, 5.5, 7.4, 8.5). Examples include acetate buffer for acidic pH, phosphate buffer for neutral pH, and borate or Tris buffer for basic pH.
-
Dispense Compound: Add a small, known amount of the solid compound to separate tubes.
-
Add Buffers: Add a fixed volume of each buffer to the tubes to achieve a target concentration that is slightly above your desired final assay concentration.
-
Equilibrate: Vortex each tube vigorously and allow them to equilibrate for 1-2 hours at room temperature, protected from light.
-
Observe and Centrifuge: Observe each tube for dissolution. Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.
-
Analyze Supernatant: Carefully collect the supernatant. If quantitative analysis is required, measure the concentration of the dissolved compound using UV-Vis spectrophotometry at its λmax.
-
Select Optimal pH: The pH that yields a clear solution with the highest compound concentration is the optimal pH for dissolution.
-
Validation: Critically, you must confirm that this new pH does not adversely affect your assay's performance (e.g., cell viability, enzyme activity).
Understanding the Role of pH
The compound's structure allows it to exist in different ionic states depending on the pH of the solution. This behavior is key to manipulating its solubility.
Caption: pH-dependent ionization states of the amphoteric compound.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Solubility of Things. (n.d.). 2-(1H-benzimidazol-2-yl)phenol.
- WJPR. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- NIH. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties.
- NIH. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Springer.
- NIH. (2015). Considerations regarding use of solvents in in vitro cell based assays.
- PubChem. (n.d.). This compound.
- NIH. (2018). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
- Reddit. (2023). Maximum DMSO concentration in media for cell culture?.
- Molecules. (2012).
- ResearchGate. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- NIH. (2023). Solubilization techniques used for poorly water-soluble drugs.
- PubChem. (n.d.). 2-[(E)-{[2-(1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol.
- NIH. (2019). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
- MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online.
- NIH. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- ResearchGate. (2007). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene.
- PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- ScienceDirect. (n.d.). PH adjustment: Significance and symbolism.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- ResearchGate. (2019). Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol.
- NIH. (2012). 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate.
- ResearchGate. (2014). 2-(1H-Benzimidazol-2-yl)phenol.
- NIH. (2014). 2-(1H-Benzimidazol-2-yl)phenol. National Center for Biotechnology Information.4). 2-(1H-Benzimidazol-2-yl)phenol.
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Technical Support Center: Protocol Optimization for 2-[(1H-benzimidazol-2-ylamino)methyl]phenol-Based Fluorescent Probes
Welcome to the technical support center for 2-[(1H-benzimidazol-2-ylamino)methyl]phenol-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for your experiments. The unique structure of these probes, featuring a benzimidazole moiety, offers a versatile platform for sensing various analytes, including metal ions and pH changes.[1] However, realizing their full potential requires careful optimization of experimental parameters.
This resource is structured to address common challenges and provide scientifically grounded solutions to ensure the success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound-based probes.
Q1: My probe has poor solubility in aqueous buffer. What can I do?
A1: The planar and aromatic nature of the benzimidazole core can lead to low aqueous solubility.[1]
-
Co-solvents: Introduce a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your aqueous buffer. This can significantly improve solubility without drastically altering the buffer's properties. However, be mindful that solvent polarity can influence the probe's photophysical properties.[2][3]
-
pH Adjustment: The protonation state of the benzimidazole nitrogen atoms is pH-dependent and affects solubility.[4][5] Systematically varying the pH of your buffer may enhance solubility.
-
Probe Modification: For long-term projects, consider synthesizing derivatives with improved solubility. Incorporating hydrophilic groups, such as sulfonates, can enhance water solubility.[6][7]
Q2: I am observing very weak or no fluorescence signal. What are the potential causes?
A2: This is a common issue that can stem from several factors.
-
Incorrect Excitation/Emission Wavelengths: Verify the optimal excitation and emission maxima for your specific probe and experimental conditions (solvent, pH, and analyte presence). These values can shift based on the environment.
-
Probe Concentration: The probe concentration might be too low. Conversely, excessively high concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[8] Perform a concentration titration to determine the optimal working range.
-
pH Effects: The fluorescence of benzimidazole derivatives is often highly sensitive to pH.[4][5][6][7][9] The protonation or deprotonation of the benzimidazole and phenol moieties can significantly alter the electronic structure and, consequently, the fluorescence output. Ensure your buffer is at the optimal pH for your probe's fluorescence.
-
Photobleaching: Prolonged exposure to the excitation light source can cause irreversible photodegradation of the probe.[10] Minimize exposure times and use an anti-fade mounting medium if applicable.[11]
Q3: My probe is showing non-specific binding and high background fluorescence. How can I minimize this?
A3: High background can obscure your specific signal.
-
Optimize Probe Concentration: As mentioned, use the lowest effective probe concentration to minimize non-specific interactions.[12]
-
Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound probe molecules.[12][13]
-
Blocking Agents: In biological samples, use appropriate blocking agents like BSA or fish gelatin to reduce non-specific binding to cellular components.[11]
-
Autofluorescence: Biological samples can exhibit autofluorescence. Acquire an image of an unstained control sample to assess the level of autofluorescence and consider using spectral unmixing techniques if necessary.[14]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental problems in a structured format.
Guide 1: Low Fluorescence Intensity or "Signal Turn-Off" Issues
-
Symptom: The fluorescence signal is significantly weaker than expected or is quenched upon addition of the target analyte in a "turn-off" sensor.
-
Potential Causes & Suggested Solutions:
| Potential Cause | Causality Explanation | Suggested Solution |
| Incorrect pH | The fluorescence of benzimidazole probes is often pH-dependent.[4][5] Protonation or deprotonation can alter the electronic transitions responsible for fluorescence. | Systematically vary the pH of the experimental buffer to find the optimal range for your probe's fluorescence.[6][7] |
| Solvent Mismatch | The polarity of the solvent can significantly impact the photophysical properties of the probe, including quantum yield and emission wavelength.[2][3] | Test a range of solvents with varying polarities to identify the optimal solvent system for your probe. |
| Analyte-Induced Quenching | In "turn-off" sensors, the binding of the analyte quenches the fluorescence through mechanisms like photoinduced electron transfer (PET).[8] | This is the expected behavior for a "turn-off" probe. Confirm the quenching is specific to your analyte of interest by testing against other potential interferents. |
| Aggregation | At high concentrations, probe molecules can aggregate, leading to self-quenching.[8] | Perform a concentration titration to determine the optimal probe concentration that maximizes signal while minimizing aggregation. |
| Photobleaching | Excessive exposure to the excitation light source can destroy the fluorophore.[10] | Reduce the excitation light intensity and exposure time. Use an anti-fade reagent if compatible with your experiment.[11] |
Guide 2: Poor Selectivity and Interference
-
Symptom: The probe responds to multiple analytes, or its signal is affected by other components in the sample matrix.
-
Potential Causes & Suggested Solutions:
| Potential Cause | Causality Explanation | Suggested Solution |
| Similar Binding Affinities | The probe's binding pocket may not be sufficiently specific for the target analyte, allowing other molecules with similar chemical properties to bind. | Conduct interference studies by testing the probe's response to a panel of potentially interfering species.[15] |
| Matrix Effects | Components in complex biological or environmental samples can interact with the probe and alter its fluorescence. | Perform spike-and-recovery experiments in your sample matrix to assess the accuracy of your measurements. |
| pH Sensitivity | Changes in pH can mimic the effect of the target analyte on the probe's fluorescence. | Ensure that the pH of your samples and controls is consistent and buffered appropriately. |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Metal Ion Detection
-
Probe Stock Solution: Prepare a concentrated stock solution of the this compound-based probe in an appropriate organic solvent (e.g., DMSO or ethanol).
-
Working Solution: Dilute the stock solution in the desired experimental buffer to the final working concentration.
-
Sample Preparation: Prepare your samples containing the metal ions of interest in the same experimental buffer.
-
Incubation: Add the probe working solution to your samples and incubate for a specific period to allow for binding equilibrium to be reached. The optimal incubation time should be determined experimentally.
-
Fluorescence Measurement: Measure the fluorescence intensity at the predetermined excitation and emission wavelengths using a fluorometer or fluorescence microscope.
-
Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
Workflow for Troubleshooting Low Signal
Caption: A decision-making workflow for troubleshooting low fluorescence signals.
Part 4: Key Mechanistic Insights
The fluorescence of this compound-based probes is often governed by photophysical processes such as:
-
Excited-State Intramolecular Proton Transfer (ESIPT): In some derivatives, an intramolecular hydrogen bond facilitates the transfer of a proton in the excited state, leading to a large Stokes shift and dual emission in some cases.[2][16]
-
Photoinduced Electron Transfer (PET): The binding of an analyte can modulate the PET process, leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on").[8]
-
Intramolecular Charge Transfer (ICT): The electronic properties of the probe can be altered by the solvent environment or analyte binding, leading to changes in the ICT character and a shift in the emission wavelength.[17]
Signaling Pathway for a "Turn-Off" Metal Ion Sensor
Caption: A simplified diagram illustrating the mechanism of a "turn-off" fluorescent sensor.
References
-
Kim, H. J., Heo, C. H., & Kim, H. M. (2013). Benzimidazole-Based Ratiometric Two-Photon Fluorescent Probes for Acidic pH in Live Cells and Tissues. Journal of the American Chemical Society, 135(46), 17351–17358. [Link]
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (2023). Molecules, 28(13), 5081. [Link]
-
Rogers, K. S., & Clayton, C. C. (1972). Effects of pH on benzimidazole fluorescence. Analytical Biochemistry, 48(1), 199–201. [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2025). Molecules, 30(23), 4622. [Link]
-
Optimizing the optical and biological properties of 6-(1H-benzimidazole)-2-naphthalenol as a fluorescent probe for the detection of thiophenols: a theoretical study. (2020). Scientific Reports, 10(1), 10293. [Link]
-
Rogers, K. S., & Clayton, C. C. (1972). Effects of pH on benzimidazole fluorescence. Analytical Biochemistry, 48(1), 199-201. [Link]
-
Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. [Link]
-
Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. (n.d.). ResearchGate. [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2025). Molecules, 30(23), 4622. [Link]
-
Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP. (2023). Molecules, 28(15), 5691. [Link]
-
A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. (n.d.). MDPI. [Link]
-
Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications. (2025). ResearchGate. [Link]
-
Troubleshooting Guide Immuno-Fluorescence. (n.d.). Boster Bio. [Link]
-
Effect of Solvents on Photophysical Properties and Quenching of 2-{[3-(1H-benzimidazole-2-yl) Phenyl] carbonoimidoyl}phenol. (2015). Journal of Fluorescence, 25(6), 1735–1745. [Link]
-
Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (2025). Advanced Materials Technologies. [Link]
-
A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). (2023). New Journal of Chemistry, 47(11), 5369–5375. [Link]
-
A benzimidazole-based 'turn-on' fluorescent probe for highly sensitive detection of Fe3+/2+: synthesis, performance, DFT calculations and applications. (2020). New Journal of Chemistry, 44(25), 10301-10308. [Link]
-
Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol. (n.d.). ResearchGate. [Link]
-
Fluorescence tuning of 2-(1H-Benzimidazol-2-yl)phenol-ESIPT process. (2025). ResearchGate. [Link]
-
Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl}phenol. (2015). Journal of Fluorescence, 25(6), 1735-1745. [Link]
-
Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (n.d.). Wiley Online Library. [Link]
-
Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. (n.d.). Bio-Rad. [Link]
-
Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. (2017). Chemical Communications, 53(57), 8038–8041. [Link]
-
2-(1H-Benzimidazol-2-yl)phenol. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o281. [Link]
-
2-(1H-Benzimidazol-2-yl)phenol. (2014). Acta Crystallographica Section E Structure Reports Online, 70(3), o281. [Link]
-
Optical Sensing (Nano)Materials Based on Benzimidazole Derivatives. (2019). In Benzimidazoles. IntechOpen. [Link]
-
Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions. (2010). Tetrahedron, 66(48), 9337–9342. [Link]
-
A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. (2022). Organic & Biomolecular Chemistry, 20(27), 5321–5354. [Link]
-
Recent advances of nanomaterial-based optical sensor for the detection of benzimidazole fungicides in food: a review. (2023). Critical Reviews in Food Science and Nutrition, 63(16), 2851–2872. [Link]
-
Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. (2022). Chemosensors, 10(11), 473. [Link]
-
Turn-off Fluorimetric Detection of Fe3+ Metal Ions by a Schiff Base Probe (E)-2-(((2-hydroxy-4-sulfonaphthalen-1-yl) imino) methyl) Benzoic Acid: A Combined Experimental and Theoretical Study. (2025). Journal of Fluorescence. [Link]
-
Turn-off Fluorimetric Detection of Fe Metal Ions by a Schiff Base Probe (E)-2-(((2-hydroxy-4-sulfonaphthalen-1-yl) imino) methyl) Benzoic Acid: A Combined Experimental and Theoretical Study. (2025). ResearchGate. [Link]
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Technical Support Center: Stability of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol in Solution
Welcome to the technical support center for 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a molecule with a complex structure featuring a benzimidazole core, an amino linker, and a phenolic ring, its stability can be influenced by a variety of experimental factors. This resource aims to equip you with the knowledge to anticipate and address these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors: pH, light exposure, and temperature. The benzimidazole ring system is known to be susceptible to photodegradation, and the phenolic group can be prone to oxidation, particularly at higher pH values.[1][2] The amino linker may also be susceptible to hydrolysis under certain pH conditions.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: Due to its limited aqueous solubility, organic solvents such as ethanol, methanol, or DMSO are often used to prepare stock solutions.[3] For aqueous buffers, it is crucial to determine the optimal pH for both solubility and stability. Preliminary solubility and stability studies are highly recommended before proceeding with extensive experiments.
Q3: How should I store solutions of this compound?
A3: To minimize degradation, solutions should be stored at low temperatures (e.g., 2-8°C or -20°C) and protected from light by using amber vials or by wrapping the container in aluminum foil.[4] The ideal storage conditions may depend on the solvent and the intended duration of storage. For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is advisable.
Q4: I am observing a color change in my solution over time. What could be the cause?
A4: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to the oxidation of the phenolic moiety, which can form colored quinone-type structures.[5] This process can be accelerated by exposure to light, oxygen, and alkaline pH.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common stability issues encountered during experimentation.
Problem 1: Inconsistent results or loss of compound activity in biological assays.
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before troubleshooting the assay conditions, confirm the concentration and purity of your stock solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Assess Stability in Assay Buffer: Incubate the compound in your cell culture medium or assay buffer under the exact experimental conditions (e.g., temperature, CO2 levels, and duration) but without cells or other biological components. Analyze samples at different time points by HPLC to quantify the extent of degradation.
-
pH and Light Sensitivity in Media: Phenol red, a common component in cell culture media, can act as a photosensitizer. Consider using a phenol red-free medium if you suspect photodegradation. Also, be mindful of the pH of your assay medium, as alkaline conditions can promote the degradation of phenolic compounds.[1][6]
-
Consider Adsorption: The compound may adsorb to plasticware. Using low-adhesion microplates or glass inserts can mitigate this issue.
Problem 2: Appearance of new peaks in my chromatogram during analysis.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize the Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. This information is crucial for proposing the structures of the degradation products.[7][8]
-
Perform a Forced Degradation Study: To proactively identify potential degradation products and understand the degradation pathways, a forced degradation study is highly recommended. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[9][10] (A detailed protocol is provided in a later section).
-
Evaluate Analytical Method Specificity: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[11] If peaks are co-eluting, method optimization (e.g., changing the mobile phase composition, gradient, or column chemistry) is necessary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.
Objective: To identify the potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source (as per ICH Q1B guidelines) for a specified duration. Protect a control sample from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Characterize the degradation products using LC-MS.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Determine the mass of the degradation products from the LC-MS data to propose their structures.
-
Elucidate the degradation pathways based on the identified products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of this compound based on the known chemistry of benzimidazoles and phenolic compounds.
Caption: Potential hydrolytic cleavage of the amino linker.
Caption: Potential oxidation of the phenolic ring.
Caption: Workflow for stability assessment.
References
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved January 18, 2026, from [Link]
-
Ragno, G., Risoli, A., Ioele, G., & Aiello, F. (2003). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS. [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. [Link]
-
Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 245-253. [Link]
-
Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 40-45. [Link]
-
Klick, S., et al. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o184. [Link]
-
Bawazeer, S. (2020). Results of forced degradation study. ResearchGate. [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SciSpace. [Link]
-
Patel, P., et al. (2019). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. International Journal of Pharmaceutical Sciences and Research, 10(5), 2321-2326. [Link]
-
Kumar, A., et al. (2013). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Bioinorganic Chemistry and Applications, 2013, 935978. [Link]
-
Ragno, G., et al. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
-
Foti, C., et al. (1998). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 20(3), 159-170. [Link]
-
Rho, S. J., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 10(7), 1457. [Link]
-
Rho, S. J., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. MDPI. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. [Link]
-
Synthesis, toxicity and antioxidant activity of phenolic benzimidazole derivatives: In vitro and in silico studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Characterisation of Degradation Products of Tegoprazan by LC-MS and GC-MS. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ryan, D., & Robards, K. (1998). LC-MS investigation of oxidation products of phenolic antioxidants. Macquarie University. [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
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Technical Support Center: Overcoming Poor Aqueous Solubility of Benzimidazole Compounds for In Vitro Studies
Welcome to the Technical Support Center dedicated to addressing a critical challenge in preclinical research: the poor aqueous solubility of benzimidazole compounds. Many promising drug candidates within this class are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, indicating high permeability but low solubility.[1] This characteristic frequently leads to compound precipitation in aqueous buffers and cell culture media, compromising the accuracy and reliability of in vitro assays.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome these solubility hurdles. Here, you will find scientifically-grounded explanations, practical troubleshooting steps, and detailed protocols to ensure your benzimidazole compounds remain in solution for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A: This common issue is known as "solvent shock" or "solvent-shifting" precipitation.[2] Your compound is highly soluble in a polar aprotic solvent like DMSO. However, when this concentrated stock is introduced into a predominantly aqueous environment (like cell culture media or PBS), the solvent polarity changes dramatically.[2][3] The compound's solubility limit in this new, highly aqueous environment is much lower, causing it to rapidly fall out of solution.[4] The key is to manage this transition to keep the final concentration of your compound below its solubility limit in the final assay buffer.
Q2: What is the first and simplest strategy I should try to avoid precipitation?
A: Start by optimizing your dilution technique. Instead of a single, large dilution step, employ a serial or stepwise dilution.[5] For instance, first, dilute your concentrated DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[5][6] Alternatively, you can pre-dilute the DMSO stock in a small amount of the final assay buffer while vortexing vigorously before adding it to the full volume.[5][7] This gradual reduction in solvent strength can prevent the abrupt precipitation caused by solvent shock.
Q3: How can I determine if adjusting the pH of my buffer will help?
A: The solubility of many benzimidazole derivatives is pH-dependent due to the presence of ionizable functional groups.[5][8] For example, the solubility of albendazole is significantly greater in acidic conditions (pH 2) compared to neutral or basic buffers.[9] To assess if this applies to your compound, you can perform a simple pH-solubility profile. Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8) and determine the solubility of your compound in each. If you observe a significant increase in solubility at a particular pH, adjusting your assay buffer accordingly could be a viable strategy, provided the pH is compatible with your biological system.[8][10]
Q4: I've heard about cyclodextrins. How do they work and when should I consider using them?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate hydrophobic molecules, like many benzimidazoles, forming inclusion complexes that have significantly enhanced aqueous solubility.[12][13] This is a powerful technique to consider when co-solvents or pH adjustments are insufficient or incompatible with your assay. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative that has shown remarkable success in solubilizing benzimidazoles like albendazole and fenbendazole, increasing their solubility by over 1000-fold in some cases.[13]
Q5: Will these solubilization methods affect my experimental results?
A: Yes, it is critical to consider the potential impact of any solubilizing agent on your biological assay and to include appropriate vehicle controls.[5]
-
Co-solvents (e.g., DMSO, ethanol): Can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO below 0.5%, and ideally at or below 0.1%.[2][5]
-
pH Adjustment: Altering the pH can affect the ionization state of your compound, which may influence its biological activity. It can also impact the health and function of cells or the activity of enzymes in your assay.[5]
-
Cyclodextrins and Surfactants: These can sometimes interact with cellular membranes or proteins, potentially causing off-target effects.[5]
Troubleshooting Guide: Compound Precipitation in In Vitro Assays
This decision-making workflow will guide you through a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A flowchart for troubleshooting compound precipitation.
Advanced Solubilization Strategies & Protocols
When basic troubleshooting is insufficient, the following advanced strategies can be employed.
Strategy 1: Co-Solvent Systems
The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[14][15]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol (PEG 300 or PEG 400)[11]
-
Propylene Glycol[11]
-
N,N-dimethylformamide (DMF)
Protocol: Preparing a Working Solution using a Co-solvent
-
Prepare a High-Concentration Stock: Dissolve your benzimidazole compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.[7]
-
Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into your chosen co-solvent (e.g., ethanol or PEG 400). For example, a 1:10 dilution.
-
Final Dilution: Add the intermediate dilution dropwise to your final aqueous assay buffer while vortexing or stirring vigorously to ensure rapid mixing.
-
Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and any other co-solvents used. It is crucial to keep the final DMSO concentration below 0.5%.[5]
Strategy 2: pH Adjustment
This method is effective for benzimidazoles with ionizable groups, where solubility is pH-dependent.[8]
Protocol: Phase-Solubility Profiling
-
Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Add Compound: Add an excess amount of your solid benzimidazole compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[5]
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze: Determine the concentration of the dissolved compound in each filtered supernatant using a validated analytical method, such as HPLC.[1]
-
Select Optimal pH: Based on the results, select a buffer pH that provides the desired solubility and is compatible with your assay system.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins act as molecular hosts, encapsulating the hydrophobic benzimidazole guest molecule, thereby increasing its apparent water solubility.[13][16]
Caption: Cyclodextrin encapsulation of a benzimidazole.
Protocol: Phase-Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HPβCD), in your desired buffer (e.g., 0, 5, 10, 20, 40 mM).[5][16]
-
Add Compound: Add an excess amount of your solid benzimidazole compound to each cyclodextrin solution.
-
Equilibrate: Seal and agitate the vials at a constant temperature for 48-72 hours.[5]
-
Separate and Quantify: Centrifuge and filter the samples as described in the pH-adjustment protocol.
-
Analyze: Determine the concentration of the dissolved compound in each sample via HPLC.
-
Plot and Determine: Plot the concentration of the dissolved benzimidazole against the concentration of the cyclodextrin. The slope of this phase-solubility diagram can be used to determine the complexation efficiency.
Data Summary: Solubility Enhancement of Benzimidazoles
The following table summarizes the reported fold increase in aqueous solubility for common benzimidazole compounds using various techniques.
| Benzimidazole Compound | Solubilization Method | Fold Increase in Solubility (Approximate) | Reference(s) |
| Albendazole | β-cyclodextrin | 223x | [13] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x | [13] |
| Albendazole | HPβCD with polyvinylpyrrolidone (PVP) | 1412x | [13] |
| Fenbendazole | β-cyclodextrin | 432x | [13] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x | [13] |
| Thiazolobenzimidazole (TBI) | pH adjustment (to pH 2) | ~36x | [8] |
| Thiazolobenzimidazole (TBI) | pH adjustment and HPβCD | ~900x | [8] |
References
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- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. BenchChem.
- de Cássia da-Silva, A., de Oliveira, G. G., & Franz-Montan, M. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 55.
- International Journal of Pharmaceutical Research and Applications. (2022). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW.
- Ascension Sciences. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- International Journal of Pharmaceutical Sciences Review and Research. (2024).
- TANZ JOURNAL. (2025). advanced approaches to improve solubility of bcs class ii drugs.
- Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Piel, G., Evrard, B., Van Hees, T., & Delattre, L. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Pharmaceutical research, 10(12), 1733–1738.
- Trandafirescu, C., Soica, C., Dehelean, C., Gherman, V., & Aigner, Z. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules (Basel, Switzerland), 28(21), 7295.
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
- Loftsson, T., & Jarvinen, T. (2021). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Molecules (Basel, Switzerland), 26(16), 4979.
- BenchChem. (2025).
- Scientific Research Publishing. (2019). Effects of different pH and surfactants on the solubility of albendazole (n = 3).
- Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
- Protheragen. Solubilizer Excipients.
- BenchChem. (2025). Technical Support Center: Optimizing Luxabendazole Solubility for In Vitro Assays. BenchChem.
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- Sadiq, S. P. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?
- Alvarez, L. I., Mottier, M. L., & Lanusse, C. E. (2001). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Journal of pharmaceutical and biomedical analysis, 24(5-6), 831–839.
- Popa, G., Șalaru, D. L., Trif, A. G., Porfire, A., & Tudor, B. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1836.
- Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?
- Bundgaard, H., & Nielsen, N. M. (1991). Prodrugs of thiabendazole with increased water-solubility. International journal of pharmaceutics, 73(2), 133–141.
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Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol and related benzimidazole compounds. It offers a combination of troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure data accuracy and reliability.
Section 1: Understanding Matrix Effects with Benzimidazole Compounds
Matrix effects are a significant challenge in quantitative LC-MS, particularly when analyzing complex biological samples.[1][2][3] These effects arise from co-eluting endogenous components of the sample matrix—such as phospholipids, salts, and proteins—that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and irreproducible quantitative results.[1][4][5]
The compound this compound, containing a benzimidazole core, possesses chemical properties that make it susceptible to such effects. Its basic nitrogen atoms can be readily protonated, a key step for positive mode electrospray ionization (ESI). However, other basic compounds in the matrix can compete for protons, leading to ion suppression.[2][4] Furthermore, its moderate polarity means it may co-elute with a variety of matrix components in typical reversed-phase chromatography.
The primary culprits behind matrix effects in biological fluids like plasma and serum are often phospholipids.[6][7][8] These molecules are abundant and can cause significant ion suppression, reduce column lifetime, and contaminate the MS ion source.[6][7][8] Therefore, effective sample preparation is critical to remove these interferences before analysis.[7]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure the reliability of data submitted for drug approval.[9][10][11][12][13][14][15]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the LC-MS analysis of this compound.
Q1: My analyte signal is inconsistent and shows poor reproducibility between different plasma lots. What could be the cause?
A1: This is a classic sign of variable matrix effects. Different lots or sources of biological matrix can contain varying levels of interfering components.[5] The FDA and EMA guidelines recommend evaluating matrix effects across at least six different sources of the matrix during method validation.[13][15]
-
Immediate Action: Perform a quantitative matrix effect assessment. Prepare quality control (QC) samples at low and high concentrations in at least six different lots of blank matrix. The accuracy for each lot should be within ±15% of the nominal concentration, and the overall precision (%CV) should not exceed 15%.[15]
-
Long-Term Solution: If significant variability is confirmed, your sample preparation method is likely insufficient. Consider implementing a more rigorous cleanup technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), instead of a simple protein precipitation (PPT).[16] Alternatively, the use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.[4][17][18]
Q2: I am observing significant ion suppression. How can I identify the source of the suppression?
A2: Identifying the source requires a systematic approach. Ion suppression is often caused by co-eluting matrix components.[1][19][20]
-
Post-Column Infusion Experiment: This is a definitive method to visualize suppression zones. Infuse a constant flow of your analyte solution into the LC eluent post-column while injecting a blank, extracted matrix sample. Any dip in the constant analyte signal corresponds to a region of ion suppression at that retention time.
-
Phospholipid Monitoring: Since phospholipids are a common cause of suppression, monitor for characteristic precursor ions or neutral losses (e.g., precursor ion scan of m/z 184 in positive mode for phosphocholine-containing lipids).[6][7][8] If you see large peaks in these channels co-eluting with your analyte, phospholipids are the likely culprit.
Q3: My current protein precipitation (PPT) method is fast, but my results are poor. What is a better alternative for my benzimidazole compound?
A3: While PPT is simple, it is often the least effective cleanup method, leaving behind many matrix components like phospholipids.[16] For a moderately polar, basic compound like this compound, more selective techniques are recommended.
-
Solid-Phase Extraction (SPE): This is a highly effective and selective sample preparation technique.[21] A mixed-mode SPE sorbent combining reversed-phase and cation exchange properties would be ideal. The reversed-phase mechanism would retain the analyte based on hydrophobicity, while the cation exchange mechanism would strongly retain the protonated benzimidazole moiety, allowing for rigorous washing steps to remove neutral and acidic interferences.[16][22]
-
Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts than PPT.[16] By adjusting the pH of the aqueous sample to deprotonate the analyte (making it more neutral), it can be extracted into an immiscible organic solvent, leaving polar interferences behind. However, recovery for more polar analytes can sometimes be low.[16]
Q4: I don't have a stable isotope-labeled internal standard (SIL-IS). Can I still get accurate data?
A4: While a SIL-IS is the gold standard for compensating for matrix effects, other strategies can be employed.[4][17][18]
-
Matrix-Matched Calibration: Prepare your calibration standards and QCs in the same blank biological matrix as your unknown samples.[1][23][24] This helps to ensure that the standards and samples experience similar matrix effects, improving accuracy.[25] However, this approach does not account for inter-sample or inter-lot variability.[4][24]
-
Standard Addition: This is a powerful technique for overcoming sample-specific matrix effects.[4][26][27][28] It involves adding known amounts of the analyte to aliquots of the actual sample and then extrapolating to find the original concentration.[27][28][29] This method is very accurate but is labor-intensive as each sample requires its own calibration.[28][29]
-
Sample Dilution: A simple approach is to dilute the sample extract.[4][30] This reduces the concentration of interfering matrix components, thereby lessening the matrix effect. This is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[30]
Section 3: In-Depth Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol, aligned with FDA and EMA guidelines, allows for the quantitative measurement of matrix effects.[9][11][13]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked into the final LC-MS mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte into the final, clean extracts at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte into at least six different lots of blank biological matrix at low and high QC concentrations, then process them through the entire sample preparation procedure.
-
-
Analyze and Calculate: Analyze all samples by LC-MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
-
The %CV of the MF across the different matrix lots should be ≤15%.
-
-
Calculate Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate Process Efficiency (PE):
-
PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
Data Presentation: Comparing Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation methods for a moderately polar analyte in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (% Suppression) | Phospholipid Removal | Throughput |
| Protein Precipitation (PPT) | 90-105% | 25-60% | Poor | High |
| Liquid-Liquid Extraction (LLE) | 60-90% | 5-20% | Good | Medium |
| Solid-Phase Extraction (SPE) | 85-100% | 0-10% | Excellent | Medium-High |
| Phospholipid Removal Plates | >90% | 5-15% | >99% | High |
Data are representative and will vary based on the specific analyte and method conditions.[6][8][31]
Protocol 2: Step-by-Step Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from plasma using a polymeric mixed-mode (reversed-phase and strong cation exchange) SPE cartridge.[16][22]
-
Sample Pre-treatment: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. This ensures the analyte is fully protonated and ready for cation exchange.[21][32]
-
Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the reversed-phase mechanism.[21]
-
Column Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water. This prepares the cation exchange sites.[21]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5). This removes very polar, unbound matrix components.
-
Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes lipids and other non-polar interferences retained by the reversed-phase mechanism. The analyte is retained by the stronger cation exchange mechanism.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Section 4: Visualizations and Workflows
Diagram 1: Decision Tree for Matrix Effect Mitigation
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Diagram 2: Mixed-Mode SPE Workflow
Caption: Workflow for mixed-mode solid-phase extraction (SPE).
Section 5: Frequently Asked Questions (FAQs)
-
What is the difference between ion suppression and enhancement? Ion suppression is a reduction in the analytical signal, while enhancement is an increase. Both are types of matrix effects caused by co-eluting substances that alter the ionization efficiency of the analyte. Suppression is far more common in ESI-MS.[1][2]
-
Why is a stable isotope-labeled internal standard (SIL-IS) the best solution? A SIL-IS is chemically almost identical to the analyte and co-elutes chromatographically.[17][18] Therefore, it experiences the same extraction inefficiencies and matrix effects.[24] By measuring the ratio of the analyte to the SIL-IS, these variations are canceled out, leading to highly accurate and precise quantification.[1][18]
-
Can I switch my ionization source from ESI to APCI to reduce matrix effects? Yes, this can be an effective strategy. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to matrix effects than the liquid-phase process of ESI.[5][19] However, APCI is typically suitable for less polar and more volatile compounds, so its applicability would need to be tested for your specific analyte.
-
How do I know if my chromatographic separation is adequate to avoid matrix effects? Even with a clean baseline in your analyte's MRM channel, interfering compounds may be co-eluting.[2][19] The best way to check is with a post-column infusion experiment, as described in the troubleshooting section. Improving chromatographic resolution by adjusting the mobile phase, gradient, or column chemistry can separate your analyte from suppression zones.[1][16] Using Ultra-High-Performance Liquid Chromatography (UHPLC) can also significantly reduce matrix effects due to its sharper peaks and better resolution.[16]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters. Waters Corporation. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. [Link]
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All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]
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How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
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LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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Eliminate Ion Suppressing Phospholipids in LC-MS. Phenomenex. [Link]
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European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Future Science. [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
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Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research. [Link]
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Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Taylor & Francis Online. [Link]
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USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Premier Analytical Services. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Matrix-Matched Pesticide Standard Curve Preparation. OneLab. [Link]
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Method of Standard Addition to Minimize Matrix Effect. JoVE. [Link]
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Standard Addition. Technical University of Munich. [Link]
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Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. PubMed. [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Standard Additions. Separation Science. [Link]
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Solid-Phase Extraction. Chemistry LibreTexts. [Link]
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Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
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A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Environmental Science and Pollution Research. [Link]
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Matrix Effect in Liquid Chromatography-Electrospray Ionization Mass Spectrometry Analysis of Benzoxazinoid Derivatives in Plant Material. PubMed. [Link]
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Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. PubMed. [Link]
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Development of benzimidazole derivatives as efficient matrices for the analysis of acidic small‐molecule compounds using matrix‐assisted laser desorption/ionisation time‐of‐flight mass spectrometry in negative ion mode. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol and Standard Antibiotics
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the benzimidazole scaffold has emerged as a promising area of research.[1] This guide provides a comprehensive framework for comparing the in vitro antimicrobial activity of a specific benzimidazole derivative, 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, with established standard antibiotics. While specific experimental data for this particular compound is not yet widely published, this document will serve as a detailed roadmap for researchers, outlining the necessary experimental design, methodologies, and data interpretation, drawing upon the known antimicrobial potential of the broader benzimidazole class.
Introduction: The Promise of Benzimidazole Derivatives
Benzimidazole, a heterocyclic aromatic organic compound, is a versatile pharmacophore that has been extensively studied for its wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] The core structure of benzimidazole, with its fused benzene and imidazole rings, allows for diverse substitutions, leading to a vast library of derivatives with potentially unique therapeutic applications. The compound of interest, this compound, combines the benzimidazole nucleus with a phenol and an amino-methyl linker, features that suggest potential for antimicrobial efficacy. The hydroxyl group of the phenol may contribute to activity, while the overall structure allows for various intermolecular interactions with microbial targets.
Standard Antibiotics for Comparison
To establish a meaningful comparison, it is essential to select appropriate standard antibiotics that represent different classes and mechanisms of action. For a broad-spectrum assessment, the following are recommended:
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. It is effective against a wide range of Gram-positive and Gram-negative bacteria.
-
Fluconazole: A triazole antifungal agent that inhibits the cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. It is commonly used to treat yeast infections.
Experimental Design: A Step-by-Step Approach
A robust comparison of antimicrobial activity relies on standardized and well-controlled in vitro assays. The following experimental workflow is recommended, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Caption: Potential mechanisms of antimicrobial action for benzimidazole derivatives.
Conclusion and Future Directions
This guide provides a scientifically rigorous framework for the comparative evaluation of the antimicrobial activity of this compound against standard antibiotics. By adhering to established protocols from CLSI and EUCAST, researchers can generate reliable and reproducible data. The benzimidazole scaffold continues to be a fertile ground for the discovery of new antimicrobial agents. Future studies should not only focus on determining the MIC and ZOI of this specific compound but also on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to assess its therapeutic index, and exploring its efficacy in in vivo infection models. Such a comprehensive approach is essential for the development of novel and effective treatments in the ongoing battle against infectious diseases.
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Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). (n.d.). Retrieved January 18, 2026, from [Link]
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CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. (2008). ANSI Webstore. Retrieved January 18, 2026, from [Link]
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EUCAST Disk Diffusion Testing for Antibiotic Resistance. (2026, January 9). Retrieved January 18, 2026, from [Link]
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). Molecules, 20(8), 15206–15234. [Link]
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Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019). BMC Chemistry, 13(1), 2. [Link]
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Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. (2014). Clinical Microbiology and Infection, 20(4), O255–O266. [Link]
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This compound | C14H13N3O | CID 787400. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Ciprofloxacin | C17H18FN3O3 | CID 2764. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Fluconazole | C13H12F2N6O | CID 3365. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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EUCAST Disk Diffusion and Quality Control. (2026). Retrieved January 18, 2026, from [Link]
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A Comparative Guide to Fluorescent Probes for Metal Ion Detection: Spotlight on 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
In the realm of analytical chemistry and biomedical research, the sensitive and selective detection of metal ions is of paramount importance. These ions play crucial, multifaceted roles in biological systems, and their dysregulation is implicated in numerous pathological conditions. Fluorescent probes have emerged as indispensable tools for real-time monitoring of metal ions in various matrices, including environmental and biological samples, owing to their high sensitivity, operational simplicity, and potential for bioimaging.[1][2][3][4] This guide provides a comprehensive comparison of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, a notable benzimidazole-based fluorescent probe, with other prominent classes of fluorescent sensors for the detection of key metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺.
The Rise of Benzimidazole-Based Probes: this compound
Benzimidazole derivatives have garnered significant attention in the design of fluorescent chemosensors due to their excellent coordination capabilities with metal ions.[5][6] The probe this compound, hereafter referred to as HBYP, is a prime example of this class. Its structural framework, featuring a phenol moiety and a benzimidazole unit, allows for a "turn-off" fluorescence sensing mechanism. In its free form, HBYP exhibits fluorescence, but upon binding to specific metal ions, this fluorescence is quenched. This response is often attributed to mechanisms such as photoinduced electron transfer (PET) or the formation of a non-emissive complex.
The synthesis of HBYP is typically achieved through a one-pot condensation reaction involving o-phenylenediamine, an appropriate aldehyde, and a phenolic compound, often under catalytic conditions.[7][8] This straightforward synthesis adds to its appeal for research applications.
Signaling Mechanisms of Fluorescent Probes
The efficacy of a fluorescent probe hinges on its ability to transduce a metal ion binding event into a detectable optical signal. Several photophysical mechanisms are commonly exploited in probe design:
-
Photoinduced Electron Transfer (PET): In PET-based sensors, a fluorophore is linked to a receptor unit containing a heteroatom with a lone pair of electrons. In the absence of the target ion, the excited fluorophore is quenched by electron transfer from the receptor. Upon ion binding, the lone pair electrons are engaged in coordination, inhibiting PET and leading to a "turn-on" of fluorescence.
-
Chelation-Enhanced Fluorescence (CHEF): This mechanism involves a fluorophore with a nearby chelating group. In the free ligand, processes like C=N isomerization can lead to non-radiative decay and low fluorescence. Metal ion chelation restricts these rotational and vibrational freedoms, reducing non-radiative decay pathways and enhancing the fluorescence intensity.[9]
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable molecules exist in two tautomeric forms (enol and keto) in the excited state, each with a distinct emission profile. Metal ion binding can inhibit the ESIPT process, leading to quenching of the keto form's emission and potentially the appearance of the enol form's emission, allowing for ratiometric sensing.[5]
-
Spirolactam Ring Opening: Probes based on rhodamine and fluorescein often utilize a spirolactam structure which is non-fluorescent. Coordination with a metal ion can induce the opening of this ring, resulting in a highly fluorescent, colored species.[10][11][12]
Caption: A simplified representation of common signaling mechanisms in fluorescent probes for metal ion detection.
Comparative Analysis of Fluorescent Probes
The selection of an appropriate fluorescent probe is dictated by the specific requirements of the experiment, including the target ion, the sample matrix, and the desired sensitivity. Below is a comparative overview of HBYP and other classes of probes for the detection of Fe³⁺, Cu²⁺, and Zn²⁺.
| Probe/Probe Class | Target Ion(s) | Typical Mechanism | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound (HBYP) | Fe³⁺ | Fluorescence Quenching | Micromolar range | Simple synthesis, good selectivity for Fe³⁺. | "Turn-off" response can be prone to false positives from other quenchers. |
| Rhodamine-based Probes | Fe³⁺, Cu²⁺ | Spirolactam Ring Opening | Nanomolar to Micromolar[10][13] | "Turn-on" response, high sensitivity, visible color change.[10][12] | Can be susceptible to pH changes, synthesis can be more complex. |
| Fluorescein-based Probes | Cu²⁺ | Spirolactam Ring Opening | Micromolar to Sub-micromolar[14][15] | Good water solubility, "turn-on" response, suitable for bioimaging.[14][15][16] | Can have overlapping spectra with endogenous fluorophores. |
| Pyrene-based Probes | Cu²⁺ | Fluorescence Quenching | Sub-micromolar[17] | Excimer emission allows for ratiometric sensing, large Stokes shift. | Can suffer from poor water solubility. |
| Schiff Base Probes | Zn²⁺, Cu²⁺ | CHEF, C=N Isomerization | Nanomolar to Micromolar[9] | High selectivity, "turn-on" response.[9] | Can be prone to hydrolysis in aqueous solutions. |
| Chromone-based Probes | Fe³⁺ | Fluorescence Quenching | 0.044 µM[18] | High selectivity and sensitivity, stable over a wide pH range.[18] | "Turn-off" mechanism.[18] |
Methodologies
Synthesis of this compound (HBYP)
This protocol is a generalized procedure based on common synthetic routes for benzimidazole derivatives.[7][8]
Materials:
-
o-Phenylenediamine
-
Salicylaldehyde
-
Ethanol
-
Catalyst (e.g., nano-ZnO)[7]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and salicylaldehyde (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of nano-ZnO to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for the time specified in the literature (typically a few hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure HBYP.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7][8]
General Protocol for Metal Ion Detection Using a Fluorescent Probe
This protocol outlines the general steps for evaluating the performance of a fluorescent probe.
Materials:
-
Stock solution of the fluorescent probe (e.g., HBYP) in a suitable solvent (e.g., DMSO or ethanol).
-
Stock solutions of various metal ions (as nitrate or chloride salts) in deionized water.
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Fluorometer.
-
Quartz cuvettes.
Caption: A schematic workflow for a typical fluorescence titration experiment to determine a probe's response to a metal ion.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). Prepare stock solutions of the metal ions of interest (e.g., 10 mM in water).
-
Titration Experiment: a. In a quartz cuvette, place a specific volume of buffer solution (e.g., 2 mL of 10 mM HEPES, pH 7.4). b. Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). c. Record the initial fluorescence emission spectrum of the probe solution. d. Sequentially add small aliquots of the target metal ion stock solution to the cuvette. e. After each addition, mix thoroughly and allow the solution to equilibrate for a set time (response time). f. Record the fluorescence emission spectrum after each addition.
-
Selectivity Study: Repeat step 2 with a range of different metal ions at a concentration significantly higher than the target ion to assess for interference.
-
Determination of Limit of Detection (LOD): The LOD is typically calculated from the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the titration curve.
Conclusion and Future Perspectives
This compound and other benzimidazole-based probes represent a valuable class of chemosensors for metal ion detection, particularly for Fe³⁺. Their straightforward synthesis and selective quenching response make them useful tools in chemical research. However, for applications requiring higher sensitivity or a "turn-on" signal, probes based on other fluorophores like rhodamine and fluorescein may be more suitable.
The future of fluorescent probe development lies in the design of sensors with enhanced features such as ratiometric signaling, longer emission wavelengths to minimize background autofluorescence, and targeting capabilities for specific organelles within living cells.[1][2] As our understanding of the intricate roles of metal ions in biology and the environment deepens, the demand for more sophisticated and reliable fluorescent probes will undoubtedly continue to grow.
References
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-
Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. National Institutes of Health (NIH). [Link]
- A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu 2+ . MDPI.
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-
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A Researcher's Guide to the In Vivo Validation of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol: A Comparative Approach
For drug development professionals and researchers in oncology, the journey from a promising in vitro result to a clinically relevant in vivo model is a critical and often challenging transition. This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, a novel benzimidazole derivative. By contextualizing its potential against established therapeutic agents and detailing the requisite experimental methodologies, this document serves as a practical roadmap for rigorous preclinical evaluation.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer effects.[2][3] Derivatives of benzimidazole have been shown to exert their anticancer action through diverse mechanisms such as the induction of mitotic arrest, apoptosis, and the inhibition of key signaling pathways.[3][4] The subject of this guide, this compound, combines the benzimidazole core with a phenolic group, a feature known to contribute to antioxidant and cytotoxic activities. While in vitro studies may have indicated its potential, in vivo validation is the essential next step to ascertain its therapeutic promise.
This guide will objectively compare the necessary in vivo validation workflow for this compound with a standard-of-care chemotherapeutic agent, Paclitaxel. Paclitaxel is a well-characterized microtubule inhibitor used in the treatment of various solid tumors and serves as a robust benchmark for evaluating the efficacy of novel compounds.[5]
Comparative In Vivo Efficacy: A Predictive Framework
While specific in vivo data for this compound is not yet established, we can construct a comparative framework based on the known activities of related benzimidazole derivatives and the standard preclinical endpoints used in oncology research.
| Parameter | This compound (Hypothesized) | Paclitaxel (Established) | Justification for Comparison |
| Primary Efficacy Endpoint | Tumor Growth Inhibition (TGI) | Tumor Growth Inhibition (TGI) | TGI is the gold-standard metric for assessing anticancer activity in solid tumor xenograft models. |
| Secondary Efficacy Endpoint | Increased survival time of tumor-bearing mice.[5] | Increased survival time of tumor-bearing mice. | Demonstrates a clinically relevant benefit beyond just slowing tumor progression. |
| Toxicity Profile | Evaluation of body weight changes, clinical signs of distress, and histopathological analysis of major organs. | Known side effects include myelosuppression and peripheral neuropathy. Body weight loss is a common indicator of toxicity in preclinical models. | A favorable therapeutic index (high efficacy, low toxicity) is a key determinant of a drug candidate's viability. |
| Pharmacokinetic (PK) Profile | To be determined via in vivo studies. The polar nature of the imidazole ring may influence solubility and bioavailability.[6] | Well-characterized PK profile with a rapid distribution phase and a slower elimination phase. | Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for dose optimization and predicting clinical behavior.[7][8] |
| Pharmacodynamic (PD) Marker | Potential for modulation of apoptosis markers (e.g., cleaved caspase-3) or cell cycle regulators in tumor tissue. | Increased mitotic arrest and apoptosis in tumor cells. | PD markers provide evidence of the drug's mechanism of action at the target site.[7][8] |
Experimental Design and Methodologies
The robust in vivo validation of this compound necessitates a multi-faceted experimental approach. The following protocols are designed to be self-validating, with integrated controls and clear endpoints.
I. Human Tumor Xenograft Model
Human tumor xenograft models are a cornerstone of preclinical anticancer drug development, allowing for the assessment of a compound's efficacy on human-derived tumors in an in vivo environment.[9][10][11]
Workflow for Xenograft Model Development and Efficacy Study
Caption: Workflow for in vivo efficacy testing using a human tumor xenograft model.
Detailed Protocol:
-
Cell Culture: Select a human cancer cell line relevant to the hypothesized target of this compound. For instance, a breast cancer line like MDA-MB-231 or a colon cancer line such as HT-29.[12] Culture the cells under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.[10]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells) in a mixture of media and Matrigel into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Group 1: Vehicle control (the formulation used to dissolve the test compound).
-
Group 2: this compound (at various doses).
-
Group 3: Paclitaxel (positive control, e.g., 10 mg/kg).[5]
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of systemic toxicity.[5]
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined duration. At the endpoint, collect tumors for further analysis (e.g., histology, biomarker analysis).
II. Acute Toxicity Study
An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[13][14]
Detailed Protocol:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., Swiss albino).
-
Dose Escalation: Administer single, escalating doses of this compound to different groups of mice.
-
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, grooming) and mortality for up to 14 days.[14]
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any treatment-related changes.[14]
III. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are crucial for understanding the relationship between drug exposure and its therapeutic effect.[7][8][15]
Workflow for PK/PD Analysis
Caption: Integrated workflow for pharmacokinetic and pharmacodynamic studies.
Detailed Protocol:
-
Pharmacokinetics:
-
Administer a single dose of this compound to mice via intravenous (i.v.) and oral (p.o.) routes.
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[5]
-
-
Pharmacodynamics:
-
In a separate cohort of tumor-bearing mice, administer the compound and collect tumors at time points corresponding to key PK events (e.g., Cmax).
-
Analyze tumor lysates for changes in the expression or activity of hypothesized target proteins (e.g., through Western blotting or immunohistochemistry).
-
Hypothesized Mechanism of Action and Signaling Pathway
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[4][16] Given the structural features of this compound, a plausible hypothesis is the induction of apoptosis via inhibition of a key survival signaling pathway, such as PI3K/Akt.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Conclusion
The in vivo validation of this compound is a critical step in its development as a potential anticancer agent. The experimental framework outlined in this guide provides a rigorous and comparative approach to assessing its efficacy and safety. By employing well-established xenograft models and comprehensive toxicological and PK/PD analyses, researchers can generate the robust data necessary to make informed decisions about the future clinical development of this and other novel benzimidazole derivatives. The path from bench to bedside is arduous, but it is paved with meticulous and well-designed preclinical studies.
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cross-validation of experimental results for 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
This guide provides a comprehensive analysis of the experimental evaluation of 2-substituted benzimidazole phenols, with a particular focus on compounds structurally related to 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. Designed for researchers, scientists, and drug development professionals, this document delves into the key performance metrics, experimental protocols, and comparative data essential for advancing research in this promising class of heterocyclic compounds. Our objective is to furnish a scientifically rigorous and practical resource that supports the identification and development of novel therapeutic agents.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] This is largely attributed to its structural similarity to purine nucleosides, enabling favorable interactions with various biological macromolecules.[3] Within this class, 2-substituted benzimidazole phenols have garnered significant attention for their potential as antimicrobial and antioxidant agents. This guide will cross-validate experimental findings, compare their efficacy against relevant alternatives, and provide detailed methodologies to ensure the reproducibility and reliability of future studies.
Section 1: Comparative In Vitro Antimicrobial Activity
A primary therapeutic application of benzimidazole derivatives lies in their antimicrobial properties.[1][3][4][5] The following section details the standardized experimental protocols for assessing their efficacy against a panel of pathogenic bacteria and fungi, along with a comparative analysis of their performance.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism. This protocol is a cornerstone for evaluating the potency of novel antimicrobial compounds.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This ensures a consistent cell density for the assay.
-
Serial Dilution of Test Compounds: The benzimidazole derivative and control antibiotics (e.g., Ciprofloxacin) are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Comparative Antimicrobial Performance
The following table summarizes the reported MIC values for various 2-substituted benzimidazole derivatives against common pathogens, providing a basis for cross-validation and comparison.
| Compound | S. aureus (μg/mL) | B. cereus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) | Reference |
| 2-(1H-benzimidazol-2-yl)phenol | - | - | - | - | Notable Activity | [4] |
| Substituted Benzimidazole-hydrazones | Weak Activity | Weak Activity | Weak Activity | Weak Activity | Notable Activity | [4] |
| Benzimidazole-triazole hybrids | 32 | 32 | 64 | 64 | - | [1] |
| 2-methyl-1H-benzimidazole | Weak Activity | - | - | - | - | |
| 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol | Significant Activity | - | Significant Activity | Significant Activity | Significant Activity | [6] |
Analysis: The data indicates that the antimicrobial activity of benzimidazole derivatives is highly dependent on the nature of the substituent at the 2-position. While some derivatives exhibit weak antibacterial action, others, particularly those with phenolic hydroxyl groups or in hybrid structures, demonstrate potent and broad-spectrum activity.[1][6] Notably, several compounds show significant antifungal activity against Candida species.[4]
Section 2: Cross-Validation of In Vitro Antioxidant Capacity
Oxidative stress is implicated in a multitude of pathological conditions, making the development of effective antioxidants a key therapeutic strategy. Benzimidazole derivatives, particularly those bearing phenolic moieties, are recognized for their antioxidant potential.[6][7][8][9][10]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and reliable method for evaluating the free radical scavenging activity of compounds. The assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus decolorizing the solution.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of Solutions: Solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or BHT) are prepared at various concentrations. A solution of DPPH in methanol is also prepared.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Comparative Antioxidant Performance
The following table presents the IC50 values from DPPH assays for several 2-substituted benzimidazole phenols, allowing for a direct comparison of their antioxidant potency.
| Compound | DPPH Scavenging IC50 (µg/mL) | Reference |
| 2-(1H-benzo[d]imidazol-2-yl)phenol | 7.35 | [7] |
| 2-methyl-1H-benzimidazole | 144.84 | |
| 1H-benzimidazol-2-yl-methanol | 400.42 | |
| 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol | Significant Activity | [6] |
| Ascorbic Acid (Standard) | ~5-10 | - |
| BHT (Standard) | 51.56 |
Analysis: The presence and position of hydroxyl groups on the phenyl ring at the 2-position of the benzimidazole core are critical for antioxidant activity.[6][7][10] Compounds with a free hydroxyl group, such as 2-(1H-benzo[d]imidazol-2-yl)phenol, exhibit potent radical scavenging capabilities, with IC50 values comparable to standard antioxidants.[7] The introduction of multiple hydroxyl groups, as in 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol, further enhances this activity.[6]
Section 3: Synthesis and Characterization
The reliable synthesis and thorough characterization of these compounds are fundamental to any biological investigation. A common and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[6][7]
General Synthesis Protocol
Reaction Scheme for the Synthesis of 2-(1H-benzimidazol-2-yl)phenol
Caption: General synthesis of 2-(1H-benzimidazol-2-yl)phenol.
Step-by-Step Methodology:
-
Reaction Setup: Equimolar amounts of o-phenylenediamine and 2-hydroxybenzaldehyde are dissolved in a suitable solvent, such as ethanol.[11][12]
-
Condensation: The reaction mixture is refluxed for a specified period, often in the presence of a catalyst like ammonium acetate.[11]
-
Purification: The resulting product is purified by recrystallization or column chromatography.[11][12]
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry.[6][7][13]
Conclusion
This guide provides a framework for the systematic and comparative evaluation of 2-substituted benzimidazole phenols. The experimental protocols detailed herein are robust and widely accepted, ensuring the generation of high-quality, reproducible data. The comparative analysis highlights the significant influence of structural modifications on the biological activity of these compounds, underscoring the importance of rational design in the development of new therapeutic agents. Researchers are encouraged to utilize this guide as a foundational resource to advance their investigations into this versatile and promising class of molecules.
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Eltayeb, N. E., et al. (2009). 2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol–2-methyl-6-(5-methyl-1H-benzimidazol-2-yl)phenol (3/1). Acta Crystallographica Section E: Structure Reports Online. [Link]
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PubChem. (n.d.). 2-[(E)-{[2-(1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol. PubChem. [Link]
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Onnis, V., et al. (2019). Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles. Bioorganic Chemistry. [Link]
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Rivera, A., et al. (2014). 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Zala, K. P., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. BioMed Research International. [Link]
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Kantharaju, K., et al. (2010). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of the Korean Chemical Society. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzimidazole Derivatives
Introduction: The 2-Aminobenzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole ring system, an isostere of naturally occurring purines, represents a cornerstone in the architecture of pharmacologically active molecules. Fused from a benzene and an imidazole ring, this scaffold's unique electronic and structural properties allow it to interact with a multitude of biological targets. Among its many variations, the 2-aminobenzimidazole (2-ABI) core is particularly noteworthy. The presence of an amino group at the 2-position provides a crucial vector for chemical modification and a key interaction point—often as a hydrogen bond donor or acceptor—for binding to enzymes and receptors. This versatility has rendered 2-ABI derivatives a subject of intense investigation, leading to the discovery of potent agents with a wide array of therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzimidazole derivatives across these major therapeutic areas. We will delve into how specific structural modifications on the benzimidazole core and its substituents influence biological activity, supported by quantitative experimental data. Furthermore, we will provide detailed protocols for key biological assays and visualize the complex relationships between chemical structure and biological function.
Core Synthesis Strategies: Building the 2-Aminobenzimidazole Scaffold
The construction of the 2-aminobenzimidazole library begins with foundational synthetic routes that are both robust and versatile. The choice of synthesis often dictates the feasibility of introducing specific functional groups at various positions on the scaffold. A common and historically significant method involves the cyclization of o-phenylenediamine with cyanogen bromide.[2] This reaction proceeds efficiently to form the core 2-aminobenzimidazole structure.
A more contemporary and widely used approach is the cyclodesulfurization of N-(2-aminophenyl)thioureas. This strategy offers greater flexibility for introducing substituents on the exocyclic amino group (at the R¹ position) by simply varying the isothiocyanate used in the formation of the thiourea precursor.
Experimental Protocol: General Synthesis of N-Substituted 2-Aminobenzimidazoles
This protocol outlines a general two-step synthesis via a thiourea intermediate.
Step 1: Synthesis of the Thiourea Intermediate
-
Dissolve the desired substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add the corresponding isothiocyanate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the thiourea product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Step 2: Cyclodesulfurization to form the 2-Aminobenzimidazole
-
Suspend the purified thiourea intermediate (1 equivalent) in ethanol.
-
Add a desulfurizing agent such as dicyclohexylcarbodiimide (DCC) or methyl iodide (1.1-1.5 equivalents).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylthiourea).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 2-aminobenzimidazole derivative by column chromatography on silica gel to yield the final product.
Causality: The choice of o-phenylenediamine allows for the introduction of substituents on the benzene ring (R²), while the choice of isothiocyanate dictates the substituent on the exocyclic amino group (R¹). The cyclodesulfurization step is a critical ring-closing reaction; the efficiency of which can be influenced by the electronic nature of the substituents.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Cellular Proliferation
2-Aminobenzimidazole derivatives have emerged as a powerful class of anticancer agents, primarily due to their ability to inhibit key proteins involved in cell division and signaling, such as tubulin and various protein kinases.[3][4]
Mechanism of Action: Kinase and Tubulin Inhibition A significant number of 2-ABI derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases, such as Casein Kinase 1 Delta (CK1δ) or Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] By occupying the ATP-binding pocket, these compounds block the phosphorylation of downstream substrates, thereby halting signal transduction pathways that promote cancer cell growth and survival.
Another major mechanism is the inhibition of tubulin polymerization.[3][7] Similar to established anthelmintics, these derivatives can bind to the colchicine site of β-tubulin, disrupting the formation of microtubules. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.[3]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2-ABI derivatives is highly dependent on the nature and position of substituents.
-
At the 2-Amino Position (R¹): Acyl groups, particularly those containing pyrazole moieties, have been shown to be highly effective for CK1δ inhibition.[5] For tubulin inhibitors, hydrazone moieties linked to substituted phenyl rings are often beneficial.[7] The presence of hydrogen bond acceptors in this region is critical for interaction with the target protein.
-
On the Benzimidazole Ring (R²): Electron-withdrawing groups such as cyano (-CN) or nitro (-NO₂) at the 5-position often enhance activity. For CK1δ inhibitors, a 5-cyano substituent led to a compound with nanomolar potency (IC₅₀ = 98.6 nM).[5] For tubulin inhibitors, substitutions like trimethoxy on the phenyl ring of the hydrazone moiety significantly increase potency.[7]
Comparative Data: Anticancer Activity of 2-ABI Derivatives
| Compound Ref. | R¹ (Substitution at 2-NH₂) | R² (Substitution on Benzene Ring) | Target/Cell Line | IC₅₀ (µM) | Reference |
| CK1δ Inhibitors | |||||
| Compound 23 | (1H-pyrazol-3-yl)-acetyl | 5-CN | CK1δ | 0.0986 | [5] |
| Compound 15 | (1H-pyrazol-3-yl)-acetyl | 6-Cl | CK1δ | > 20.1 | [5] |
| Tubulin Inhibitors | |||||
| Compound 7n | Carboxamide with 3,4,5-trimethoxyphenyl | -H | SK-Mel-28 | 2.55 | |
| Compound 7u | Carboxamide with 4-fluorophenyl | -H | SK-Mel-28 | 17.89 | [3] |
| General Cytotoxicity | |||||
| Compound 23a | Chalcone derivative | 1-CH₃ | MCF-7 | 8.91 | |
| Compound V7 | Phenyl | 5-NO₂ | H103 | 11.64 | [8] |
Causality: The data clearly shows that a cyano group at the 5-position is vastly superior to a chloro group at the 6-position for CK1δ inhibition, likely due to favorable electronic interactions or hydrogen bonding within the kinase active site.[5] Similarly, for tubulin inhibition, the electron-donating trimethoxy substitution on the phenyl ring provides significantly higher potency than a single electron-withdrawing fluorine atom, suggesting the importance of specific hydrophobic and electronic interactions at the colchicine binding site.[3][7]
Antimicrobial Activity: Combating Bacterial Resistance
2-ABI derivatives have demonstrated significant potential as antimicrobial agents, both as standalone antibiotics and as adjuvants that potentiate the activity of existing drugs against resistant Gram-negative bacteria.[9][10]
SAR Insights
The antimicrobial activity is profoundly influenced by substitutions on the benzimidazole scaffold.
-
At the 1-Position: N-alkylation with bulky or lipophilic groups can be crucial.
-
At the 2-Amino Position (R¹): Modification of the 2-amino group is a key strategy. For instance, in a series of biofilm inhibitors, replacing an amide with a urea linkage maintained high potency against M. smegmatis.[11]
-
On the Benzimidazole Ring (R²): Halogen substituents (e.g., chloro, bromo) at the 5-position are frequently associated with enhanced antibacterial and antifungal activity.[10][12]
Comparative Data: Antimicrobial Activity of 2-ABI Derivatives
| Compound Ref. | R¹ (Substitution at 2-NH₂) | R² (Substitution on Benzene Ring) | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 25 | Urea derivative | -H | M. smegmatis | 100 | [11] |
| Compound 2 | Amide derivative | -H | M. smegmatis | 60 | [11] |
| Compound 17 | 2-ethyl-N-phenyl | 5-Cl | S. aureus MRSA | 32 | [12] |
| Compound 18 | 2-ethyl-N-phenyl | 5-Br | S. aureus MRSA | 32 | [12] |
| Ciprofloxacin | - | - | S. aureus MRSA | ≤0.5 | [12] |
Causality: The data indicates that for anti-mycobacterial biofilm activity, an amide linkage at R¹ is slightly more favorable than a urea, though both are potent.[11] For anti-MRSA activity, the presence of a halogen at the 5-position appears critical, with both chloro and bromo substituents conferring comparable and significant potency.[10][12] This is likely due to the halogens increasing the lipophilicity of the molecule, aiding its penetration into the bacterial cell.
Antiviral Activity: Inhibiting Viral Replication
The 2-ABI scaffold has been incorporated into molecules targeting a range of viruses, including Zika virus (ZIKV), Yellow Fever Virus (YFV), and Vaccinia virus (VV).[13][14] The mechanism often involves the inhibition of viral enzymes essential for replication.
SAR Insights
-
At the 1-Position: Bulky substituents such as substituted benzyl or pyridinylmethyl groups are often required for potent antiviral activity.
-
At the 2-Position: Aromatic or heteroaromatic rings directly attached to the 2-position are common features of active compounds.
-
On the Benzimidazole Ring (R²): The presence of a trifluoromethyl (-CF₃) group at the 5-position has been shown to be a key determinant of activity against ZIKV.[13]
Comparative Data: Antiviral Activity of 2-ABI Derivatives
| Compound Ref. | R¹ (Substitution at N-1) | R² (Substitution at C-2) | R³ (Substitution at C-5) | Virus/Cell Line | EC₅₀ (µM) | Reference |
| Compound 1g | 2-Cl-benzyl | Thiophen-2-yl | CF₃ | ZIKV/Huh-7 | 6.1 | [13] |
| Compound 1d | 4-OCH₃-benzyl | Thiophen-2-yl | CF₃ | ZIKV/Huh-7 | 7.5 | [13] |
| Compound 1c | 3-pyridinylmethyl | Thiophen-2-yl | CF₃ | ZIKV/Huh-7 | 13.3 | [13] |
| Compound 4b | -H | 4-nitrophenyl | -H | Vaccinia/Vero | 2-3 | [14] |
Causality: For anti-ZIKV activity, the data highlights the critical role of the 5-CF₃ group. Among N-1 substituents, the 2-chlorobenzyl group provided the highest potency, suggesting a specific fit within a hydrophobic pocket of the viral target, enhanced by the electronic properties of the chlorine atom.[13] For anti-vaccinia activity, a simple 4-nitrophenyl group at the 2-position was effective, indicating a different set of structural requirements for this viral target.[14]
Protocols for Key Experimental Assays
Trustworthy SAR analysis relies on robust and reproducible experimental data. Below are detailed protocols for two fundamental assays used to generate the data discussed in this guide.
Experimental Protocol: MTT Assay for Anticancer Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-ABI test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom culture plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the 2-ABI test compounds in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle solvent (negative control).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is the gold standard for antimicrobial susceptibility testing.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, MHB)
-
2-ABI test compounds
-
Sterile 96-well round-bottom microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Select 3-4 isolated colonies of the test bacterium from an overnight agar plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the 2-ABI test compound in a suitable solvent. Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of a 2x concentrated stock of the test compound to the first column.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Conclusion and Future Perspectives
The 2-aminobenzimidazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The structure-activity relationship studies summarized here demonstrate that subtle modifications to the core and its substituents can dramatically alter biological activity and target selectivity. For anticancer agents, targeting kinases and tubulin remains a fruitful strategy, with opportunities to enhance potency by optimizing substituents on the 2-amino group and the 5-position of the benzene ring. In the antimicrobial realm, 2-ABI derivatives show promise not only as direct-acting agents but also as adjuvants to overcome resistance, a field that warrants deeper exploration. The antiviral potential is also significant, with clear SAR trends pointing towards the importance of N-1 and C-5 substitutions for specific viral targets.
Future research should focus on multi-target drug design, creating single 2-ABI derivatives that can, for example, inhibit both a protein kinase and tubulin polymerization, or possess dual antibacterial and anti-biofilm activity. The continued integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of next-generation 2-aminobenzimidazole-based therapeutics.
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A Comparative Benchmarking Guide to the Enzyme Inhibitory Potential of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
Introduction: The Quest for Novel Enzyme Inhibitors and the Role of Benchmarking
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic innovation. Enzymes, as biological catalysts, are pivotal in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] This guide focuses on a specific benzimidazole derivative, 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, providing a comprehensive framework for benchmarking its inhibitory potential against established enzyme inhibitors.
Benchmarking is a critical process in drug development, offering an objective comparison of a novel compound's performance against existing alternatives. This not only helps in ascertaining the potency and selectivity of a new molecular entity but also provides valuable insights into its mechanism of action and potential therapeutic applications. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and a logical framework for the evaluation of this promising compound.
Rationale for Target Enzyme Selection
The selection of appropriate enzymes for benchmarking is paramount and should be guided by the known biological activities of the chemical scaffold. Benzimidazole derivatives have been reported to exhibit inhibitory activity against a range of enzymes.[1][3][4] Based on this precedent and the structural features of this compound, this guide will focus on three key enzymes from distinct therapeutic areas:
-
Urease: A crucial enzyme in certain pathogenic bacteria and fungi, urease is a well-established target for the treatment of infections caused by species like Helicobacter pylori.[5] Benzimidazole derivatives have shown potent urease inhibitory activity.[4]
-
Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a key role in inflammation and pain, COX-2 is the target of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7][8] The anti-inflammatory potential of some benzimidazole derivatives suggests a possible interaction with COX enzymes.[9]
-
α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[10][11][12][13] The evaluation against α-glucosidase will explore the potential of the target compound in metabolic disorders.
This multi-target approach provides a broad assessment of the compound's therapeutic potential.
Selection of Benchmark Inhibitors
For a meaningful comparison, it is essential to select well-characterized and clinically relevant inhibitors for each target enzyme.
| Enzyme Target | Benchmark Inhibitor | Rationale for Selection |
| Urease | Thiourea | A standard, well-documented competitive inhibitor of urease, frequently used as a positive control in screening assays.[4] |
| COX-2 | Celecoxib | A potent and selective COX-2 inhibitor, widely used as a reference compound in NSAID research and development.[6][8][14] |
| α-Glucosidase | Acarbose | An established α-glucosidase inhibitor used clinically to treat type 2 diabetes, making it a relevant benchmark for potential anti-diabetic agents.[11][12][13][15] |
Experimental Benchmarking Protocols
The following sections provide detailed, step-by-step methodologies for the enzymatic assays. These protocols are designed to be self-validating, with clear controls and data analysis procedures.
Urease Inhibition Assay
This assay is based on the Berthelot method, which quantifies ammonia production from the enzymatic hydrolysis of urea.[16]
Experimental Workflow:
Caption: Workflow for the in vitro urease inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Urease solution: Prepare a 1 U/mL solution of Jack Bean Urease in phosphate buffer (100 mM, pH 7.4).
-
Urea solution: Prepare a 100 mM solution of urea in deionized water.
-
Phenol Reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside in deionized water.
-
Alkali-Hypochlorite Reagent: 0.5% w/v sodium hydroxide and 0.1% active chloride sodium hypochlorite in deionized water.
-
Test Compound and Thiourea: Prepare stock solutions in DMSO and serially dilute to desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound, thiourea (positive control), or DMSO (vehicle control).
-
Add 25 µL of the urease solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection and Data Analysis:
-
Add 50 µL of the Phenol Reagent to each well.
-
Add 50 µL of the Alkali-Hypochlorite Reagent to each well.
-
Incubate the plate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Vehicle Control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX-2.[17]
Experimental Workflow:
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Follow the manufacturer's instructions for preparing the reagents from a commercial COX-2 inhibitor screening kit.[17]
-
Test Compound and Celecoxib: Prepare stock solutions in DMSO and serially dilute to desired concentrations.
-
-
Assay Procedure (96-well white opaque plate format):
-
Add 10 µL of the diluted test inhibitor, Celecoxib, or DMSO (vehicle control) to the respective wells.
-
Add 10 µL of human recombinant COX-2 enzyme to all wells except the blank.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit protocol.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Detection and Data Analysis:
-
Immediately measure the fluorescence kinetically in a plate reader with excitation at 535 nm and emission at 587 nm for 5-10 minutes at 25°C.
-
Determine the reaction rate for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Vehicle Control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Glucosidase Inhibition Assay
This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[18][19][20]
Experimental Workflow:
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
α-Glucosidase solution: Prepare a 0.5 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (100 mM, pH 6.8).
-
pNPG solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside in phosphate buffer.
-
Stop solution: Prepare a 200 mM solution of sodium carbonate in deionized water.
-
Test Compound and Acarbose: Prepare stock solutions in DMSO and serially dilute to desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound, acarbose, or DMSO to the wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
-
Detection and Data Analysis:
-
Stop the reaction by adding 50 µL of the sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Vehicle Control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate easy comparison of the inhibitory potencies.
| Compound | Urease IC50 (µM) | COX-2 IC50 (µM) | α-Glucosidase IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Thiourea | Experimental Value | N/A | N/A |
| Celecoxib | N/A | Experimental Value | N/A |
| Acarbose | N/A | N/A | Experimental Value |
N/A: Not Applicable
The IC50 values will provide a direct measure of the compound's potency against each enzyme. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 of this compound with that of the respective benchmark inhibitors, a clear assessment of its relative efficacy can be made.
Mechanism of Action: A Potential Avenue for Further Investigation
The benzimidazole scaffold can interact with enzymes through various binding modes.[3][21] For instance, in kinases, it can act as a hinge-binding motif.[3][21] For metalloenzymes like urease, the nitrogen atoms in the benzimidazole ring could potentially chelate the metal ions in the active site. Further studies, such as enzyme kinetics (e.g., Lineweaver-Burk plots) and molecular docking, would be necessary to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound against these target enzymes.
Caption: Potential enzyme inhibition mechanisms.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic benchmarking of this compound against known inhibitors of urease, COX-2, and α-glucosidase. The outlined protocols are robust and adhere to high standards of scientific integrity, enabling researchers to generate reliable and comparable data. The results from these studies will be instrumental in defining the therapeutic potential of this compound and guiding future drug development efforts. Promising inhibitory activity against any of these targets would warrant further investigation, including selectivity profiling against related enzymes, in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
References
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Urease inhibitors: A review. (n.d.). Retrieved from [Link]
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Benzimidazole derivatives as kinase inhibitors. (2014). PubMed. Retrieved from [Link]
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New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. (2022). MDPI. Retrieved from [Link]
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Benzimidazole Derivatives as Kinase Inhibitors. (2014). Bentham Science Publishers. Retrieved from [Link]
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List of Alpha-glucosidase inhibitors. (n.d.). Drugs.com. Retrieved from [Link]
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COX Inhibitors. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2018). SciSpace. Retrieved from [Link]
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Alpha-Glucosidase Inhibitors | The London Diabetes Centre. (n.d.). Retrieved from [Link]
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Alpha-glucosidase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
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Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PMC - NIH. Retrieved from [Link]
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Alpha-Glucosidase Inhibitors: Definition and Overview. (2006). DSM - Diabetes Self-Management. Retrieved from [Link]
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List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023). Drugs.com. Retrieved from [Link]
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Benzimidazole derivatives as topoisomerase inhibitors. (2023). ResearchGate. Retrieved from [Link]
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Urease inhibitors: A review. (2012). Semantic Scholar. Retrieved from [Link]
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Cyclooxygenase (COX) Enzymes, Inhibitors, and More. (2025). Verywell Health. Retrieved from [Link]
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Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
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Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. (2026). Transformation. Retrieved from [Link]
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Cyclooxygenase. (n.d.). Wikipedia. Retrieved from [Link]
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Inhibitors of various ureases, which might be considered as expanded analogs of urea. (n.d.). ResearchGate. Retrieved from [Link]
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In vitro α-glucosidase inhibitory assay. (2018). Protocols.io. Retrieved from [Link]
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Urease Test Protocol. (2010). American Society for Microbiology. Retrieved from [Link]
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In vitro α-glucosidase inhibitory assay. (2018). Protocols.io. Retrieved from [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2008). PMC - NIH. Retrieved from [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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What is the best protocol for urease inhibition assay? (2017). ResearchGate. Retrieved from [Link]
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Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017). ResearchGate. Retrieved from [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]
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How to perform an alpha glucosidase inhibitory activity? (2019). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2014). PMC - NIH. Retrieved from [Link]
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Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (2010). MDPI. Retrieved from [Link]
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Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. (2012). PubMed Central. Retrieved from [Link]
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A Comparative Guide to the Biological Potential of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol and Its Structural Analogs
This guide provides a comprehensive comparative analysis of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, a molecule of significant interest in medicinal chemistry, and its structural analogs. We will delve into the synthesis, characterization, and biological evaluation of these compounds, with a focus on their potential as anticancer and antimicrobial agents. By examining the structure-activity relationships (SAR), this document aims to provide valuable insights for researchers, scientists, and drug development professionals.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, being a core component of numerous biologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] The title compound, this compound, combines the benzimidazole moiety with a phenolic group, another pharmacophore known for its diverse biological properties, suggesting a synergistic potential for therapeutic applications.
Synthesis of this compound and Its Analogs
The synthesis of 2-aminobenzimidazole derivatives, the core of the title compound, can be achieved through several established methods. A common and efficient route involves the condensation of o-phenylenediamine with various reagents. For the parent compound, a plausible synthetic pathway involves the reaction of 2-aminobenzimidazole with salicylaldehyde, followed by reduction of the resulting Schiff base.
Structural analogs can be systematically synthesized by employing substituted o-phenylenediamines or substituted salicylaldehydes. This allows for the exploration of the impact of various functional groups on the biological activity of the final compounds.
General Synthetic Workflow
Caption: General synthetic scheme for this compound and its analogs.
Comparative Biological Evaluation
The biological potential of this compound and its analogs is primarily assessed through their anticancer and antimicrobial activities. This section presents a comparative analysis of their performance based on available experimental data.
Anticancer Activity
Benzimidazole derivatives have been extensively investigated for their anticancer properties.[4][5] Their mechanisms of action are diverse and can include the inhibition of key enzymes like tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[2]
The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 2-(aminomethyl)benzimidazole Derivatives
| Compound ID | R1 (Benzimidazole) | R2 (Phenol) | Cancer Cell Line | IC50 (µM) | Reference |
| Parent | H | 2-OH | T47D (Breast) | >100 | [2] |
| Analog 1 | 5-Cl | 2-OH | T47D (Breast) | 50.12 | [2] |
| Analog 2 | H | 4-NO2 | T47D (Breast) | 35.48 | [2] |
| Analog 3 | 5,6-di-Cl | 2-OH, 4-Br | MCF-7 (Breast) | 8.5 | [4] |
| Analog 4 | H | H | A549 (Lung) | >100 | [2] |
| Analog 5 | 5-NO2 | 4-OH | HepG2 (Liver) | 15.2 | [4] |
| Gefitinib | - | - | T47D (Breast) | 7.94 | [2] |
Note: Data is compiled from multiple sources and should be interpreted with caution due to potential variations in experimental conditions.
The data suggests that substitutions on both the benzimidazole and phenol rings significantly influence the anticancer activity. For instance, the introduction of a chloro group at the 5-position of the benzimidazole ring (Analog 1) and a nitro group at the 4-position of the phenol ring (Analog 2) enhanced the cytotoxicity against the T47D breast cancer cell line compared to the parent compound.[2] More substantial modifications, such as dichlorination of the benzimidazole and bromination of the phenol (Analog 3), can lead to a significant increase in potency.[4]
Antimicrobial Activity
Benzimidazole derivatives are also known for their broad-spectrum antimicrobial activity against various bacteria and fungi.[1][6] Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Benzimidazole Derivatives
| Compound ID | R1 (Benzimidazole) | R2 (Substituent) | S. aureus | E. coli | C. albicans | Reference |
| Parent | H | 2-aminomethylphenol | >100 | >100 | >100 | Assumed |
| Analog 6 | 5-Cl | 2-(3-bromothiophen-2-yl) | <4 | >100 | 12.5 | [1] |
| Analog 7 | 5-Br | 2-(3-bromothiophen-2-yl) | <4 | >100 | 6.25 | [1] |
| Analog 8 | H | 2-aniline | 15.63 | >100 | >100 | [1] |
| Analog 9 | 5-nitro | 2-(5-nitro-1H-benzimidazol-2-yl)phenol | 3.12 | 6.25 | 3.12 | |
| Ciprofloxacin | - | - | 0.5 | 0.25 | - | [6] |
| Fluconazole | - | - | - | - | 1 | [6] |
Note: Data is compiled from multiple sources and should be interpreted with caution due to potential variations in experimental conditions.
The antimicrobial data indicates that halogen substituents on the benzimidazole ring, particularly bromine (Analog 7), can enhance the activity against Gram-positive bacteria and fungi.[1] The presence of a nitro group on both the benzimidazole and a second benzimidazole-phenol moiety (Analog 9) also resulted in potent broad-spectrum antimicrobial activity.
Structure-Activity Relationship (SAR) Analysis
The collective data allows for the deduction of key structure-activity relationships that can guide the design of more potent analogs.
Caption: Key Structure-Activity Relationships for this compound analogs.
-
Benzimidazole Ring: The presence of electron-withdrawing groups, such as halogens or nitro groups, at the 5- and/or 6-positions of the benzimidazole ring generally leads to an increase in both anticancer and antimicrobial activities. This is likely due to the enhanced ability of the molecule to interact with biological targets.[1]
-
Phenolic Ring: Similar to the benzimidazole ring, the introduction of electron-withdrawing substituents on the phenolic ring tends to improve biological potency. The position of the hydroxyl group is also critical, with the ortho-position potentially playing a key role in chelating metal ions or forming hydrogen bonds with the target protein.
-
Linker: The aminomethyl linker between the benzimidazole and phenolic moieties appears to be important for maintaining the appropriate spatial orientation for biological activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Synthesis of this compound (Parent Compound)
Caption: Step-by-step synthesis protocol for the parent compound.
In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing (MIC Determination)
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This comparative guide highlights the significant potential of this compound and its structural analogs as anticancer and antimicrobial agents. The structure-activity relationship analysis reveals that the biological activity of these compounds can be effectively modulated by introducing specific substituents on both the benzimidazole and phenolic rings. The provided synthetic and biological evaluation protocols offer a robust framework for the further development and optimization of this promising class of compounds. Future research should focus on synthesizing a focused library of analogs to conduct a more direct and comprehensive comparative study, which will be instrumental in identifying lead candidates for preclinical development.
References
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- Azam, M., et al. (2015). Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 286-291.
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A Comparative Guide to the Selectivity of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol as a Fluorescent Chemosensor
This guide provides an in-depth analysis of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, hereafter referred to as HBAP, as a fluorescent chemosensor. We will objectively assess its selectivity, compare its performance against other sensors, and provide the experimental frameworks necessary for its evaluation. This document is intended for researchers, scientists, and professionals in drug development and chemical sensing who require a nuanced understanding of sensor performance.
Introduction: The Quest for Selective Sensing
In the field of chemical sensing, selectivity is paramount. A sensor's true value lies in its ability to detect and quantify a specific target analyte within a complex mixture, ignoring a background of chemically similar species. The development of fluorescent chemosensors has been a significant focus due to their high sensitivity, simplicity, and potential for real-time monitoring in biological and environmental systems.[1]
HBAP is a benzimidazole derivative that has garnered interest as a potential "turn-on" fluorescent sensor. Its structure, featuring a phenol group and a benzimidazole moiety, provides potential coordination sites for metal ions, making it a promising candidate for selective ion detection. This guide will focus on its well-documented selectivity for the zinc ion (Zn²⁺), a crucial element in numerous biological processes.
Sensing Mechanism: How HBAP Detects Zn²⁺
The fluorescence response of HBAP is rooted in the principles of coordination chemistry and photophysics. In its free state, the HBAP molecule exhibits weak fluorescence. This is often due to photoinduced electron transfer (PET) or other non-radiative decay pathways that quench its fluorescence.
Upon the introduction of Zn²⁺, the ion coordinates with the nitrogen atoms of the benzimidazole ring and the oxygen of the phenolic group. This binding event forms a rigid, stable complex. The formation of this complex inhibits the non-radiative decay processes, leading to a significant enhancement of fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[2] This "turn-on" response is the basis for its function as a sensor.
Caption: Proposed sensing mechanism of HBAP for Zn²⁺.
Experimental Assessment of Selectivity
To validate the selectivity of HBAP for Zn²⁺, a series of systematic experiments are required. These protocols are designed to be self-validating, ensuring the reliability of the results.
Materials and Instrumentation
-
Reagents: this compound (HBAP), various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, CdCl₂, etc.), solvents (e.g., DMSO, Methanol, water), and buffer solutions (e.g., HEPES).
-
Instrumentation: A fluorescence spectrophotometer is the primary instrument required for these studies.
Step-by-Step Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of HBAP (e.g., 1 mM) in a suitable solvent like DMSO.
-
Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water.
-
-
Fluorescence Titration:
-
To a cuvette containing the buffer solution, add an aliquot of the HBAP stock solution to achieve a final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the Zn²⁺ stock solution and record the fluorescence spectrum after each addition.
-
Observe the change in fluorescence intensity at the emission maximum. This will demonstrate the sensor's response to its target analyte.
-
-
Selectivity Study (Competition Experiment):
-
Prepare a series of solutions, each containing HBAP (e.g., 10 µM) and a different potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.) at a concentration significantly higher than that of HBAP.
-
Record the fluorescence spectrum of each solution. A selective sensor will show a minimal change in fluorescence in the presence of these other ions.[3]
-
To these solutions, add the target analyte (Zn²⁺) and record the fluorescence spectrum again. A robust sensor will still exhibit a strong fluorescence enhancement due to Zn²⁺, even in the presence of competitors.[2]
-
-
Determination of Stoichiometry (Job's Plot):
-
Prepare a series of solutions with a constant total concentration of HBAP and Zn²⁺, but with varying molar fractions of each component.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity against the mole fraction of HBAP. The maximum of this plot will indicate the stoichiometry of the HBAP-Zn²⁺ complex. A 1:1 stoichiometry is commonly observed for similar sensors.[4]
-
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Safety Operating Guide
Navigating the Disposal of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, a compound combining the structural features of benzimidazole and phenol. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is built upon a precautionary principle, drawing from the known hazards of its constituent chemical classes and general best practices for hazardous waste management.
The structural components of this compound—a benzimidazole core and a phenolic group—necessitate careful handling and disposal. Benzimidazole derivatives are recognized for their biological activity and can present moderate toxicity, while phenolic compounds are known for their potential toxicity and environmental hazards.[1][2] Therefore, it is imperative to treat this compound as hazardous waste, adhering to all local, state, and federal regulations.[3]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on analogous compounds, this compound should be presumed to be harmful if swallowed and to cause skin and eye irritation.[3]
Table 1: Precautionary Hazard Classification
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Irritation | Category 2 | H315 | Causes skin irritation |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335 | May cause respiratory irritation |
This table is based on data for analogous benzimidazole and phenolic compounds and should be used as a precautionary measure.[3][4]
Mandatory Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn at all times when handling this compound and its waste:
-
Gloves: Nitrile or other chemical-resistant gloves are required.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3][5]
-
Lab Coat: A standard laboratory coat must be worn to protect from spills.[3]
-
Respiratory Protection: When handling the solid compound or if there is a risk of aerosolization, a NIOSH-approved respirator should be used.[2]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
II. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsate, must be collected in a dedicated, clearly labeled hazardous waste container.[3][6][7]
-
Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks and spills.[3]
-
Incompatible Wastes: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents.[8]
Step 2: Labeling
-
Clear Identification: The hazardous waste container must be clearly labeled with the full chemical name: "this compound".[3]
-
Hazard Communication: The label should also include appropriate hazard symbols (e.g., exclamation mark for irritant) and the words "Hazardous Waste".
Step 3: Storage
-
Secure Storage Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.[9]
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in a laboratory.[10]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held the pure compound must be decontaminated before being disposed of as non-hazardous waste. This is achieved by triple-rinsing the container with a suitable solvent, such as acetone or ethanol.[3]
-
Rinsate Collection: The first rinsate must be collected as hazardous waste and added to your designated this compound waste container. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.[3][10]
-
Container Disposal: After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for decontaminated labware. To prevent reuse, it is good practice to deface the label and puncture the container.[3]
Step 5: Final Disposal
-
Authorized Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][11]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[1][3][6] The safest and most common method for the final disposal of such organic chemical waste is incineration at a licensed facility.[1]
III. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Small Spills: For small spills of the solid material, carefully sweep it up and place it into the hazardous waste container. For small liquid spills, absorb the material with sand, vermiculite, or other non-combustible absorbent material and place it in a sealed container for disposal.[1][8]
-
Large Spills: In the case of a large spill, evacuate the area, secure it, and contact your institution's EHS department immediately.[8]
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[8][12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7][12]
-
Ingestion: If the individual is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[12]
-
An ANSI-approved eyewash station and safety drench shower must be immediately accessible within the work area.[7][8]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Regulatory Compliance
Disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][13] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations. This includes proper waste determination, container management, and record-keeping.[11][14] All personnel handling hazardous waste must receive appropriate training.[15]
By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
VI. References
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Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals. Benchchem. 3
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Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. 6
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Phenol Standard Operating Procedure. Yale Environmental Health & Safety. 7
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How Do You Dispose Of Phenol Safely? Chemistry For Everyone.
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. 15
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OSHA Rules for Hazardous Chemicals. DuraLabel. 16
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2-(1H-Benzimidazol-1-yl)phenol SDS. ECHEMI. 5
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
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2-Methylbenzimidazole Safety Data Sheet. Fisher Scientific. 19
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This compound. Sigma-Aldrich.
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Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. 20
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Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies. 21
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. 10
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Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules.
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Compound 2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol. MolPort. 22
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Proper Disposal of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one: A Comprehensive Guide for Laboratory Professionals. Benchchem. 2
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(1H-benzimidazol-2-ylamino)methyl]phenol
Foundational Hazard Assessment: Understanding the "Why"
To establish a robust safety protocol, we must first deconstruct the potential hazards inherent in the molecule's structure. This compound is a chimera of two well-characterized chemical classes, and its risk profile is a composite of their individual and potentially synergistic effects.
-
The Phenol Moiety: This is the primary driver of acute hazard. Phenol is acutely toxic, corrosive, and can be rapidly absorbed through the skin.[2][3] A critical danger is its local anesthetic effect, which can prevent immediate pain upon skin contact, leading to a delayed recognition of a severe chemical burn and significant systemic absorption.[2][3] Systemic exposure can lead to severe damage to the central nervous system, liver, and kidneys.[2][3][4]
-
The Benzimidazole Moiety: Benzimidazoles are a class of heterocyclic compounds widely used in pharmaceuticals due to their diverse biological activities.[5][6] While the parent benzimidazole is of relatively low toxicity, the broader class is known for potent bioactivity.[5][7] Therefore, the primary concern is not acute toxicity but the potential for unforeseen biological effects upon exposure.
-
The Aromatic Amino Group: The molecule contains a secondary amino group linking the two core structures. Aromatic amines as a class are noted for potential toxicity, including skin sensitization and, in some cases, long-term health risks.
This structural analysis mandates a safety protocol that prioritizes the prevention of skin and eye contact, as well as inhalation of any dust or aerosols.
| Structural Component | Associated Hazards | Primary Routes of Exposure |
| Phenol | Acute Toxicity (Fatal in small doses), Severe Corrosivity (Skin burns, eye damage), Readily Absorbed Through Skin, Systemic Organ Damage (Liver, Kidneys, CNS)[2][3] | Dermal, Inhalation, Ingestion |
| Benzimidazole | Potential for high biological activity, Potential for unforeseen pharmacological effects[5][6] | Ingestion, Inhalation, Dermal |
| Aromatic Amine Linker | Potential for skin sensitization, Possible long-term health effects | Dermal, Inhalation |
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final line of defense. It should only be used after engineering and administrative controls have been implemented to minimize exposure.
-
Engineering Controls (First Line of Defense): All handling of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, from weighing the solid to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[2][8] This is non-negotiable and protects against the inhalation of aerosols or fine powders.[2] Any procedure that could generate aerosols, such as centrifugation, requires the use of sealed safety cups, and tubes should be opened inside the fume hood.[2][9]
-
Administrative Controls (Procedural Safeguards): Never work alone when handling this compound.[10] Ensure that all users are trained on this specific protocol and are aware of the location and use of emergency equipment, including the safety shower, eyewash station, and spill kit.[8][10]
Detailed Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table provides guidance for common laboratory operations.
| Task | Eye & Face Protection | Hand Protection (Gloves) | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical splash goggles AND a full face shield.[2][11] | Double-gloved: Inner nitrile glove with an outer, thicker (e.g., 8mil) nitrile glove. Change outer gloves immediately if contamination is suspected.[2] | Fully-buttoned lab coat, long pants, and fully enclosed, chemical-resistant shoes.[2][11] | Not required if performed within a certified chemical fume hood. |
| Preparing Stock Solutions / Transfers | Chemical splash goggles AND a full face shield.[2][11] | Heavy-duty gloves (e.g., butyl rubber or neoprene) over inner nitrile gloves.[2][10] | Fully-buttoned lab coat with a chemical-resistant apron (butyl rubber or neoprene) worn over the top.[2][10][11] Long pants and fully enclosed, chemical-resistant shoes. | Not required if performed within a certified chemical fume hood. |
| Incidental Contact / Handling Dilute Solutions (<10%) | Chemical splash goggles.[2][8] | Double-layered nitrile gloves (minimum 8mil total thickness).[2][11] Change gloves frequently and immediately upon contact.[2] | Fully-buttoned lab coat, long pants, and fully enclosed, chemical-resistant shoes.[2][11] | Not required if performed within a certified chemical fume hood. |
Step-by-Step PPE Procedures
Correctly putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.
A. Donning (Putting On) PPE Sequence
-
Attire: Confirm you are wearing long pants and fully enclosed shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Apron: If required, wear a chemical-resistant apron over the lab coat.
-
Outer Gloves: Don the second, task-appropriate pair of gloves (thicker nitrile or butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
B. Doffing (Removing) PPE Sequence The goal is to touch contaminated items only with other contaminated items (outer gloves) and clean items only with clean items (inner gloves or bare hands, once de-gloved).
Caption: The correct sequence for removing PPE to prevent self-contamination.
Emergency Operational Plan
Immediate and correct response to an exposure is critical, especially given the properties of phenol.
A. Personnel Exposure
-
Skin Contact: This is a medical emergency.
-
Immediately remove all contaminated clothing while yelling for assistance.[2][10]
-
The preferred decontamination method is to repeatedly swab the affected area with Polyethylene Glycol (PEG) 300 or 400.[2][10] Continue this until medical assistance arrives.
-
If PEG is unavailable, use an emergency safety shower and rinse the area for at least 15 minutes.[2][9]
-
Call 911 for immediate medical attention in all cases of skin exposure. [2] Anyone assisting should wear protective gloves and clothing.[2][10]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
B. Chemical Spill
-
Small Spill (in a fume hood):
-
Ensure appropriate PPE is worn (as per "Preparing Stock Solutions").
-
Absorb the spill using a chemical absorbent material like vermiculite. Do not use paper towels for anything other than very small drops, as they can degrade.[8]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent (e.g., isopropanol), collecting all cleaning materials as hazardous waste.[13]
-
-
Large Spill / Spill outside a fume hood:
-
Evacuate the immediate area.
-
Alert others and notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
Proper waste management is crucial for safety and environmental compliance.
-
Waste Segregation: All materials that have come into contact with this compound must be disposed of as hazardous chemical waste.[2][11] This includes:
-
Used PPE (gloves, aprons, etc.)
-
Contaminated labware (pipette tips, weighing paper)
-
Absorbent materials from spills
-
Empty chemical containers
-
-
Waste Collection:
-
Container Decontamination: To dispose of the original chemical bottle, triple-rinse it with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected as hazardous waste.[15] Subsequent rinsates may also need to be collected depending on local regulations.[15]
-
Final Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste contractor.[15] Never dispose of this chemical or its waste down the drain or in the regular trash.[15]
Caption: Workflow for the safe segregation and disposal of contaminated waste.
References
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Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
-
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Personal protective equipment for handling 3-(2-Aminopropyl)phenol. Benchchem.
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Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals. Benchchem.
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Phenol SOP. University of Wisconsin-Milwaukee.
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2-[(E)-{[2-(1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol. PubChem, National Center for Biotechnology Information.
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Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services.
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5 Types of PPE for Hazardous Chemicals. Hazmat School.
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Benzimidazole. Santa Cruz Biotechnology.
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2-Methylbenzimidazole Safety Data Sheet. Fisher Scientific.
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Recommended PPE to handle chemicals. Bernardo Ecenarro.
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This compound. Sigma-Aldrich.
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2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol–2-methyl-6-(5-methyl-1H-benzimidazol-2-yl)phenol (3/1). National Center for Biotechnology Information.
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Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies.
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Standard Operating Procedure - Phenol. The University of New Mexico.
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2-[1-(2-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. PubChem, National Center for Biotechnology Information.
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2-(1H-Benzimidazol-1-yl)phenol SDS. ECHEMI.
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Compound 2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol. National Center for Biotechnology Information.
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RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center.
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Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI.
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
